CEF20
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64)/t23-,24+,25-,26-,27-,28-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLATZWLQXKRHY-JJURSQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N10O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Immunological Profile of CEF20 Peptide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the CEF20 peptide, a crucial tool for researchers, scientists, and drug development professionals in the field of immunology. The this compound peptide is a well-defined, HLA-A*0201-restricted T-cell epitope derived from the human cytomegalovirus (CMV) pp65 protein. Its specific amino acid sequence facilitates its use as a positive control in a variety of immunological assays, ensuring the reactivity of CD8+ T cells. This document outlines the core characteristics of the this compound peptide, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes the associated biological pathways and experimental workflows.
Core Peptide Characteristics
The this compound peptide corresponds to amino acids 495-503 of the CMV pp65 protein.[1][2][3] Its primary sequence is:
This nine-amino-acid sequence is recognized by the Major Histocompatibility Complex (MHC) class I molecule HLA-A0201, a common human leukocyte antigen (HLA) allele.[2][3] The presentation of the this compound peptide by HLA-A0201 on the surface of antigen-presenting cells (APCs) elicits a specific response from CD8+ cytotoxic T lymphocytes (CTLs). This predictable interaction makes this compound an invaluable component of immunocompetency assessment in research and clinical trials.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the this compound peptide and its use in immunological assays.
| Parameter | Value | Reference |
| Amino Acid Sequence | NLVPMVATV | [1][2][3] |
| Source Protein | Human Cytomegalovirus (CMV) pp65 | [1][2] |
| Amino Acid Position | 495-503 | [1][2] |
| HLA Restriction | HLA-A*0201 | [2][3] |
| Molecular Weight | 943.18 Da | [2] |
| Assay Parameter | Value | Method | Reference |
| Recommended Test Concentration | 1-2 µg/mL | ELISPOT/FluoroSpot | [4][5] |
| T-cell Activation Endpoint (NLV peptide) | 10⁻⁹ M | IFN-γ ELISPOT | [6] |
| Keff 50 (CEF-7, an HLA-A2 restricted peptide) | 10⁻⁹.⁵ M | IFN-γ ELISPOT | [7] |
| Final DMSO Concentration in Culture | < 1% (v/v) | Cell Culture | [4] |
Signaling Pathway
The recognition of the this compound peptide by a CD8+ T cell is initiated through the Major Histocompatibility Complex (MHC) class I antigen presentation pathway. This intricate process ensures that viral antigens, such as those from CMV, are effectively presented to the immune system, leading to the activation of cytotoxic T lymphocytes that can eliminate infected cells.
Caption: MHC Class I presentation of this compound to a CD8+ T cell.
Experimental Protocols
The this compound peptide is predominantly utilized in Enzyme-Linked Immunospot (ELISPOT) and Intracellular Cytokine Staining (ICS) assays to quantify antigen-specific T-cell responses.
IFN-γ ELISPOT Assay Protocol
This protocol outlines the steps for performing an IFN-γ ELISPOT assay to detect this compound-specific T cells.
Caption: Workflow for a this compound-specific ELISPOT assay.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane ELISPOT plate with a capture anti-human IFN-γ antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for at least 1 hour at room temperature.
-
Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) and add 250,000 cells per well.[5]
-
Stimulation: Add this compound peptide to the respective wells at a final concentration of 2 µg/mL.[5] Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., Phytohaemagglutinin (PHA)).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Removal: Wash the plate extensively with PBS containing 0.05% Tween 20 to remove cells.
-
Detection Antibody: Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: After washing, add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate enzyme substrate to develop the spots.
-
Stopping and Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol details the steps for performing an ICS assay followed by flow cytometry to identify this compound-specific, cytokine-producing T cells.
Caption: Workflow for a this compound-specific ICS assay.
Methodology:
-
Cell Preparation: Prepare PBMCs and resuspend at a concentration of 1-2 x 10⁶ cells per tube in culture medium.[8]
-
Stimulation: Add this compound peptide to a final concentration of 1-2 µg/mL. It is recommended to also add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, to the cell suspension.[9]
-
Incubation: Incubate the cells for 6-16 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
Surface Marker Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize with a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature in the dark.
-
Final Washes: Wash the cells with permeabilization buffer and then with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software to determine the percentage of CD8+ T cells that are positive for the cytokines of interest in response to this compound stimulation.
References
- 1. shop.altabioscience.com [shop.altabioscience.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. AnaSpec this compound, Cytomegalovirus, CMV pp65 (495-503)[NLVPMVATV] | MW 943.2 | Fisher Scientific [fishersci.com]
- 4. stemcell.com [stemcell.com]
- 5. mabtech.com [mabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The CEF Peptide Pool and the Immunodominant NLVPMVATV Epitope: A Technical Guide
Introduction: In the field of cellular immunology, particularly in the monitoring of antigen-specific T cell responses, standardized positive controls are indispensable for validating assay performance and ensuring the functional integrity of immune cells. The CEF peptide pool represents such a critical reagent. It is a well-characterized mixture of immunodominant peptide epitopes derived from human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus. These viruses are chosen due to their high prevalence in the general population, ensuring that a significant proportion of donors will have memory T cells responsive to these peptides. While the term "CEF20 peptide" is not a standard nomenclature, it likely refers to one of the most prominent components of the CEF pool: the HLA-A02:01-restricted epitope from the CMV phosphoprotein 65 (pp65), corresponding to amino acids 495-503. This peptide, with the sequence NLVPMVATV, is a cornerstone for assessing CD8+ T cell functionality in individuals expressing the common HLA-A02:01 allele.
This technical guide provides an in-depth overview of the origin, discovery, and application of the CEF peptide pool, with a core focus on the NLVPMVATV epitope. It is intended for researchers, scientists, and drug development professionals engaged in immunological studies.
Origin and Discovery of the Core Peptide: CMV pp65 (495-503)
Viral Origin
The NLVPMVATV peptide originates from the 65 kDa lower matrix phosphoprotein (pp65) of Human Cytomegalovirus (HCMV), a member of the betaherpesvirus family.[1] HCMV establishes a lifelong latent infection in the majority of the human population.[1] The pp65 protein is a major target for the host's cytotoxic T lymphocyte (CTL) response and is abundantly expressed during viral replication, making it a key antigen for immune surveillance.[2]
Discovery and Characterization as an Immunodominant Epitope
The identification of NLVPMVATV as a potent, immunodominant CD8+ T cell epitope was a significant advancement in understanding CMV immunity. Early studies on CTL responses to HCMV consistently identified pp65 as a primary target.[3] Through techniques such as epitope mapping using overlapping peptide libraries, researchers pinpointed the 9-amino-acid sequence NLVPMVATV as a key epitope.[4]
It was further established that the presentation of this peptide to CD8+ T cells is restricted by the human leukocyte antigen (HLA) class I allele, HLA-A02:01.[1][5] This allele is one of the most common in diverse populations, contributing to the immunodominance of the NLVPMVATV epitope.[2] The high frequency of both CMV seropositivity and HLA-A02:01 expression in the population means that a large number of individuals will mount a detectable CD8+ T cell response to this specific peptide, making it an excellent control for immunological assays.[1] In CMV-seropositive, HLA-A*02:01-positive individuals, the frequency of CD8+ T cells specific for this epitope can range from 0.19% to as high as 2.48% of the total CD8+ T cell pool.[3]
The CEF Peptide Pool: A Standardized Positive Control
Composition and Rationale
The CEF peptide pool is a precisely formulated mixture of MHC class I-restricted T cell epitopes from CMV, EBV, and Influenza Virus.[6] Commercial CEF pools can vary in their exact composition, containing between 23 and 32 different peptides to cover a broad range of common HLA types.[6][7] The rationale for this composition is to create a single reagent that can elicit a robust IFN-γ release from CD8+ T cells in the majority of human donors, regardless of their specific HLA haplotype.[8] This circumvents the need for mitogens like Phytohemagglutinin (PHA), which cause non-specific T cell activation and can lead to variable results.[8] The CEF pool specifically tests for antigen-specific, T cell receptor-driven activation.[8]
Role of NLVPMVATV in the CEF Pool
The NLVPMVATV peptide is a fundamental component of all CEF pools. Its inclusion ensures a high probability of obtaining a positive response in studies involving HLA-A*02:01-positive donors. The robust and well-documented response to this peptide provides a reliable benchmark for assay sensitivity and the viability of the peripheral blood mononuclear cells (PBMCs) being tested.[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the CMV pp65 (495-503) epitope and its use in the CEF peptide pool.
| Parameter | Value / Description | Reference(s) |
| Peptide Name | CMV pp65 (495-503) | [10] |
| Sequence | NLVPMVATV | [1][10] |
| Viral Origin | Human Cytomegalovirus (HCMV), 65 kDa phosphoprotein (pp65) | [2][10] |
| MHC Restriction | HLA-A*02:01 | [1][10] |
| Responding Cell Type | CD8+ T cells | [6] |
| Typical Frequency in CMV+ Donors | 0.19% - 2.48% of CD8+ T cells | [3] |
| Recommended Assay Concentration | 1-2 µg/mL per peptide | [6][11] |
| Purity for Synthesis | >70% to >95% depending on grade | [6][12] |
Experimental Protocols
Detailed methodologies for two common assays utilizing the CEF peptide pool are provided below.
Protocol 1: IFN-γ ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
Materials:
-
PVDF membrane 96-well plate
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., ALP or HRP)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
CEF Peptide Pool stock solution (e.g., 200 µg/mL of each peptide in DMSO/water)
-
Fresh or cryopreserved human PBMCs
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile PBS and PBS-Tween20
Methodology:
-
Plate Coating (Day 1):
-
Pre-wet the PVDF plate with 15 µL of 70% ethanol (B145695) per well for 1 minute.
-
Wash 3 times with 150 µL/well of sterile PBS.
-
Coat with 100 µL/well of capture antibody diluted in PBS to the recommended concentration (e.g., 10 µg/mL).
-
-
Cell Stimulation (Day 2):
-
Wash the plate 4-5 times with sterile PBS to remove unbound antibody.
-
Block the wells with 150 µL/well of complete cell culture medium for at least 2 hours at 37°C.[11][13]
-
Prepare a 2x working solution of the CEF peptide pool (e.g., 4 µg/mL per peptide) in culture medium. Also prepare a negative control (medium + equivalent DMSO concentration) and a positive mitogen control (e.g., PHA).[13]
-
Thaw (if necessary) and resuspend PBMCs in culture medium. Adjust cell density to 4-6 x 10^6 cells/mL.
-
Decant the blocking medium from the plate. Add 50 µL of the 2x peptide solution or controls to the appropriate wells.
-
Add 50 µL of the cell suspension to each well (final cell count of 2-3 x 10^5 cells/well).[13]
-
Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[11]
-
-
Spot Development (Day 3):
-
Discard cells and wash the plate 6 times with PBS/0.05% Tween20.
-
Add 100 µL/well of biotinylated detection antibody diluted in PBS/0.5% BSA. Incubate for 2 hours at 37°C.[13]
-
Wash the plate 3 times with PBS.
-
Add 100 µL/well of streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.[13]
-
Wash 3 times with PBS.
-
Add 100 µL/well of substrate solution and monitor spot development (typically 4-10 minutes).
-
Stop the reaction by washing thoroughly with tap water. Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.[11]
-
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the identification and phenotyping of cytokine-producing cells within a mixed population.
Materials:
-
CEF Peptide Pool stock solution
-
Fresh or cryopreserved human PBMCs
-
Complete cell culture medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer kit
-
Intracellular antibody (e.g., anti-IFN-γ)
-
FACS buffer (PBS + 1% BSA)
-
Flow cytometer
Methodology:
-
Cell Stimulation:
-
Prepare a 10x working solution of the CEF peptide pool (e.g., 10 µg/mL per peptide) in culture medium.[14]
-
Plate 1 x 10^6 PBMCs in 900 µL of medium in a 24-well plate or round-bottom 96-well plate.
-
Add 100 µL of the 10x peptide solution or controls to each well.
-
Incubate at 37°C, 5% CO₂ for 5-6 hours.[14]
-
After the first 1-2 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to block cytokine secretion and allow intracellular accumulation.[14]
-
Return the plate to the incubator for the remainder of the incubation period.
-
-
Staining:
-
Harvest cells and wash with FACS buffer.
-
Perform cell surface staining by incubating cells with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the permeabilized cells with a fluorescently-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single lymphocytes, then on CD3+ and CD8+ T cells to determine the percentage of cells expressing IFN-γ.[11]
-
Signaling Pathway
The activation of a CD8+ T cell by the NLVPMVATV peptide is a complex process initiated by the specific recognition of the peptide-MHC complex by the T cell receptor (TCR).
-
Recognition: The NLVPMVATV peptide is processed within an antigen-presenting cell (APC) and presented on the cell surface bound to an HLA-A*02:01 molecule. A CD8+ T cell with a complementary TCR recognizes and binds to this pMHC complex. The CD8 co-receptor also binds to the MHC class I molecule, stabilizing the interaction.[15]
-
Initiation Cascade: This binding event triggers a conformational change in the associated CD3 signaling subunits of the TCR complex.[16] This change facilitates the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains by the Src-family kinase Lck, which is brought into proximity by the CD8 co-receptor.[17]
-
Signal Amplification: Phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[17]
-
Downstream Pathways: Activated ZAP-70 initiates multiple downstream signaling cascades, including:
-
PLCγ1 Pathway: Leads to the generation of IP₃ and DAG, resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). This pathway is crucial for the activation of transcription factors like NFAT and NF-κB.[15]
-
MAPK Pathway: Activates the Ras-Raf-MEK-ERK cascade, leading to the activation of the transcription factor AP-1.[15]
-
PI3K-AKT Pathway: Promotes cell survival, proliferation, and metabolic reprogramming.[15]
-
-
Cellular Response: The activation of these transcription factors (NFAT, NF-κB, AP-1) drives the transcription of genes essential for T cell function, including cytokines like IFN-γ and IL-2, and molecules required for proliferation and cytotoxic activity.[15]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CMV-Specific T-cells Generated From Naïve T-cells Recognize Atypical Epitopes And May Be Protective in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mabtech.com [mabtech.com]
- 7. sartorius.com [sartorius.com]
- 8. biolinks.co.jp [biolinks.co.jp]
- 9. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 10. HCMV pp65 495-503 (HLA-A*02:01) | 1 mg | EP04509_1 [peptides.de]
- 11. benchchem.com [benchchem.com]
- 12. jpt.com [jpt.com]
- 13. zellnet.com [zellnet.com]
- 14. stemcell.com [stemcell.com]
- 15. cd-genomics.com [cd-genomics.com]
- 16. T cell receptor engagement by peptide–MHC ligands induces a conformational change in the CD3 complex of thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T helper cell - Wikipedia [en.wikipedia.org]
The Role of CEF20 Peptide in Cytomegalovirus Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the CEF20 peptide and its pivotal role in the cellular immune response to Cytomegalovirus (CMV). As a well-defined, immunodominant epitope, this compound serves as an invaluable tool for researchers and clinicians in monitoring CMV-specific immunity, evaluating vaccine efficacy, and developing novel immunotherapies. This document details the underlying immunological mechanisms, presents quantitative data from key experimental assays, provides comprehensive experimental protocols, and visualizes complex biological pathways and workflows.
Core Concepts: Understanding this compound and CMV Immunity
Cytomegalovirus, a ubiquitous betaherpesvirus, establishes a lifelong latent infection in the majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS. Cellular immunity, particularly the function of cytotoxic T lymphocytes (CTLs), is critical for controlling CMV replication and preventing disease.
The this compound peptide is an HLA-A0201-restricted epitope derived from the CMV pp65 protein, specifically corresponding to amino acids 495-503 with the sequence NLVPMVATV.[1] This peptide is a dominant target for CD8+ T-cell responses in HLA-A0201-positive individuals who have been exposed to CMV. Consequently, this compound is widely utilized as a positive control in various immunological assays to confirm the functional capacity of T cells to respond to a specific viral antigen.
The broader "CEF peptide pool" is a standardized mixture of 32 immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. This pool is designed to elicit recall responses in a large proportion of the population and serves as a robust positive control for monitoring overall T-cell functionality in immunological assays.
Data Presentation: Quantitative Analysis of this compound-Induced T-Cell Responses
The following tables summarize typical quantitative data obtained from ELISpot and Intracellular Cytokine Staining (ICS) assays using a CEF peptide pool, which includes the CMV pp65 epitope corresponding to this compound. It is important to note that absolute values can vary depending on the donor's immune status, specific instrument settings, and laboratory protocols.
Table 1: Typical Quantitative Results from IFN-γ ELISpot Assay using CEF Peptide Pool
| Parameter | Value Range | Unit |
| Spot Forming Units (SFU) per million PBMCs | 50 - 500+ | SFU/10^6 PBMCs |
| Negative Control (Unstimulated) | < 10 | SFU/10^6 PBMCs |
| Positive Control (e.g., PHA) | > 500 | SFU/10^6 PBMCs |
Table 2: Typical Quantitative Results from Intracellular Cytokine Staining (ICS) for IFN-γ in CD8+ T-cells using CEF Peptide Pool
| Parameter | Value Range | Unit |
| Percentage of IFN-γ+ CD8+ T-cells | 0.5 - 5 | % of CD8+ T-cells |
| Negative Control (Unstimulated) | < 0.1 | % of CD8+ T-cells |
| Positive Control (e.g., SEB) | > 10 | % of CD8+ T-cells |
Experimental Protocols
Detailed Methodology for IFN-γ ELISpot Assay
This protocol outlines the key steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify this compound-specific, IFN-γ-secreting T cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound peptide (or CEF peptide pool)
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-glutamine
-
Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB) as a positive control
-
DMSO (vehicle for peptide) as a negative control
-
Automated ELISpot reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate membranes with 35% ethanol (B145695) for 30 seconds.
-
Wash the wells three times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in sterile PBS.
-
Incubate the plate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The following day, wash the plate three times with sterile PBS to remove unbound antibody.
-
Block the wells with RPMI-1640 containing 10% FBS for at least 1 hour at 37°C.
-
Thaw cryopreserved PBMCs and allow them to rest overnight, or use freshly isolated PBMCs.
-
Resuspend PBMCs in complete RPMI medium.
-
Add 2 x 10^5 to 5 x 10^5 PBMCs to each well.
-
Add this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include negative control wells (PBMCs with DMSO) and positive control wells (PBMCs with PHA or SEB).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST) to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody diluted in PBST containing 0.5% BSA.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add Streptavidin-ALP or Streptavidin-HRP conjugate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Spot Development and Analysis:
-
Add BCIP/NBT or AEC substrate to the wells.
-
Monitor spot development (typically 5-30 minutes).
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
-
Detailed Methodology for Intracellular Cytokine Staining (ICS)
This protocol describes the steps for identifying and quantifying this compound-specific, IFN-γ-producing CD8+ T cells via flow cytometry.
Materials:
-
Human PBMCs
-
This compound peptide (or CEF peptide pool)
-
Brefeldin A and Monensin
-
Anti-human CD3, CD8, and IFN-γ antibodies (fluorochrome-conjugated)
-
Fixation/Permeabilization buffers
-
Flow cytometer
-
FACS tubes
-
Positive and negative controls as in ELISpot
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add this compound peptide (1-10 µg/mL) to the cell suspension.
-
Include negative and positive control tubes.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A and Monensin to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the CD3+CD8+ lymphocyte population and then quantifying the percentage of cells positive for IFN-γ.
-
Mandatory Visualizations
T-Cell Receptor Signaling Pathway upon this compound Recognition
Caption: T-Cell Receptor (TCR) signaling cascade initiated by this compound peptide presentation.
Experimental Workflow for Assessing CMV Immunity
Caption: Experimental workflow for measuring this compound-specific T-cell responses.
References
The Immunodominant Epitope CEF20: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of CEF20, an immunodominant, HLA-A*0201-restricted T-cell epitope derived from the human cytomegalovirus (CMV) phosphoprotein 65 (pp65). With the amino acid sequence NLVPMVATV, corresponding to amino acids 495-503 of pp65, this compound is a critical tool for the study of CMV-specific cellular immunity.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the characteristics, detection, and application of this significant epitope. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
Human cytomegalovirus (CMV), a ubiquitous herpesvirus, establishes a lifelong latent infection in the majority of the global population. While typically asymptomatic in immunocompetent individuals, CMV can cause severe disease in immunocompromised patients, such as transplant recipients and those with HIV/AIDS. The cellular immune response, particularly mediated by CD8+ cytotoxic T-lymphocytes (CTLs), is crucial for controlling CMV replication.[5] The viral phosphoprotein 65 (pp65) is a major target for this CTL response, and within this protein, the this compound epitope (NLVPMVATV) has been identified as a key immunodominant epitope in individuals expressing the HLA-A*0201 allele.[2][6]
This compound is widely utilized as a positive control in various immunological assays to assess the functionality of CMV-specific T-cells.[7] Its high immunogenicity and well-defined HLA restriction make it an invaluable reagent for monitoring CMV-specific immune responses in clinical settings and for the development of vaccines and immunotherapies.[1][8]
Quantitative Data on this compound
The immunodominance of this compound is supported by quantitative data from various immunological assays. The following tables summarize key findings regarding its binding affinity to HLA-A*0201, the frequency of this compound-specific T-cells, and the magnitude of the interferon-gamma (IFN-γ) response upon stimulation.
Table 1: this compound Binding Affinity to HLA-A*0201
| Parameter | Value | Method |
| HLA-A*0201 Binding Affinity (IC50) | 90 nM | Cell-free binding assay |
This data indicates a high binding affinity of the this compound peptide to the HLA-A0201 molecule.*
Table 2: Frequency of this compound-Specific CD8+ T-Cells in CMV-Seropositive, HLA-A*0201+ Individuals
| Parameter | Value Range | Method |
| Frequency of specific CD8+ T-cells | 0.19% - 2.48% | Tetramer/Pentamer Staining |
This range highlights the significant proportion of the CD8+ T-cell repertoire that can be directed against this single viral epitope in healthy CMV carriers.[2][9]
Table 3: Interferon-γ (IFN-γ) ELISpot Response to pp65 Peptides
| Cohort | Stimulating Antigen | Cut-off for Positive Response (spots/200,000 cells) | Representative Response Range (spots/200,000 cells) |
| Kidney Transplant Recipients | pp65 peptide pool | ≤ 30 | 8.5 (viremic) to 138.0 (non-viremic) |
| Kidney Transplant Recipients | IE-1 peptide pool | ≤ 10 | - |
While specific data for this compound alone is variable across studies, these values for the broader pp65 peptide pool provide a benchmark for expected IFN-γ responses in ELISpot assays.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound-specific T-cell responses. This section provides protocols for three key experimental assays.
Peptide-MHC Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the this compound peptide to the HLA-A*0201 molecule.
Principle: A fluorescently labeled probe peptide with known high affinity for HLA-A0201 competes with the unlabeled this compound peptide for binding to soluble recombinant HLA-A0201 molecules. The binding of the fluorescent probe is measured by fluorescence polarization (FP). The concentration of this compound required to inhibit 50% of the probe's binding (IC50) is determined.
Materials:
-
Soluble recombinant human HLA-A*0201 molecules
-
Fluorescently labeled high-affinity HLA-A*0201 binding peptide (probe peptide)
-
This compound peptide (NLVPMVATV)
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween 20)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the this compound peptide in assay buffer.
-
In a 384-well plate, add the HLA-A*0201 molecules, the fluorescent probe peptide, and the this compound peptide dilutions.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-72 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the FP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IFN-γ ELISpot Assay
This assay quantifies the frequency of this compound-specific, IFN-γ-secreting T-cells.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the this compound peptide in wells coated with an anti-IFN-γ capture antibody. IFN-γ secreted by activated T-cells is captured by the antibody. A second, biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of colored spots, each representing a single IFN-γ-secreting cell.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate
-
BCIP/NBT or AEC substrate, respectively
-
This compound peptide (NLVPMVATV)
-
PBMCs isolated from whole blood
-
Complete RPMI-1640 medium
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (medium alone)
-
ELISpot plate reader
Procedure:
-
Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Prepare a suspension of PBMCs and add to the wells (typically 2-3 x 10^5 cells/well).
-
Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive and negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This assay identifies and quantifies this compound-specific T-cells based on their production of intracellular IFN-γ.
Principle: PBMCs are stimulated with the this compound peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD3, CD8) and subsequently fixed, permeabilized, and stained for intracellular IFN-γ. The frequency of IFN-γ-producing CD8+ T-cells is then determined by flow cytometry.
Materials:
-
PBMCs
-
This compound peptide (NLVPMVATV)
-
Brefeldin A or Monensin
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8)
-
Fluorochrome-conjugated antibody against human IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometry tubes or 96-well plates
-
Flow cytometer
Procedure:
-
Stimulate PBMCs with the this compound peptide (1-10 µg/mL) in complete RPMI-1640 medium for 6-12 hours at 37°C. Include a positive control (e.g., SEB) and a negative control (medium alone).
-
Add Brefeldin A for the final 4-6 hours of stimulation.
-
Wash the cells and stain for surface markers with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells and fix with fixation buffer for 20 minutes at room temperature.
-
Wash the cells and permeabilize with permeabilization buffer.
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are IFN-γ positive.
Visualizations
Diagrams of key pathways and workflows provide a conceptual framework for understanding the role of this compound in the immune response and its investigation.
Caption: TCR Signaling Pathway for this compound Recognition.
Caption: Workflow for Immunodominant Epitope Discovery.
Conclusion
The this compound epitope of CMV pp65 is a cornerstone for the investigation of cellular immunity to this persistent viral pathogen. Its well-defined characteristics and high immunogenicity provide researchers with a robust tool for a variety of applications, from basic immunological studies to the clinical monitoring of at-risk patient populations. The standardized protocols and quantitative data presented in this guide are intended to facilitate the effective and reproducible use of this compound in the laboratory, ultimately contributing to a deeper understanding of CMV immunobiology and the development of novel therapeutic strategies.
References
- 1. jpt.com [jpt.com]
- 2. This compound Peptide|HLA-A*0201 CMV pp65 Epitope [benchchem.com]
- 3. AnaSpec this compound, Cytomegalovirus, CMV pp65 (495-503)[NLVPMVATV] | MW 943.2 | Fisher Scientific [fishersci.com]
- 4. innopep.com [innopep.com]
- 5. High frequency of human cytomegalovirus (HCMV)-specific CD8+-T cells detected in a healthy CMV-seropositive donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CMV-Specific T-cells Generated From Naïve T-cells Recognize Atypical Epitopes And May Be Protective in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Functional Heterogeneity and High Frequencies of Cytomegalovirus-Specific CD8+ T Lymphocytes in Healthy Seropositive Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytomegalovirus (CMV) immune monitoring with ELISPOT and QuantiFERON-CMV assay in seropositive kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Role of CMV pp65: A Technical Guide
Introduction to the CMV pp65 Protein
Human cytomegalovirus (HCMV), a β-herpesvirus, establishes a lifelong persistence in the majority of the global population.[1] While typically asymptomatic in healthy individuals, HCMV can cause severe disease in the immunocompromised, such as transplant recipients and those with HIV/AIDS.[2] A key component of the virion is the phosphoprotein 65 (pp65), encoded by the UL83 gene.[3] As the most abundant protein in the viral tegument—a proteinaceous layer between the capsid and the envelope—pp65 is a critical factor in the viral life cycle, playing significant roles in immune evasion, virion assembly, and modulation of host cell processes.[1][4][5] This guide provides an in-depth examination of the biological functions of pp65, targeted at researchers and drug development professionals.
Core Biological Functions of pp65
The pp65 protein is a multifunctional entity that profoundly influences the host-virus interface. Its primary functions can be categorized into two main areas: modulation of the host immune response and its structural role in viral morphogenesis.
Immune Evasion: A Masterful Sabotage of Host Defenses
A primary role of pp65 is to dismantle the host's innate and adaptive immune responses, allowing the virus to establish a persistent infection.[1]
Inhibition of the Type I Interferon (IFN-I) Response:
The IFN-I response is the first line of defense against viral infections.[1] pp65 is a potent inhibitor of this pathway through multiple mechanisms:
-
Inactivation of DNA Sensors: Upon viral entry, the host cell detects viral DNA through pattern recognition receptors (PRRs) like cGAS (cyclic GMP-AMP synthase) and IFI16 (Interferon-gamma-inducible protein 16).[1][6] pp65 directly binds to and inactivates cGAS, preventing the production of the second messenger cGAMP and subsequent activation of the STING pathway.[6] It also interacts with IFI16, impairing its DNA-sensing capabilities and blocking downstream signaling.[4][7]
-
Inhibition of IRF3 Activation: Interferon Regulatory Factor 3 (IRF3) is a key transcription factor for IFN-β production. pp65 prevents the phosphorylation and nuclear accumulation of IRF3, effectively halting the transcription of type I interferons.[6][8] This leads to a dampened antiviral state in the infected cell.[8]
-
Modulation of NF-κB and IRF1: Studies have shown that in the absence of pp65, there is a much stronger induction of the transcription factors NF-κB and IRF1, which are crucial for the expression of numerous antiviral and proinflammatory genes.[9] This suggests pp65 actively suppresses these pathways.[9]
Interference with Antigen Presentation:
pp65 also plays a role in helping the virus evade recognition by T cells. It has been reported to be involved in mediating a decreased expression of major histocompatibility complex (MHC) class II molecules.[10] By phosphorylating the Immediate-Early 1 (IE1) protein, pp65 is also implicated in blocking its presentation on MHC class I molecules, thereby preventing recognition by cytotoxic T lymphocytes (CTLs).[11][12]
Inhibition of Natural Killer (NK) Cells:
pp65 has been shown to interact directly with the NK cell-activating receptor NKp30, leading to an inhibition of the cytotoxic activity of NK cells.[10]
Signaling Pathway: pp65-Mediated Inhibition of the cGAS-STING Pathway
Caption: pp65 inactivates the cGAS sensor, blocking IFN-β production.
Structural Role and Virion Morphogenesis
pp65 is the most abundant protein of the virion tegument, suggesting a significant structural role.[4][13]
-
Scaffold Protein: Although pp65 is dispensable for viral replication in fibroblasts, its absence leads to a reduced incorporation of other tegument proteins, such as pUL69 and the viral kinase pUL97, into new virions.[4][10] This indicates that pp65 acts as an optional scaffold protein that facilitates and optimizes the uploading of other proteins into the forming tegument.[4]
-
Protein-Protein Interactions: Co-immunoprecipitation experiments have confirmed a direct interaction between pp65 and pUL69, which is necessary for pUL69's incorporation into the virion.[10] This highlights the role of pp65 in the complex network of protein-protein interactions that govern tegument formation.[10]
-
Cell-Type Specific Roles: While not essential for growth in fibroblasts or endothelial cells, pp65 is required for efficient viral growth in monocyte-derived macrophages.[5][10] This suggests a cell-specific function that is critical for viral dissemination in the host.[5]
Enzymatic and Regulatory Functions
Beyond its structural and immune-evasive roles, pp65 exhibits kinase activity and interacts with key cellular regulatory proteins.
-
Kinase Activity: pp65 has been reported to possess serine/threonine kinase activity.[3][11] A point mutation at the invariant lysine (B10760008) (K436), a critical site for phosphotransfer, abolishes this kinase activity.[14]
-
Interaction with Cellular Kinases: pp65 interacts with and recruits the cellular Polo-like kinase 1 (Plk1) into mature virions.[11][15] This interaction may serve to alter Plk1's activity or localization to benefit the virus.[15] The viral kinase pUL97 also interacts with pp65 and is required for its normal intranuclear distribution.[10]
-
Nuclear Localization and Export: pp65 contains two nuclear localization signals (NLSs) and is actively transported into the nucleus immediately after infection.[3] Late in the infection cycle, it is exported back to the cytoplasm, a process that requires cyclin-dependent kinase (cdk) activity and the Crm1 exporter.[3][16]
Quantitative Data Summary
The following table summarizes key quantitative data related to pp65 function.
| Parameter | Value/Observation | Experimental Context | Reference |
| Virion Composition | pp65 may contribute up to 15% of total virion mass. | Proteomic analysis of purified virions. | [4] |
| Gene Expression (6h p.i.) | Δpp65 mutant up-regulated 179 cellular RNAs vs. 43 for WT. | DNA microarray analysis of infected fibroblasts. | [9] |
| Viral Growth | No major role in virus production in fibroblasts or endothelial cells. | Growth kinetics analysis of a pp65 stop mutant. | [10] |
| Viral Growth | Severely impaired growth of pp65 stop mutant in macrophages. | Growth kinetics analysis in monocyte-derived macrophages. | [10] |
| Protein Incorporation | pUL69 and pUL97 undetectable in pp65 stop mutant virions. | Western blot analysis of purified virions. | [10] |
| Kinase Activity | K436N point mutation abolishes threonine kinase activity. | In vitro kinase assay. | [14] |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect pp65-pUL69 Interaction
This protocol is adapted from methodologies used to demonstrate the interaction between pp65 and other viral proteins.[10][17]
Objective: To determine if pp65 and pUL69 interact within infected cells.
Materials:
-
HCMV-infected human foreskin fibroblasts (HFFs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Monoclonal antibody specific for pp65 (or pUL69)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies for both pp65 and pUL69
-
Secondary HRP-conjugated antibody
Procedure:
-
Cell Lysis: Harvest HCMV-infected HFFs at a late time point (e.g., 72-96 hours post-infection). Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube.
-
Pre-clearing (Optional): Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against pp65 to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer or directly by adding SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against pUL69. A band corresponding to the molecular weight of pUL69 indicates an interaction with pp65. A reciprocal experiment using an anti-pUL69 antibody for the IP and an anti-pp65 antibody for the blot should be performed for confirmation.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for detecting the pp65-pUL69 protein interaction.
CMV pp65 Antigenemia Assay
This protocol is a simplified overview of a common diagnostic method used to quantify active CMV infection by detecting pp65 in peripheral blood leukocytes.[18][19][20]
Objective: To detect and quantify CMV-infected polymorphonuclear leukocytes (PMNs) in a patient blood sample.
Materials:
-
EDTA-anticoagulated whole blood
-
Erythrocyte lysis buffer (e.g., 0.9% ammonium (B1175870) chloride)[19]
-
Phosphate-buffered saline (PBS)
-
Cytocentrifuge (e.g., Cytospin)
-
Microscope slides
-
Fixation solution (e.g., formalin)[19]
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Fluorescently-labeled monoclonal antibody against pp65
-
Nuclear counterstain (e.g., DAPI or Evans Blue)
-
Fluorescence microscope
Procedure:
-
Leukocyte Isolation: Lyse erythrocytes from the whole blood sample using a lysis buffer. Centrifuge to pellet the leukocytes and wash them twice with cold PBS to remove debris.[19]
-
Slide Preparation: Resuspend the leukocyte pellet in a known volume of PBS. Prepare cytocentrifuge slides by spinning a defined number of cells (e.g., 200,000) onto each slide.
-
Fixation and Permeabilization: Air-dry the slides. Fix the cells with formalin, followed by permeabilization to allow antibody entry.
-
Immunostaining: Incubate the slides with the fluorescently-labeled anti-pp65 monoclonal antibody in a humidified chamber.
-
Washing and Counterstaining: Wash the slides with PBS to remove unbound antibody. Apply a nuclear counterstain.
-
Microscopy and Quantification: Examine the slides under a fluorescence microscope. pp65-positive cells will show distinct nuclear fluorescence.[20] Count the number of positive cells per total number of leukocytes examined (e.g., per 2 x 10^5 cells). The result is reported as the number of pp65-positive cells.[21]
Conclusion and Future Directions
The CMV tegument protein pp65 is a quintessential example of a viral protein that has evolved to perform a multitude of functions crucial for the pathogen's success. It acts as a potent antagonist of the host's innate immune system, a key structural component for virion assembly, and a modulator of cellular processes.[2][4][6] Its ability to inactivate cGAS and IRF3, and its role as a scaffold for other tegument proteins, underscore its importance in the viral life cycle.[4][6] While pp65 is a major target for the cellular immune response, its immune-evasive functions highlight the complex co-evolutionary battle between virus and host.[8][13]
For drug development professionals, the multifaceted nature of pp65 presents several opportunities. Inhibitors that block its interaction with host immune sensors like cGAS or cellular kinases like Plk1 could represent novel antiviral strategies.[2][6][15] Furthermore, understanding the precise mechanisms of its cell-type specific roles, particularly in macrophages, could lead to therapies that limit viral dissemination and persistence.[10] Continued research into the intricate protein-protein interaction network centered around pp65 will undoubtedly reveal further vulnerabilities to be exploited in the fight against CMV-related disease.
References
- 1. The human cytomegalovirus tegument protein pp65 (pUL83): a key player in innate immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CMV pp65 inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Tegument Protein pp65 of Human Cytomegalovirus Acts as an Optional Scaffold Protein That Optimizes Protein Uploading into Viral Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Cytomegalovirus pp65 limits dissemination but is dispensable for persistence [jci.org]
- 6. Human Cytomegalovirus Tegument Protein pp65 (pUL83) Dampens Type I Interferon Production by Inactivating the DNA Sensor cGAS without Affecting STING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virus-host protein interactions as footprints of human cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Major Human Cytomegalovirus Structural Protein pp65 (ppUL83) Prevents Interferon Response Factor 3 Activation in the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Major Tegument Protein pp65 of Human Cytomegalovirus Is Required for the Incorporation of pUL69 and pUL97 into the Virus Particle and for Viral Growth in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-Like Kinase 1 as a Target for Human Cytomegalovirus pp65 Lower Matrix Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Subversion of Immune Response by Human Cytomegalovirus [frontiersin.org]
- 13. Cytomegalovirus pp65 limits dissemination but is dispensable for persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-directed mutation in a conserved kinase domain of human cytomegalovirus-pp65 with preservation of cytotoxic T lymphocyte targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polo-like kinase 1 as a target for human cytomegalovirus pp65 lower matrix protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nuclear Export of the Human Cytomegalovirus Tegument Protein pp65 Requires Cyclin-Dependent Kinase Activity and the Crm1 Exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Protein-Protein Interactions During Cytomegalovirus Infection | Springer Nature Experiments [experiments.springernature.com]
- 18. A simplified cytomegalovirus pp65 antigenemia assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
- 21. Quantitative Analysis of Cytomegalovirus (CMV) Viremia Using the pp65 Antigenemia Assay and the COBAS AMPLICOR CMV MONITOR PCR Test after Blood and Marrow Allogeneic Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
T-Cell Recognition of the CEF20 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adaptive immune system's ability to recognize and eliminate virally infected or malignant cells is a cornerstone of human health and a focal point for immunotherapeutic development. Central to this process is the recognition of specific peptide epitopes presented by Major Histocompatibility Complex (MHC) molecules on the cell surface by T-cell receptors (TCRs). The CEF20 peptide, a well-defined and immunodominant epitope, serves as a critical tool for researchers studying these intricate cellular interactions. This technical guide provides an in-depth overview of T-cell recognition of the this compound peptide, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental pathways.
The this compound peptide is an HLA-A*0201-restricted epitope derived from the pp65 protein of human cytomegalomegalovirus (CMV).[1][2][3][4] Its amino acid sequence is NLVPMVATV.[1][2] Due to its origin from a common and persistent virus, a significant portion of the human population harbors memory T-cells specific for this peptide, making it an excellent positive control for a variety of immunological assays.[5] This guide will delve into the molecular mechanisms of this compound presentation and recognition, and provide practical guidance for its use in the laboratory.
Data Presentation: T-Cell Responses to CEF Peptide Pools
The following table summarizes typical quantitative responses observed in various immunological assays upon stimulation with a CEF peptide pool, which includes the this compound epitope. These values can serve as a benchmark for experimental design and data interpretation. It is important to note that results may vary based on donor immune status, experimental conditions, and specific laboratory protocols.
| Assay | Primary Readout | Typical CEF-Induced Response (IFN-γ) in CD8+ T-cells |
| ELISpot | Number of cytokine-secreting cells (Spot Forming Units, SFU) per million Peripheral Blood Mononuclear Cells (PBMCs) | 50 - 500+ SFU[6] |
| Intracellular Cytokine Staining (ICS) | Percentage of cytokine-positive cells within a defined population | 0.5% - 5%[6] |
| Activation-Induced Marker (AIM) Assay | Percentage of cells upregulating specific surface activation markers (e.g., CD69+CD137+) | 1% - 10%[6] |
Core Mechanisms of T-Cell Recognition
The recognition of the this compound peptide by a T-cell is a multi-step process that begins with the processing and presentation of the peptide by an antigen-presenting cell (APC) and culminates in the activation of the T-cell.
Antigen Processing and Presentation by MHC Class I
As an endogenous viral antigen, the CMV pp65 protein is processed through the MHC class I pathway in infected cells.[7][8][9][10] This pathway ensures that cytotoxic T-lymphocytes (CTLs) can survey the intracellular environment of most cell types.
T-Cell Receptor Signaling Cascade
The interaction between the TCR on a CD8+ T-cell and the this compound-MHC class I complex on an APC initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.[6][11][12][13][14]
Experimental Protocols
Detailed methodologies for key assays used to quantify T-cell responses to the this compound peptide are provided below. These protocols are intended as a guide and may require optimization for specific experimental setups.
Intracellular Cytokine Staining (ICS) Protocol
This protocol details the detection of intracellular IFN-γ in PBMCs following stimulation with the this compound peptide.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound peptide (1 mg/mL stock in DMSO)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)
-
Brefeldin A (protein transport inhibitor)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.
-
In a 96-well U-bottom plate, add 200 µL of the cell suspension to each well.
-
Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to each well at a final concentration of 1 µg/mL.
-
Add this compound peptide to the stimulation wells at a final concentration of 1-2 µg/mL. Include an unstimulated control (DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to all wells at a final concentration of 10 µg/mL and incubate for an additional 4-6 hours.
-
Harvest the cells and wash with FACS buffer.
-
Stain for cell viability according to the manufacturer's protocol.
-
Perform surface staining by incubating the cells with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the cells with anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD3+, CD8+ lymphocytes and then determining the percentage of IFN-γ positive cells.
ELISpot Assay Protocol
This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay for quantifying the number of IFN-γ secreting cells in response to this compound.
Materials:
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and streptavidin-HRP)
-
PVDF-membrane 96-well plates
-
This compound peptide (1 mg/mL stock in DMSO)
-
Complete RPMI-1640 medium
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 for at least 1 hour at room temperature.
-
Prepare a cell suspension of PBMCs at 2.5 x 10^6 cells/mL in complete RPMI-1640.
-
Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well.
-
Add this compound peptide to the stimulation wells at a final concentration of 1-2 µg/mL. Include an unstimulated control (DMSO vehicle) and a positive control (e.g., PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
-
Calculate the number of spot-forming units (SFU) per million cells.
Cytotoxicity (CTL) Assay Protocol
This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure the cytotoxic activity of this compound-specific T-cells.
Materials:
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides)
-
Effector cells (PBMCs stimulated with this compound to generate CTLs)
-
This compound peptide (1 mg/mL stock in DMSO)
-
Sodium chromate (B82759) (⁵¹Cr)
-
Complete RPMI-1640 medium
-
Gamma counter
Procedure:
-
Target Cell Preparation: a. Label target cells with ⁵¹Cr for 1-2 hours at 37°C. b. Wash the labeled target cells thoroughly to remove unincorporated ⁵¹Cr. c. Resuspend the target cells at 1 x 10^5 cells/mL. d. Pulse one aliquot of target cells with this compound peptide (10 µg/mL) for 1 hour at 37°C. e. Leave another aliquot of target cells unpulsed as a negative control.
-
Effector Cell Preparation: a. Co-culture PBMCs with this compound peptide (1-2 µg/mL) for 5-7 days to expand this compound-specific CTLs. IL-2 can be added to support T-cell proliferation. b. Harvest and wash the effector cells.
-
Cytotoxicity Assay: a. In a 96-well U-bottom plate, add 5,000 labeled target cells (pulsed and unpulsed) to each well. b. Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1). c. Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent). d. Centrifuge the plate briefly and incubate for 4 hours at 37°C in a 5% CO2 incubator. e. Centrifuge the plate and collect the supernatant. f. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Data Analysis: a. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The this compound peptide is an indispensable reagent for the study of human T-cell responses. Its well-characterized nature and the high prevalence of responding T-cells in the general population make it an ideal control for validating and standardizing immunological assays. This guide provides a comprehensive framework for understanding and utilizing the this compound peptide in research and development settings. By employing the detailed protocols and understanding the underlying biological principles presented herein, researchers can confidently and accurately assess T-cell functionality, a critical aspect of advancing immunotherapies and vaccine development.
References
- 1. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 3. Increased per cell IFN-γ productivity indicates recent in vivo activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide-independent Recognition by Alloreactive Cytotoxic T Lymphocytes (CTL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. iti.stanford.edu [iti.stanford.edu]
- 14. Intracellular Cytokine Staining on PBMCs Using CyTOF™ Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to CEF20 Peptide in Viral Antigen Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF20 peptide pool is a crucial tool in cellular immunology, serving as a reliable positive control for assays that measure T-cell responses. Comprising a collection of immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, this compound is instrumental in verifying the functionality of peripheral blood mononuclear cells (PBMCs) and the overall integrity of immunological assays.[1][2][3][4][5] This guide provides an in-depth overview of the this compound peptide, its composition, the underlying mechanisms of viral antigen presentation it triggers, detailed experimental protocols, and quantitative data to aid researchers in its effective application.
Core Concepts: Composition and Mechanism
The CEF peptide pool is a standardized mixture of 32 synthetic peptides, each 8-12 amino acids in length.[3] These peptides are specific, defined HLA class I-restricted T-cell epitopes from CMV, EBV, and Influenza virus.[2][3] The designation "CEF" is an acronym for these three common viruses that elicit strong and frequent memory T-cell responses in a large portion of the human population.[1][2][4]
The primary function of the this compound peptide pool is to stimulate CD8+ cytotoxic T-lymphocytes (CTLs) in vitro.[1][4] This process mimics the natural immune response to viral infections. When these exogenous peptides are introduced to a culture of PBMCs, they are taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages.
The MHC Class I Antigen Presentation Pathway
The presentation of viral antigens to CD8+ T-cells is a fundamental process in adaptive immunity, occurring via the Major Histocompatibility Complex (MHC) class I pathway.[6][7]
-
Internalization and Processing : Exogenous peptides like those in the this compound pool can be loaded onto MHC class I molecules through a process known as cross-presentation.[7][8] In this pathway, APCs internalize the peptides.
-
Translocation and Loading : The peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[6][9] Inside the ER, these peptides, typically 8-10 amino acids long, are loaded onto newly synthesized MHC class I molecules.[6]
-
Surface Expression : The stable peptide-MHC class I complex is then transported to the cell surface.[6][9]
-
T-Cell Recognition : On the surface of the APC, the peptide-MHC complex is presented to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes the viral peptide epitope will bind to the complex.
This recognition, coupled with co-stimulatory signals from the APC, triggers the activation of the T-cell.[10][11]
T-Cell Activation Signaling
Upon successful binding of the TCR to the peptide-MHC class I complex, a cascade of intracellular signaling events is initiated within the T-cell.[10][12] Key signaling pathways, including the ERK, JNK, and NF-κB pathways, are activated.[10] This leads to the activation of transcription factors that regulate the expression of genes responsible for T-cell proliferation, differentiation, and the production of effector molecules such as cytokines (e.g., IFN-γ, IL-2) and cytotoxic granules (e.g., Granzyme B).[1][10][13]
Quantitative Data on this compound-Mediated T-Cell Responses
The response to the this compound peptide pool can vary between individuals due to factors such as HLA type and previous exposure to CMV, EBV, and influenza. However, it is a robust positive control, and a significant response is expected in most healthy donors.
| Parameter | Typical Range/Value | Assay | Notes |
| IFN-γ Spot Forming Cells (SFCs) | 50 - 1000 SFCs per million PBMCs | ELISpot | Highly variable depending on the donor's immune status. A positive response is typically defined as a spot count significantly above the negative control.[14] |
| Frequency of IFN-γ+ CD8+ T-cells | 0.1% - 2.0% of total CD8+ T-cells | Intracellular Cytokine Staining (ICS) | A distinct population of cytokine-producing cells should be visible by flow cytometry. |
| Peptide Concentration for Stimulation | 1-2 µg/mL of each peptide | ELISpot, ICS | This is the recommended concentration to achieve optimal stimulation without causing toxicity.[1] |
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-enzyme conjugate (e.g., ALP or HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
PBMCs isolated from whole blood
-
This compound peptide pool
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Negative control (e.g., DMSO vehicle)
-
Positive control (e.g., Phytohemagglutinin - PHA)
Procedure:
-
Plate Coating : Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, wash three times with sterile PBS, and then coat with anti-human IFN-γ capture antibody overnight at 4°C.[15]
-
Blocking : Wash the plate and block with cell culture medium for at least 2 hours at 37°C to prevent non-specific binding.[16]
-
Cell Plating : Add 2-3 x 10^5 PBMCs per well.
-
Stimulation : Add the this compound peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide.[1] Include negative and positive controls in separate wells.
-
Incubation : Incubate the plate for 16-20 hours at 37°C in a 5% CO2 incubator.[16]
-
Detection : Lyse the cells and wash the plate. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.[16]
-
Enzyme and Substrate : Wash the plate and add the streptavidin-enzyme conjugate. After another wash, add the substrate and monitor for spot development.
-
Analysis : Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric analysis of T-cell responses, identifying the phenotype of cytokine-producing cells.[17]
Materials:
-
PBMCs
-
This compound peptide pool
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[18]
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation : In a 96-well U-bottom plate, incubate 1-2 x 10^6 PBMCs with the this compound peptide pool (1-2 µg/mL per peptide) for 1-2 hours at 37°C.
-
Protein Transport Inhibition : Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.[18][19]
-
Surface Staining : Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8) for 20-30 minutes on ice.[20]
-
Fixation and Permeabilization : Wash the cells and then fix and permeabilize them using commercially available buffers.[17] This step is crucial for allowing the intracellular antibodies to access their targets.
-
Intracellular Staining : Stain with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at room temperature in the dark.[17]
-
Acquisition : Wash the cells and acquire the data on a flow cytometer.
-
Analysis : Analyze the data using flow cytometry software to quantify the percentage of CD8+ T-cells producing specific cytokines in response to this compound stimulation.
Cytotoxicity Assay
Cytotoxicity assays measure the ability of this compound-stimulated CTLs to kill target cells.
Materials:
-
PBMCs (effector cells)
-
Target cells (e.g., T2 cells pulsed with this compound peptides)
-
A method to measure cell death (e.g., Chromium-51 release, or a fluorometric assay using a dye that enters dead cells)[21][22]
Procedure:
-
Effector Cell Preparation : Stimulate PBMCs with the this compound peptide pool for an extended period (e.g., 7-10 days) to expand the population of antigen-specific CTLs.
-
Target Cell Preparation : Pulse target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) with the this compound peptide pool. Label the target cells with a detectable marker (e.g., Chromium-51 or a fluorescent dye).
-
Co-culture : Co-culture the expanded effector cells with the labeled target cells at various effector-to-target ratios.
-
Measurement of Cell Lysis : After an incubation period (typically 4 hours), measure the release of the label from the target cells into the supernatant (for radioactive assays) or the uptake of a viability dye (for fluorometric assays).
-
Calculation : Calculate the percentage of specific lysis by comparing the release/uptake in the presence of effector cells to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MHC Class I cross-presentation pathway for this compound peptides.
Caption: Simplified T-cell activation signaling cascade.
Caption: Standard workflow for an IFN-γ ELISpot assay.
Conclusion
The this compound peptide pool is an indispensable positive control for the functional assessment of T-cell immunity. Its well-characterized composition of immunodominant epitopes from common viruses ensures a robust and reliable stimulation of memory CD8+ T-cells in a majority of the healthy population. A thorough understanding of the underlying principles of MHC class I presentation and T-cell activation, combined with standardized and validated protocols, is essential for obtaining accurate and reproducible results in cellular immunology research. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a variety of immunological assays.
References
- 1. stella.mabtech.com [stella.mabtech.com]
- 2. stemcell.com [stemcell.com]
- 3. genscript.com [genscript.com]
- 4. qyaobio.com [qyaobio.com]
- 5. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 6. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MHC class I - Wikipedia [en.wikipedia.org]
- 8. Alternative pathways for MHC class I presentation: a new function for autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. T cell - Wikipedia [en.wikipedia.org]
- 12. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gamma Interferon Release Assays for Detection of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. zellnet.com [zellnet.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 19. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 20. med.virginia.edu [med.virginia.edu]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Application of CEF20 in Cellular Immunology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of CEF20, a specific peptide epitope derived from Cytomegalovirus (CMV), in immunological research. This compound is a component of the widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, which serves as a positive control for assessing antigen-specific T-cell responses. This document details the underlying immunological pathways, experimental protocols for common assays, and quantitative data from research articles citing the use of CEF peptide pools.
Core Concepts: Mechanism of Action
This compound is the HLA-A*02:01-restricted epitope from the CMV pp65 protein, with the amino acid sequence NLVPMVATV. Its primary application is the in vitro stimulation of CMV-specific CD8+ T-lymphocytes. The mechanism of action is rooted in the principles of antigen presentation and T-cell activation.
MHC Class I Presentation: Exogenously added peptides like this compound can bind to empty HLA-A*02:01 molecules on the surface of antigen-presenting cells (APCs) in the peripheral blood mononuclear cell (PBMC) population. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) of CD8+ T-cells that have been primed by a previous CMV infection.
T-Cell Receptor Signaling: The binding of the TCR to the this compound-MHC complex initiates a signaling cascade within the T-cell. This leads to the activation of various downstream pathways, resulting in cytokine production (such as Interferon-gamma, IFN-γ), proliferation, and cytotoxic activity. The magnitude of this response can be quantified to assess the functionality and frequency of antigen-specific T-cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the CEF peptide pool, which includes this compound, to stimulate T-cell responses. These assays are crucial for monitoring immune status and the efficacy of immunotherapies.
Table 1: IFN-γ ELISPOT Responses to CEF Peptide Pool in Healthy Donors
| Response Category | Spot Forming Units (SFU) per Million PBMC | Percentage of Donors (n=210) |
| Negative | 0 - 20 | 20% |
| Low | 21 - 100 | 30% |
| Medium | 101 - 500 | 35% |
| High | > 500 | 15% |
Data synthesized from a study on the recall response to the CEF peptide pool in a large cohort of healthy individuals.
Table 2: Comparison of T-Cell Responses to CEF Peptide Pool vs. Sum of Individual Peptides
| Metric | Value |
| Mean Response (Pool vs. Sum of Individual Peptides) | 79% |
| Median Response (Pool vs. Sum of Individual Peptides) | 77% |
This data indicates a degree of peptide competition for HLA binding when used in a pool, though the effect is relatively minor[1].
Experimental Protocols
Detailed methodologies for two key applications of this compound and the broader CEF peptide pool are provided below.
IFN-γ ELISPOT (Enzyme-Linked Immunospot) Assay
This protocol outlines the steps to quantify this compound-specific, IFN-γ-secreting T-cells from human PBMCs.
Materials:
-
Human IFN-γ ELISPOT kit (including pre-coated plates with capture antibody, detection antibody, and substrate)
-
CEF Peptide Pool (containing this compound) or individual this compound peptide
-
Cryopreserved human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
CO2 incubator (37°C, 5% CO2)
-
ELISPOT plate reader
Procedure:
-
Preparation of Peptides: Reconstitute the lyophilized CEF peptide pool or this compound peptide in sterile, endotoxin-free water or a suitable buffer (e.g., PBS) to a stock concentration. Further dilute in complete RPMI-1640 medium to the final working concentration (typically 1-2 µg/mL per peptide)[1].
-
Cell Thawing and Plating:
-
Rapidly thaw cryopreserved PBMCs in a 37°C water bath.
-
Wash the cells with complete RPMI-1640 medium and determine cell viability and count.
-
Resuspend the cells in complete medium to a final concentration of 2-4 x 10^6 cells/mL.
-
-
Assay Setup:
-
To the wells of the IFN-γ capture antibody-coated ELISPOT plate, add the diluted CEF peptide solution.
-
Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin, PHA).
-
Add 100 µL of the PBMC suspension (containing 2-4 x 10^5 cells) to each well[1].
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
After another incubation and wash, add the substrate to develop the spots.
-
-
Analysis: Stop the development by washing with water. Allow the plate to dry completely and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol details the detection of intracellular IFN-γ in this compound-stimulated T-cells.
Materials:
-
CEF Peptide Pool (containing this compound) or individual this compound peptide
-
Cryopreserved human PBMCs
-
Complete RPMI-1640 medium
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ, and a viability dye)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Thaw and rest PBMCs as described for the ELISPOT assay.
-
Stimulate 1-2 x 10^6 PBMCs with the CEF peptide pool or this compound at a final concentration of 1-2 µg/mL per peptide in a 96-well round-bottom plate.
-
Include unstimulated (negative) and positive (e.g., PMA/Ionomycin) controls.
-
Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a viability dye according to the manufacturer's protocol.
-
Stain for cell surface markers such as CD3 and CD8 for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash and then permeabilize the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody in permeabilization buffer for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using flow cytometry software. A common gating strategy involves first gating on lymphocytes (FSC vs. SSC), then singlets, live cells, CD3+ T-cells, and finally CD8+ T-cells to determine the percentage of IFN-γ-positive cells[2].
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental workflows described in this guide.
Caption: MHC Class I presentation of the this compound peptide to a CD8+ T-cell.
Caption: Simplified T-cell receptor signaling cascade upon activation.
Caption: Experimental workflow for the IFN-γ ELISPOT assay.
Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).
References
- 1. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
The CEF Peptide Pool: A Technical Guide for Immunological Research
The CEF peptide pool is a cornerstone reagent in cellular immunology, serving as a robust and reliable positive control for assays designed to measure antigen-specific T cell responses. This guide provides an in-depth overview of the CEF peptide pool, its mechanism of action, detailed experimental protocols, and a summary of relevant quantitative data for researchers, scientists, and drug development professionals.
Core Concept and Composition
The term "CEF" is an acronym representing the origin of the constituent peptides: C ytomegalovirus (CMV), E pstein-Barr virus (EBV), and inf luenza virus.[1][2][3] The pool consists of a meticulously defined mixture of 32 synthetic peptides.[1][2][4][5] These peptides are predominantly HLA class I-restricted epitopes, which are short amino acid sequences (typically 8-12 amino acids in length) derived from various viral proteins of CMV, EBV, and influenza virus.[4] Some commercially available pools may contain 23 peptides.[6][7]
The rationale behind the CEF peptide pool lies in the high prevalence of these viruses in the human population. A vast majority of individuals have been exposed to CMV, EBV, and influenza virus, and consequently, their peripheral blood mononuclear cells (PBMCs) harbor a repertoire of memory CD8+ T cells capable of recognizing these specific viral epitopes.[3] This makes the CEF pool an ideal positive control to ascertain the functional integrity of immune cells in a variety of immunological assays, confirming that the cells are viable and capable of mounting a response to antigenic stimulation.[2][3]
Mechanism of Action: MHC Class I-Mediated CD8+ T Cell Activation
The primary function of the CEF peptide pool is to elicit a response from antigen-specific CD8+ cytotoxic T lymphocytes (CTLs).[3] This activation is mediated through the Major Histocompatibility Complex (MHC) class I pathway, a critical component of the adaptive immune system responsible for identifying and eliminating virally infected or malignant cells.[3][8][9]
The peptides within the CEF pool are of optimal length to bind directly to the peptide-binding groove of MHC class I molecules expressed on the surface of antigen-presenting cells (APCs), such as dendritic cells and B cells, as well as other nucleated cells within a PBMC population.[3][8] This binding can occur with empty MHC class I molecules already on the cell surface or through the classical endogenous antigen presentation pathway if the peptides are taken up by the cells.
Once the peptide-MHC class I complex is formed on the cell surface, it can be recognized by the T cell receptor (TCR) on a CD8+ T cell with a complementary specificity. This interaction, along with co-stimulatory signals, triggers the activation of the T cell, leading to the production of effector cytokines such as interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and granzyme B, and the proliferation of the antigen-specific T cell clone.[1][6]
Quantitative Data on CEF-Induced T Cell Responses
The magnitude of the T cell response to the CEF peptide pool can be quantified using various immunological assays. The response is highly dependent on the donor's HLA type and their history of exposure to CMV, EBV, and influenza virus.
Table 1: Typical Frequency of CEF-Specific T Cells in Healthy Donors
| Assay Type | Analyte Measured | Typical Range of Response (per 106 PBMCs) | Reference |
| ELISpot | IFN-γ secreting cells | 50 - 2000 Spot Forming Units (SFU) | [2] |
| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T cells | 0.1% - 5% | [3] |
Table 2: Comparison of T Cell Responses to CEF Peptide Pool vs. Individual Peptides
A study comparing the response to the full CEF peptide pool versus the sum of responses to the 32 individual peptides revealed that the pool-elicited response was, on average, 79% (median 77%) of the sum of the individual peptide responses.[10] This suggests a degree of peptide competition within the pool, although its impact is relatively minor.[2][10] The study also highlighted that high-avidity T cell responses to certain immunodominant peptides within the pool, such as the HLA-A2 restricted influenza M158-66 (GILGFVFTL) peptide, often correlate strongly with the overall magnitude of the response to the entire pool.[10]
Detailed Experimental Protocols
The following are detailed methodologies for two common assays used to measure T cell responses to the CEF peptide pool.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of individual cells secreting a specific cytokine.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and substrate)
-
CEF peptide pool
-
PBMCs (fresh or cryopreserved)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Phytohemagglutinin (PHA) as a positive control
-
Cell culture medium as a negative control
-
Automated ELISpot reader
Protocol:
-
Plate Coating: Coat the ELISpot plate wells with the anti-IFN-γ capture antibody overnight at 4°C.
-
Washing: The next day, wash the plates three to five times with sterile phosphate-buffered saline (PBS).
-
Blocking: Block the wells with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2.5 x 105 PBMCs in 100 µL of complete medium to each well.
-
Stimulation: Add 100 µL of the CEF peptide pool (at a final concentration of 1-2 µg/mL per peptide) to the appropriate wells.[3] For the negative control, add 100 µL of medium. For the positive control, add 100 µL of PHA (at a final concentration of 1-5 µg/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
Detection: After incubation, wash the plates and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Spot Development: Wash the plates again and add the streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature. Finally, wash the plates and add the BCIP/NBT substrate solution.
-
Data Acquisition: Stop the reaction by washing with distilled water once spots have formed. Allow the plate to dry completely and count the spots in each well using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells at a single-cell level.
Materials:
-
CEF peptide pool
-
PBMCs
-
Complete RPMI-1640 medium
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ)
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Plating: Add 1 x 106 PBMCs in 900 µL of complete medium to each well of a 24-well plate.
-
Stimulation: Add 100 µL of the CEF peptide pool (at a final concentration of 1-2 µg/mL per peptide) to the appropriate wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
-
Protein Transport Inhibition: Add Brefeldin A (e.g., at 10 µg/mL) or Monensin to each well to block cytokine secretion. Incubate for an additional 4-6 hours.[11]
-
Surface Staining: After incubation, wash the cells with FACS buffer. Stain the cells with fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Using flow cytometry analysis software, gate on live, single lymphocytes, then on CD3+ T cells, and finally on CD8+ T cells. Determine the percentage of CD8+ T cells that are positive for IFN-γ.
Visualizations
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I pathway for viral antigen presentation.
Experimental Workflow for CEF Peptide Pool Assay
Caption: General workflow for T cell assays using CEF peptides.
References
- 1. CEF-Peptide-Pool advanced [peptides.de]
- 2. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. stemcell.com [stemcell.com]
- 6. mabtech.com [mabtech.com]
- 7. mabtech.com [mabtech.com]
- 8. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MHC class I - Wikipedia [en.wikipedia.org]
- 10. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
Methodological & Application
Application Notes and Protocols for CEF20 Peptide in ELISPOT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of individual cells secreting a specific molecule, such as a cytokine, in vitro.[1] It is a cornerstone technique in immunology, vaccine development, and cancer immunotherapy for assessing antigen-specific T cell responses.[1] The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely used positive control in these assays.[2] Due to high exposure rates to these viruses in the general population, most individuals possess memory CD8+ T cells that recognize these viral epitopes.[2] The "CEF20" peptide is a specific HLA-A*0201-restricted epitope from the cytomegalovirus pp65 protein (amino acids 495-503).[3] However, the term is often used more broadly to refer to CEF peptide pools that elicit robust T cell responses. This document provides a detailed protocol for using a CEF peptide pool as a positive control in an Interferon-gamma (IFN-γ) ELISPOT assay.
Principle of the ELISPOT Assay
The ELISPOT assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom. The membrane is coated with a capture antibody specific for the analyte of interest (e.g., IFN-γ).[4] Immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are added to the wells and stimulated with an antigen, in this case, the CEF peptide pool. Activated T cells then secrete IFN-γ, which is immediately captured by the antibodies on the membrane in the vicinity of the secreting cell.[4] After an incubation period, the cells are washed away, and a biotinylated detection antibody, also specific for IFN-γ, is added.[5] This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that precipitates, forming a visible spot at the location of each IFN-γ-secreting cell.[5] Each spot, therefore, represents a single reactive cell.[4]
Data Presentation
The results of an ELISPOT assay are typically expressed as Spot Forming Units (SFU) per million cells. The CEF peptide pool, when used as a positive control, is expected to induce a strong response in PBMCs from healthy donors. The following table summarizes typical quantitative data.
| Control/Stimulant | Cell Type | Target Analyte | Expected Response Range (SFU/10^6 PBMCs) | Notes |
| Negative Control | PBMCs | IFN-γ | < 10 | Unstimulated cells; establishes baseline/background. |
| CEF Peptide Pool | PBMCs | IFN-γ | 50 - >2000 | A robust response indicates viable and functional T cells.[6][7] |
| Mitogen (e.g., PHA) | PBMCs | IFN-γ | High, often confluent spots | Polyclonal T cell activator, confirms assay functionality.[8] |
Signaling Pathway and Experimental Workflow
MHC Class I-Mediated CD8+ T Cell Activation
The CEF peptides are exogenous peptides that are presented to CD8+ T cells via the Major Histocompatibility Complex (MHC) class I pathway. The diagram below illustrates the key steps in this process.
Caption: MHC Class I antigen presentation pathway for CEF peptides.
Experimental Workflow for this compound ELISPOT Assay
The following diagram outlines the major steps involved in performing the ELISPOT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. immunology.org [immunology.org]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring cell-mediated immune responses in AAV gene therapy clinical trials using a validated IFN-γ ELISpot method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Intracellular Cytokine Staining Using CEF20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique for the single-cell analysis of immune cell function. It allows for the simultaneous identification of cell surface markers and the quantification of intracellular cytokine production in response to specific stimuli. The CEF20 peptide, a well-defined HLA-A*02:01-restricted epitope (NLVPMVATV) from the human cytomegalovirus (CMV) pp65 protein, serves as a potent positive control for assessing antigen-specific CD8+ T cell responses in individuals expressing the HLA-A2 allele.[1] Given that a significant portion of the population is CMV seropositive, this compound stimulation is an effective way to verify the integrity of experimental systems for detecting T cell activation.
These application notes provide a detailed protocol for using the this compound peptide to stimulate peripheral blood mononuclear cells (PBMCs) for the subsequent detection of intracellular cytokines by flow cytometry. This guide includes expected quantitative data, a detailed experimental workflow, and a description of the underlying signaling pathways.
Data Presentation
The frequency of this compound-specific T cells can vary significantly among HLA-A2 positive, CMV seropositive donors. The following table summarizes the expected range of cytokine-producing CD8+ T cells in response to this compound stimulation.
| Cytokine | Mean Frequency of Responding CD8+ T cells (%) | Range of Frequencies (%) | Notes |
| IFN-γ | 0.75 | 0.01 - 4.8 | IFN-γ is the dominant cytokine produced and its expression strongly correlates with cytotoxic T lymphocyte (CTL) activity.[2] |
| TNF-α | Variable | Variable | Often co-expressed with IFN-γ. The use of Brefeldin A as a protein transport inhibitor can enhance the detection of intracellular TNF-α compared to Monensin.[3] |
| IL-2 | Low to undetectable | Low to undetectable | CD8+ T cells can produce IL-2 in response to HLA class I stimulation, but the frequency is generally lower compared to IFN-γ and TNF-α.[4][5] |
Note: The unstimulated control background for IFN-γ producing CD8+ T cells is typically in the range of 0% to 0.05%.[2]
Signaling Pathways
Upon recognition of the this compound peptide presented by HLA-A*02:01 on an antigen-presenting cell (APC), the T cell receptor (TCR) on a specific CD8+ T cell initiates a signaling cascade. This leads to the activation of transcription factors that drive the expression of cytokine genes.
Experimental Protocols
Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors
-
This compound (NLVPMVATV) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) as a positive control
-
DMSO (for peptide reconstitution)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD8)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Viability dye
Experimental Workflow
The following diagram illustrates the key steps in the intracellular cytokine staining protocol.
Detailed Protocol
1. Preparation of Reagents
-
This compound Peptide Stock Solution: Reconstitute lyophilized this compound peptide in DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentration (typically 1-10 µg/mL).
2. Cell Stimulation
-
Prepare a single-cell suspension of PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate or into flow cytometry tubes.
-
Set up the following conditions in triplicate:
-
Unstimulated Control: Add medium only.
-
This compound Stimulation: Add this compound peptide to a final concentration of 1-10 µg/mL.
-
Positive Control: Add a cell stimulation cocktail (e.g., PMA and Ionomycin) at the manufacturer's recommended concentration.
-
-
Add a protein transport inhibitor (e.g., Brefeldin A at 5-10 µg/mL or Monensin at 2 µM) to all wells/tubes.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.
3. Staining
-
After incubation, centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cell pellets in 100 µL of FACS buffer containing pre-titrated amounts of fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) and a viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS buffer, centrifuge, and discard the supernatant.
-
Fixation and Permeabilization: Resuspend the cell pellets in 100-200 µL of fixation/permeabilization solution according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of permeabilization buffer, centrifuge, and discard the supernatant.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing pre-titrated amounts of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.
4. Flow Cytometry and Data Analysis
-
Acquire the samples on a flow cytometer. Ensure proper compensation is set up using single-stained controls.
-
Analyze the data using appropriate software. A suggested gating strategy is provided below.
Flow Cytometry Gating Strategy
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in unstimulated control | Non-specific antibody binding | Titrate antibodies to optimal concentrations. Include isotype controls. Ensure proper blocking steps. |
| Cell death | Use a viability dye to exclude dead cells from analysis. Handle cells gently. | |
| Low or no signal in stimulated samples | Ineffective stimulation | Confirm the HLA-A2 status and CMV serostatus of the donor. Titrate the this compound peptide concentration. Optimize incubation time. |
| Inefficient protein transport inhibition | Use a fresh stock of Brefeldin A or Monensin. Optimize the concentration and timing of addition. | |
| Poor antibody staining | Use antibodies validated for intracellular staining. Titrate antibodies. Ensure proper fixation and permeabilization. | |
| High donor-to-donor variability | Biological variation | This is expected. Test multiple donors to establish a range of responses. Cryopreserved PBMCs from a single qualified donor can be used as a consistent control across experiments. |
References
- 1. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma Interferon Expression in CD8+ T Cells Is a Marker for Circulating Cytotoxic T Lymphocytes That Recognize an HLA A2-Restricted Epitope of Human Cytomegalovirus Phosphoprotein pp65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Interleukin 2 production by alloantigen-stimulated CD4+ and CD8+ human T cell subsets: frequency of HLA class I or class II-reactive precursor cells and clonal specificity of activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low CD3+CD28-induced interleukin-2 production correlates with decreased reactive oxygen intermediate formation in neonatal T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CEF20 as a Positive Control in T-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring antigen-specific T-cell responses is crucial in various fields, including vaccine development, infectious disease research, and immuno-oncology. A reliable positive control is essential to validate assay performance and ensure the integrity of experimental results. The CEF20 peptide pool, a well-characterized mixture of 32 immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as an excellent positive control for eliciting robust T-cell recall responses in a majority of the human population.[1][2] These peptides are restricted by multiple MHC class I and class II molecules, enabling the stimulation of both CD8+ and CD4+ T-cells. This document provides detailed application notes and protocols for the effective use of this compound as a positive control in common T-cell assays.
Mechanism of Action
This compound peptides are recognized by memory T-cells in individuals previously exposed to CMV, EBV, or influenza virus. These short synthetic peptides can be directly loaded onto Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or even directly on T-cells, leading to the activation of CD8+ cytotoxic T-lymphocytes (CTLs).[3] Longer peptides in some CEF pools can be taken up by APCs, processed, and presented on MHC class II molecules to activate CD4+ helper T-cells. This activation mimics a natural immune response and results in the production of cytokines, proliferation, and other effector functions that can be measured in various T-cell assays.
Caption: General mechanism of T-cell activation by the this compound peptide pool.
Data Presentation: Expected T-Cell Responses to this compound
The magnitude of the T-cell response to this compound can vary between individuals based on their immune history and HLA type. However, the following table summarizes typical quantitative responses observed in common T-cell assays.
| Assay Type | Primary Readout | Typical this compound Response (per million PBMCs) | Key Considerations |
| ELISpot | Number of cytokine-secreting cells (Spot Forming Units, SFU) | 50 - 500+ SFU for IFN-γ[1] | High sensitivity, capable of detecting rare antigen-specific cells. |
| Intracellular Cytokine Staining (ICS) | Percentage of cytokine-positive T-cells | 0.5% - 5% of CD8+ T-cells expressing IFN-γ[1] | Allows for multiparametric phenotyping of responding cells. |
| T-Cell Proliferation Assay (e.g., CFSE) | Percentage of divided cells (CFSE-low) | Varies, but a clear population of proliferated cells should be observed. | Requires longer incubation periods (5-7 days). |
Experimental Protocols
The following are detailed protocols for using this compound as a positive control in ELISpot, Intracellular Cytokine Staining (ICS), and T-cell proliferation assays.
Protocol 1: IFN-γ ELISpot Assay
This protocol outlines the steps for measuring IFN-γ secreting T-cells in response to this compound stimulation using an Enzyme-Linked Immunospot (ELISpot) assay.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound Peptide Pool (lyophilized)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IFN-γ ELISpot kit
-
96-well PVDF membrane plates
-
CO2 incubator (37°C, 5% CO2)
-
Automated ELISpot reader
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and wash cryopreserved PBMCs or use freshly isolated PBMCs. Resuspend cells in complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin) at a concentration of 2-3 x 10^6 cells/mL.
-
Stimulation:
-
Negative Control: Add 100 µL of the cell suspension to the coated wells without any stimulant.
-
Positive Control (this compound): Reconstitute the lyophilized this compound peptide pool according to the manufacturer's instructions. Add the this compound peptide pool to the cell suspension at a final concentration of 1-2 µg/mL per peptide. Add 100 µL of this mixture to the coated wells.
-
Plate 2-3 x 10^5 cells per well.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Monitor spot development.
-
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol describes the detection of intracellular IFN-γ in T-cells following stimulation with this compound.
Materials:
-
PBMCs
-
This compound Peptide Pool
-
Complete RPMI medium
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies (fluorochrome-conjugated)
-
Anti-IFN-γ antibody (fluorochrome-conjugated)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Methodology:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL.
-
Negative Control: Incubate cells with medium alone.
-
Positive Control (this compound): Add this compound peptide pool to the cells at a final concentration of 1-2 µg/mL per peptide.
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to all samples.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin to block cytokine secretion and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on lymphocyte, singlet, and then CD3+ T-cell populations. Further gate on CD4+ and CD8+ subsets to determine the percentage of IFN-γ producing cells.
-
Protocol 3: T-Cell Proliferation Assay using CFSE
This protocol details the measurement of T-cell proliferation in response to this compound using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
PBMCs
-
This compound Peptide Pool
-
Complete RPMI medium
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies (fluorochrome-conjugated)
-
Flow cytometer
Methodology:
-
CFSE Labeling:
-
Resuspend PBMCs in PBS at 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
Negative Control: Culture cells without any stimulant.
-
Positive Control (this compound): Add this compound peptide pool to the cells at a final concentration of 1-2 µg/mL per peptide.
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.[4]
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash them.
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on lymphocyte and then CD4+ and CD8+ T-cell populations. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity.[5]
-
Caption: A generalized experimental workflow for T-cell assays.
References
Application Notes and Protocols for CEF20 Peptide Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF20 peptide pool is a critical reagent in cellular immunology, serving as a robust positive control for assays measuring antigen-specific T cell responses. The acronym "CEF" denotes the origin of the constituent peptides: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu). This application note provides a comprehensive overview of the this compound peptide pool, its mechanism of action, and detailed protocols for its use in stimulating peripheral blood mononuclear cells (PBMCs).
The CEF pool is comprised of a mixture of well-defined, HLA class I-restricted T cell epitopes from these three common viruses.[1] Given that a majority of the human population has been exposed to these viruses, their PBMCs typically contain memory CD8+ T cells capable of recognizing these peptides.[1] This makes the CEF pool an ideal control to verify the functional integrity of immune cells in various assays, ensuring that cells are viable and capable of responding to antigenic stimulation.[1]
Mechanism of Action: MHC Class I-Mediated CD8+ T Cell Activation
The primary mechanism of action of the CEF peptide pool is the stimulation of antigen-specific CD8+ cytotoxic T lymphocytes (CTLs).[1] This process is initiated through the Major Histocompatibility Complex (MHC) class I pathway, a fundamental component of the adaptive immune system for recognizing and eliminating virally infected or cancerous cells.[1] The peptides in the CEF pool bind to empty MHC class I molecules on the surface of antigen-presenting cells (APCs) within the PBMC population.[1] The resulting peptide-MHC class I (pMHC-I) complexes are then presented on the cell surface.[1] CD8+ T cells with T cell receptors (TCRs) that specifically recognize a particular pMHC-I complex will bind to it. This interaction, along with the binding of the CD8 co-receptor to the pMHC-I complex, initiates a cascade of intracellular signaling events within the T cell, leading to its activation.[1][2][3] Activated T cells then release downstream cytokines and upregulate activation markers.[4]
Data Presentation
Table 1: Composition of a Representative CEF Peptide Pool
| Virus of Origin | Epitope Sequence | HLA Restriction (Example) |
| Influenza A | GILGFVFTL | HLA-A02:01 |
| Human Cytomegalovirus (HCMV) | NLVPMVATV | HLA-A02:01 |
| Epstein-Barr Virus (EBV) | CLGGLLTMV | HLA-A*02:01 |
Note: The this compound pool specifically contains an HLA-A0201-restricted epitope from cytomegalovirus pp65 (495-503).[5] Other CEF pools may contain a broader range of peptides with different HLA restrictions.[6][7]*
Table 2: Expected Outcomes of this compound Stimulation of PBMCs
| Assay | Parameter Measured | Typical Positive Response |
| Intracellular Cytokine Staining (ICS) by Flow Cytometry | Percentage of IFN-γ and/or TNF-α positive CD8+ T cells | Increased percentage compared to unstimulated control.[4] |
| ELISpot | Number of IFN-γ secreting cells (Spot Forming Units - SFU) | Increased number of SFUs per 10^6 PBMCs compared to unstimulated control.[4] |
| Upregulation of Activation Markers | Expression of markers like CD69, CD137 (4-1BB) on T cells | Increased expression on a subset of T cells. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs with this compound for Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol details the stimulation of PBMCs with the this compound peptide pool to induce cytokine production, which is then measured by flow cytometry.
Materials:
-
Cryopreserved human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
This compound Peptide Pool (lyophilized)
-
DMSO (for peptide reconstitution)
-
Brefeldin A
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies against CD3, CD8, IFN-γ, and TNF-α
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Thawing and Preparation of PBMCs:
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing pre-warmed complete RPMI-1640 medium.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in fresh complete RPMI-1640 and perform a cell count and viability assessment. Adjust cell density to 1 x 10^7 cells/mL.
-
-
Peptide Pool Reconstitution and Working Solution:
-
Reconstitute the lyophilized this compound peptide pool in DMSO to create a stock solution.
-
Prepare a 10X working solution of the peptide pool in complete RPMI-1640. A final concentration of ≥ 1 µg/mL per peptide is generally recommended for stimulation.[4] The final DMSO concentration in the cell culture should be below 1% (v/v).[4]
-
-
Cell Stimulation:
-
Add 1 x 10^6 PBMCs (in 900 µL of medium) to each well of a 24-well plate.[4]
-
Add 100 µL of the 10X this compound peptide pool working solution to the designated wells.
-
Include a negative control (e.g., medium with DMSO) and a positive control (e.g., PMA/Ionomycin).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-6 hours.[4]
-
After the initial 2 hours of incubation, add Brefeldin A to each well to block cytokine secretion.[4]
-
-
Staining and Flow Cytometry Analysis:
-
Harvest the cells and wash them with cell staining buffer.
-
Stain with a fixable viability dye to exclude dead cells.
-
Perform surface staining with anti-CD3 and anti-CD8 antibodies.[4]
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Perform intracellular staining with anti-IFN-γ and anti-TNF-α antibodies.[4]
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on viable, single CD3+CD8+ T cells to determine the percentage of cells expressing IFN-γ and TNF-α.[1][4]
-
Protocol 2: ELISpot Assay for Quantifying IFN-γ Secreting Cells
This protocol describes the use of an ELISpot assay to enumerate this compound-specific, IFN-γ-producing T cells.
Materials:
-
Human IFN-γ ELISpot plate
-
PBMCs
-
This compound Peptide Pool
-
Complete RPMI-1640 medium
-
Detection antibody (anti-human IFN-γ)
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Plate Preparation:
-
Pre-wet the ELISpot plate according to the manufacturer's instructions.
-
-
Cell Plating and Stimulation:
-
Prepare PBMCs and this compound peptide pool working solution as described in Protocol 1.
-
Seed 2.5 x 10^5 PBMCs per well in the ELISpot plate.[4]
-
Add the this compound peptide pool to the appropriate wells at the desired final concentration.
-
Include negative (media alone or with DMSO) and positive (e.g., Phytohemagglutinin - PHA) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin-HRP.
-
After another wash, add the substrate solution and incubate until spots develop.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader.
-
Calculate the number of spot-forming units (SFU) per million PBMCs.
-
Visualizations
Caption: Workflow for this compound stimulation and analysis of PBMCs.
Caption: Simplified signaling cascade in CD8+ T-cells upon this compound stimulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. genscript.com [genscript.com]
- 6. CEF Peptides Clinisciences [clinisciences.com]
- 7. genscript.com [genscript.com]
Application Notes and Protocols for In Vitro Expansion of CMV-Specific T-Cells with CEF Peptide Pool
Introduction
Cytomegalovirus (CMV) is a ubiquitous herpesvirus that establishes lifelong latent infection in a majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised patients, such as transplant recipients.[1][2] The cellular immune response, particularly mediated by cytotoxic T-lymphocytes (CTLs), is crucial for controlling CMV replication.[3] Adoptive transfer of CMV-specific T-cells has emerged as a promising therapeutic strategy to restore or provide protective immunity in these high-risk patients.[4][5]
These application notes provide a detailed framework for the in vitro expansion of CMV-specific T-cells from peripheral blood mononuclear cells (PBMCs) using the CEF peptide pool. The CEF pool is a well-established reagent containing HLA class I-restricted T-cell epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus, making it a potent stimulus for polyclonal expansion of virus-specific CD8+ T-cells.[6][7][8] The following protocols cover PBMC isolation, T-cell stimulation and expansion, and methods for assessing the functionality and specificity of the expanded cell population.
Key Experimental Workflow
The overall process involves isolating PBMCs from a blood source, stimulating these cells with the CEF peptide pool to activate CMV-specific T-cells, expanding the activated cells in culture with the support of cytokines, and finally, assessing the resulting T-cell population for specificity and effector functions.
Caption: Overall workflow for the expansion of CMV-specific T-cells.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human Whole Peripheral Blood
-
Phosphate-Buffered Saline (PBS), sterile
-
Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Methodology:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of density gradient medium in a clean 50 mL conical tube. Perform this step slowly to maintain a sharp interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) and discard.
-
Collect the "buffy coat" layer containing the PBMCs at the plasma-density gradient interface.
-
Transfer the collected cells to a new 50 mL conical tube and add PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of complete cell culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium or RPMI + 10% Human AB serum).[8][9]
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell number and viability.
-
The cells are now ready for stimulation.
Protocol 2: Stimulation and Expansion of CMV-Specific T-Cells
This protocol details the stimulation of PBMCs with the CEF peptide pool and subsequent expansion.
Materials:
-
Isolated PBMCs
-
CEF Peptide Pool (stock solution typically in DMSO)
-
Complete T-cell expansion medium (e.g., RPMI-1640 supplemented with 10% human AB serum, GlutaMAX, and Penicillin-Streptomycin)[9]
-
Recombinant human Interleukin-2 (IL-2)
-
Optional: Recombinant human Interleukin-15 (IL-15) and Interleukin-21 (IL-21)[1]
-
Cell culture plates (24-well or 48-well)
-
CO₂ Incubator (37°C, 5% CO₂)
Methodology:
-
Stimulation:
-
Resuspend PBMCs in complete T-cell expansion medium at a density of 1-2 x 10⁶ cells/mL.
-
Add the CEF peptide pool to the cell suspension at a final concentration of 1-2 µg/mL per peptide.[8]
-
Plate 1-2 mL of the cell suspension into each well of a 24-well plate.
-
Incubate at 37°C in a 5% CO₂ incubator for 10-14 days.[1][9]
-
-
Expansion and Culture Maintenance:
-
On day 3 post-stimulation, add recombinant human IL-2 to the culture at a final concentration of 20-100 IU/mL.[10][11] For enhanced expansion and a less differentiated phenotype, a cytokine cocktail of IL-2, IL-15, and IL-21 can be used.[1]
-
Monitor the cultures every 2-3 days. If the medium turns yellow (acidic), split the cultures by transferring half of the cell suspension to a new well and adding fresh medium supplemented with IL-2.
-
Maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ viable cells/mL.
-
After 10-14 days, harvest the cells for analysis or further use. The culture will be a mixture of growing antigen-specific T-cells and dying non-specific cells.[10]
-
T-Cell Activation by Peptide Antigens
Antigen-presenting cells (APCs) within the PBMC population, such as dendritic cells and B-cells, present the CEF peptides on their Major Histocompatibility Complex (MHC) class I molecules. This peptide-MHC complex is recognized by the T-cell receptor (TCR) on specific CD8+ T-cells, initiating a signaling cascade that leads to T-cell activation, cytokine production, and proliferation (clonal expansion).
Caption: Simplified diagram of CMV-specific T-cell activation.
Protocol 3: Assessment of Expanded T-Cell Functionality
After expansion, it is critical to assess the specificity and function of the T-cell population. Intracellular cytokine staining (ICS) followed by flow cytometry and ELISpot assays are common methods.[12][13]
A. Intracellular Cytokine Staining (ICS) by Flow Cytometry
Methodology:
-
Restimulate expanded T-cells (1 x 10⁶ cells) with the CEF peptide pool (1-2 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 5-6 hours.[8] Use an unstimulated control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).
-
After incubation, wash the cells and stain for surface markers (e.g., CD3, CD8, CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Analyze the samples on a flow cytometer. Gate on CD3+ and then CD8+ T-cells to determine the percentage of cells producing cytokines in response to the CEF peptides.
B. ELISpot Assay
Methodology:
-
Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Add a known number of expanded T-cells (e.g., 1 x 10⁵ cells/well) and CEF peptides to the wells. Include negative (cells only) and positive (mitogen) controls.
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Following another wash, add streptavidin-alkaline phosphatase.
-
Add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell.
-
Count the spots using an ELISpot reader. Results are typically expressed as Spot-Forming Units (SFU) per million cells.
Expected Quantitative Results
The efficiency of T-cell expansion and the frequency of antigen-specific cells can vary significantly between donors depending on their initial precursor frequency and immune status. The tables below provide representative data based on published literature.
Table 1: Typical T-Cell Expansion and Purity
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Total Viable Cell Count | 6.8 x 10⁶ - 2.5 x 10⁸ cells | [14] |
| Fold Expansion of T-Cells | 10-fold or higher | [15] |
| Viability | > 90% | [14] |
| % CD3+ T-Cells in Culture | > 80% |[16] |
Table 2: Functional Assay Readouts for Expanded Cells
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| % IFN-γ+ of CD8+ T-Cells (ICS) | 15% - 55% | [14] |
| % IFN-γ+ of CD4+ T-Cells (ICS) | 2% - 32% | [17] |
| IFN-γ ELISpot (SFU / 10⁶ cells) | > 200 SFU | [18] |
| Specific Lysis of Peptide-Pulsed Targets | 27% - 68% (at 10:1 E:T ratio) |[16] |
Troubleshooting and Considerations
-
Low Expansion Rate: This may be due to low initial precursor frequency in the donor, poor cell viability after isolation, or suboptimal culture conditions. Ensure the quality of reagents, particularly cytokines and serum, is high.
-
Donor Variability: Immune responses to CMV are highly variable. It is recommended to screen multiple donors if a high frequency of responding cells is required.
-
Phenotype of Expanded Cells: Prolonged culture can lead to T-cell exhaustion and terminal differentiation. The phenotype (e.g., memory vs. effector) of the expanded cells can be assessed by flow cytometry using markers like CD45RA, CCR7, CD27, CD28, and PD-1.[17][19] The use of cytokines like IL-15 and IL-21 can help generate cells with a less differentiated, stem-cell memory phenotype.[1][20]
-
Sterility: All procedures must be conducted under sterile conditions in a biosafety cabinet to prevent contamination. Final cell products intended for clinical use must be tested for sterility.[9]
References
- 1. Generation of high-affinity CMV-specific T cells for adoptive immunotherapy using IL-2, IL-15, and IL-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and expansion of cytomegalovirus-specific cytotoxic T lymphocytes to clinical scale from a single blood draw using dendritic cells and HLA-tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Is It Feasible to Use CMV-Specific T-Cell Adoptive Transfer as Treatment Against Infection in SOT Recipients? [frontiersin.org]
- 4. Expansion of CMV pp65 and IE-1 Specific Cytotoxic T Lymphocytes for CMV Specific Immunotherapy Following Allogeneic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytomegalovirus-specific cytotoxic T lymphocytes can be efficiently expanded from granulocyte colony-stimulating factor-mobilized hemopoietic progenitor cell products ex vivo and safely transferred to stem cell transplantation recipients to facilitate immune reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. jpt.com [jpt.com]
- 8. stemcell.com [stemcell.com]
- 9. ashpublications.org [ashpublications.org]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparison of four different assays to evaluate cellular-mediated immunity against cytomegalovirus in solid organ transplantation [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. IMMU-02. CMV-EXPANDED T-CELLS IN GLIOBLASTOMA PATIENTS: TRANSLATIONAL RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled activation modulates T-cell expansion and phenotype in stirred-tank bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. The Cytomegalovirus-Specific CD4+ T-Cell Response Expands with Age and Markedly Alters the CD4+ T-Cell Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. JCI Insight - T cell responses and clinical symptoms among infants with congenital cytomegalovirus infection [insight.jci.org]
- 20. Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing T-Cell Responses: Application Notes for CEF20 Peptide Pool Concentration
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on determining the optimal concentration of the CEF20 peptide pool for robust and reproducible T-cell stimulation. The following guidelines, based on compiled scientific literature and established laboratory practices, are intended to aid in the design and execution of experiments involving antigen-specific T-cell activation.
Introduction
The this compound peptide pool, comprising well-defined epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, is a widely used positive control for assessing antigen-specific T-cell responses.[1] Given that a majority of the human population has been exposed to these viruses, peripheral blood mononuclear cells (PBMCs) from most donors will contain memory T-cells capable of recognizing these peptides.[1] Achieving optimal stimulation is critical for accurate evaluation of T-cell functionality in various immunological assays, including ELISpot and intracellular cytokine staining (ICS). The concentration of the peptide pool is a key parameter that can significantly influence the magnitude of the T-cell response.
Quantitative Data Summary
The optimal concentration of the this compound peptide pool can vary depending on the specific experimental conditions, the donor's immune history, and the functional avidity of the responding T-cells.[2] However, a general consensus in the scientific literature points towards a concentration range of 1-2 µg/mL per peptide for effective stimulation.[1][3]
Below is a summary of recommended concentrations from various sources and representative data from T-cell stimulation experiments.
Table 1: Recommended this compound Peptide Pool Concentrations for T-Cell Stimulation
| Assay Type | Recommended Concentration (per peptide) | Source |
| ELISpot | 1-2 µg/mL | [1] |
| ELISpot | 2 µg/mL | [3][4] |
| Intracellular Cytokine Staining (ICS) | 1 µg/mL (final concentration from a 10X working solution) | [5] |
Table 2: Representative T-Cell Responses to CEF Peptide Pool Stimulation
| Assay Type | Donor ID | T-Cell Response | Source |
| IFN-γ ELISpot | Donor 1 | 450 Spot Forming Units (SFU) / 10^6 PBMCs | [1] |
| IFN-γ ELISpot | Donor 2 | 820 SFU / 10^6 PBMCs | [1] |
| IFN-γ ELISpot | Donor 3 | 275 SFU / 10^6 PBMCs | [1] |
| IFN-γ ICS | Donor A | 1.25% of CD8+ T-cells positive for IFN-γ | [1] |
| IFN-γ ICS | Donor B | 2.10% of CD8+ T-cells positive for IFN-γ | [1] |
| IFN-γ ICS | Donor C | 0.88% of CD8+ T-cells positive for IFN-γ | [1] |
Table 3: Functional Avidity of Individual CEF Peptides (Exemplary Data)
This table illustrates that the concentration required for 50% maximal T-cell activation (EC50) can vary significantly between different peptides within the CEF pool, highlighting the concept of functional avidity.[2]
| CEF Peptide (HLA Restriction) | Donor X EC50 (M) | Donor Y EC50 (M) | Source |
| CEF-7 (HLA-A2) | 10⁻⁹⁵ | 10⁻⁹⁵ | [2][6] |
| CEF-6 (HLA-A2) | >10⁻⁶ | 10⁻⁷ | [2][6] |
| CEF-4 (HLA-A2) | >10⁻⁶ | >10⁻⁶ | [2][6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Peptide Pool Concentration using IFN-γ ELISpot Assay
This protocol outlines a method to determine the optimal concentration of the this compound peptide pool for stimulating IFN-γ secretion from PBMCs.
Materials:
-
This compound Peptide Pool
-
Human PBMCs
-
IFN-γ ELISpot plates
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
DMSO (for peptide reconstitution)
-
Reagents for ELISpot development (e.g., biotinylated anti-IFN-γ antibody, streptavidin-alkaline phosphatase, and substrate)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide pool in sterile DMSO to create a stock solution. Further dilute the stock solution in complete RPMI-1640 medium to prepare a series of working solutions with varying concentrations (e.g., 0.1, 0.5, 1, 2, 5, and 10 µg/mL per peptide).
-
Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, wash with sterile water, and coat with a capture anti-IFN-γ antibody overnight at 4°C.
-
Cell Plating: Wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C. Add 2.5 x 10^5 PBMCs per well.
-
Stimulation: Add the prepared this compound peptide pool working solutions to the respective wells in triplicate. Include a negative control (medium with DMSO vehicle) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
ELISpot Development: Wash the plate and follow the manufacturer's instructions for the addition of the biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate to visualize the spots.
-
Analysis: Count the number of spots in each well using an ELISpot reader. Plot the mean number of spots against the peptide concentration to determine the optimal concentration that induces a maximal response.
Protocol 2: T-Cell Stimulation with this compound Peptide Pool for Intracellular Cytokine Staining (ICS)
This protocol describes the stimulation of PBMCs with the this compound peptide pool for the subsequent detection of intracellular cytokines by flow cytometry.
Materials:
-
This compound Peptide Pool
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface staining antibodies (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Stimulation: Add the this compound peptide pool to the cell suspension at the predetermined optimal concentration (e.g., 1 µg/mL per peptide).[5] Include appropriate negative and positive controls.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-5 hours.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and resuspend in a fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Wash the cells with permeabilization buffer and stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Flow Cytometry Analysis: Wash the cells, resuspend in FACS buffer, and acquire data on a flow cytometer. Analyze the data to determine the percentage of cytokine-producing T-cells.[1]
Visualizations
T-Cell Activation Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased per cell IFN-γ productivity indicates recent in vivo activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mabtech.com [mabtech.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Detailed Flow Cytometry Gating Strategy for the Identification and Quantification of CEF20-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enumeration and functional characterization of antigen-specific T-cells are critical for evaluating cellular immune responses in the context of infectious diseases, vaccine development, and cancer immunotherapy. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool serves as a robust positive control for assays measuring these responses, as a majority of the human population has been exposed to these viruses and harbors memory T-cells capable of recognizing these epitopes.[1] CEF20 is a specific, well-defined HLA-A*0201-restricted peptide epitope derived from the cytomegalovirus (CMV) pp65 protein (amino acids 495-503).[2] This application note provides a detailed protocol for the stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with the this compound peptide and a subsequent gating strategy for identifying and quantifying this compound-specific T-cells by detecting intracellular cytokine production using flow cytometry.
Principle
The core of this assay is the in-vitro stimulation of memory T-cells with the this compound peptide. Antigen-presenting cells (APCs) within the PBMC population present the peptide via MHC class I molecules to specific CD8+ T-cells.[1] This interaction triggers T-cell activation, leading to the production of effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). A protein transport inhibitor, such as Brefeldin A, is added to the culture to block the secretion of these cytokines, causing them to accumulate within the cell.[3] Subsequent cell fixation and permeabilization allow fluorescently labeled antibodies to access these intracellular cytokines. A multi-color flow cytometry panel is used to simultaneously identify T-cell subsets (e.g., CD3+, CD8+) and quantify the frequency of cells producing specific cytokines in response to the this compound peptide.
Experimental and Analysis Workflow
The overall process involves isolating PBMCs, stimulating them with the peptide, staining for surface and intracellular markers, acquiring the data on a flow cytometer, and finally, analyzing the data to identify the target population.
Caption: High-level workflow for identifying this compound-specific T-cells.
Detailed Experimental Protocol
This protocol is optimized for the detection of low-frequency antigen-specific T-cells from cryopreserved human PBMCs.
1. Materials and Reagents
-
Cryopreserved human PBMCs
-
Complete RPMI medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound Peptide or CEF Peptide Pool (e.g., GenScript, STEMCELL Technologies)[4][5]
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (Positive Control)[6]
-
Brefeldin A (Protein Transport Inhibitor)[3]
-
Viability Dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes)
-
Flow Cytometry Antibodies (see Table 1 for an example panel)
-
Fixation/Permeabilization Buffer Kit (e.g., from BioLegend, BD Biosciences)
-
FACS Tubes or 96-well U-bottom plates
Table 1: Example Antibody Panel
| Marker | Fluorochrome | Purpose |
|---|---|---|
| Viability Dye | BV510 | Exclude dead cells |
| CD3 | APC-H7 | T-cell lineage marker[7] |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-cell marker[8] |
| CD4 | BUV395 | Helper T-cell marker |
| IFN-γ | FITC | Effector cytokine |
| TNF-α | PE | Effector cytokine |
2. Cell Preparation and Stimulation
-
Thaw cryopreserved PBMCs quickly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of warm complete RPMI.
-
Centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI and perform a cell count. Adjust the cell concentration to 1-2 x 10⁶ cells/mL.
-
Plate 1 mL of the cell suspension into each labeled FACS tube or well of a 24-well plate.
-
Prepare the following conditions:
-
Incubate cells for 6-16 hours at 37°C, 5% CO₂. The optimal time may vary.[9]
-
For the final 4-6 hours of incubation, add Brefeldin A (e.g., 10 µg/mL) to all tubes/wells to inhibit cytokine secretion.[3]
3. Cell Staining
-
After incubation, harvest cells and wash with 2 mL of PBS. Centrifuge at 350 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of PBS and add the viability dye according to the manufacturer's protocol. Incubate for 20 minutes at room temperature, protected from light.
-
Add the cocktail of surface-staining antibodies (e.g., CD3, CD8, CD4) and incubate for 20 minutes on ice in the dark.[10]
-
Wash the cells with 2 mL of PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 250 µL of Fixation Buffer. Incubate for 20 minutes at room temperature in the dark.[11]
-
Wash the cells once with Permeabilization Wash Buffer.
-
Resuspend the fixed cells in 100 µL of Permeabilization Wash Buffer containing the intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with Permeabilization Wash Buffer.
-
Resuspend the final cell pellet in 300 µL of FACS Buffer (PBS + 1% BSA) for acquisition.
Gating Strategy for this compound-Specific T-Cells
A sequential gating strategy is crucial for accurately identifying the rare population of antigen-specific T-cells. The following diagram and description outline a typical approach.
Caption: Hierarchical gating strategy for identifying cytokine-producing T-cells.
-
Time Gate: Gate on events based on the flow rate to exclude potential clogs or air bubbles that can affect signal stability.
-
Singlets: Exclude cell doublets or aggregates by plotting Forward Scatter Area (FSC-A) versus Forward Scatter Height (FSC-H). True single cells will have a linear relationship.[12]
-
Live Cells: Gate on the population of cells that are negative for the viability dye, thus excluding dead cells which can non-specifically bind antibodies.[7]
-
Lymphocytes: Gate on the lymphocyte population based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.[13]
-
T-Cells: From the lymphocyte gate, identify T-cells by gating on the CD3-positive population.[14]
-
CD8+ T-Cells: From the CD3+ gate, separate the cytotoxic T-cell population by gating on cells that are CD8-positive and CD4-negative.
-
Cytokine-Positive Cells: Within the CD8+ T-cell gate, identify the this compound-specific cells by gating on the population expressing IFN-γ (and/or TNF-α). The frequency of these cells in the unstimulated control should be used to set the gate threshold.
T-Cell Activation Pathway
The stimulation protocol initiates a well-defined signaling cascade within the T-cell upon successful recognition of the this compound peptide presented by an APC.
Caption: TCR signaling initiates cytokine production in response to antigen.
Expected Results and Data Presentation
The frequency of antigen-specific T-cells can vary significantly between donors.[3] However, a successful experiment will show a clear increase in the percentage of cytokine-producing CD8+ T-cells in the this compound-stimulated sample compared to the unstimulated control. The positive control should induce a strong, widespread response. Frequencies for specific peptide responses are often low, typically in the range of 0.05% to 0.2% of the parent T-cell population.[15]
Table 2: Representative Quantitative Data for IFN-γ Production in CD8+ T-Cells
| Condition | % of CD8+ T-Cells Producing IFN-γ | Interpretation |
|---|---|---|
| Unstimulated Control | 0.02% | Background cytokine production |
| This compound Stimulated | 0.18% | Frequency of this compound-specific T-cells |
| PMA / Ionomycin | 45.5% | Positive control, confirms cell viability and function |
Note: The values presented are hypothetical examples. Actual frequencies will vary based on donor immune history and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 4. genscript.com [genscript.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. T cell markers | Abcam [abcam.com]
- 9. lerner.ccf.org [lerner.ccf.org]
- 10. med.virginia.edu [med.virginia.edu]
- 11. anilocus.com [anilocus.com]
- 12. biorxiv.org [biorxiv.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. T Cell Contamination in Flow Cytometry Gating Approaches for Analysis of Innate Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools [mdpi.com]
Application Notes and Protocols for CEF20 Peptide in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF20 peptide is an HLA-A*0201-restricted epitope derived from the human cytomegalovirus (CMV) pp65 protein (amino acid sequence 495-503). It is a component of the widely utilized CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, which serves as a positive control for stimulating T-cell responses in immunological assays.[1] Unlike peptides that are directly cytotoxic to cells, this compound's role in cytotoxicity is indirect; it functions as an antigenic epitope that, when presented by target cells, is recognized by specific Cytotoxic T-Lymphocytes (CTLs). This recognition event triggers a cascade of events leading to the targeted destruction of the peptide-presenting cell.
These application notes provide a comprehensive overview and detailed protocols for utilizing the this compound peptide in the context of T-cell mediated cytotoxicity assays, a critical tool in immunology, cancer research, and the development of immunotherapies.
Mechanism of Action: T-Cell Mediated Cytotoxicity
The primary mechanism by which this compound is involved in cytotoxicity is through the activation of antigen-specific CTLs. The process can be summarized in the following steps:
-
Antigen Processing and Presentation: Target cells, such as virus-infected cells or tumor cells, process the pp65 protein and present the this compound epitope on their surface via MHC Class I molecules (specifically HLA-A*0201). In an experimental setting, target cells are "pulsed" by incubation with the synthetic this compound peptide, which binds to the empty MHC Class I molecules on the cell surface.
-
T-Cell Recognition: A CTL with a T-Cell Receptor (TCR) that specifically recognizes the this compound-MHC complex will bind to the target cell.
-
Immunological Synapse Formation: The binding between the CTL and the target cell is stabilized, forming an immunological synapse.
-
CTL Degranulation and Target Cell Killing: Upon stable binding, the CTL releases cytotoxic granules containing perforin (B1180081) and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter the cell and initiate apoptosis (programmed cell death). An alternative pathway involves the interaction of Fas ligand on the CTL with the Fas receptor on the target cell, which also triggers apoptosis.
This targeted killing mechanism is fundamental to the adaptive immune response against viral infections and cancers.
Signaling Pathway for CTL-Mediated Apoptosis
Caption: CTL-mediated apoptosis pathway via Perforin/Granzyme and Fas/FasL mechanisms.
Experimental Protocols
The following are standard protocols for assessing T-cell mediated cytotoxicity using this compound peptide. The choice of assay depends on the available equipment, desired throughput, and specific experimental question.
General Preparation of Target Cells
This initial step is common to all subsequent cytotoxicity assays.
Materials:
-
Target cell line (e.g., T2 cells, which are HLA-A0201 positive and deficient in TAP, leading to a high number of empty MHC-I molecules on the surface, or any HLA-A0201 positive cell line).
-
Complete cell culture medium.
-
This compound Peptide (lyophilized).
-
Sterile DMSO.
-
Sterile PBS.
-
Effector T-cells (CTLs specific for this compound, either isolated from a CMV-positive donor and expanded in vitro or a T-cell line).
Procedure:
-
Reconstitute this compound Peptide: Dissolve the lyophilized this compound peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL). Further dilute in sterile PBS or culture medium to a working concentration.
-
Harvest and Wash Target Cells: Harvest target cells in their logarithmic growth phase. Wash the cells twice with serum-free culture medium.
-
Peptide Pulsing: Resuspend the target cells at a density of 1-2 x 10^6 cells/mL in serum-free medium. Add the this compound peptide to a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the cells for 1-2 hours at 37°C with 5% CO2, allowing the peptide to bind to the MHC Class I molecules.
-
Washing: After incubation, wash the cells three times with complete culture medium to remove any unbound peptide.
-
Cell Counting: Count the peptide-pulsed target cells and adjust the concentration for use in the cytotoxicity assay. Prepare non-pulsed target cells as a negative control.
Live-Cell Imaging-Based Cytotoxicity Assay
This method provides real-time, quantitative analysis of target cell death.
Materials:
-
Peptide-pulsed and non-pulsed target cells.
-
Effector T-cells.
-
Cytotoxicity assay medium.
-
Caspase 3/7 detection reagent (a substrate that becomes fluorescent upon cleavage by active caspases).
-
Live-cell imaging system.
Protocol:
-
Plate Target Cells: Seed the peptide-pulsed target cells and non-pulsed control cells in a 96-well, flat-bottom plate.
-
Prepare Effector Cells: Resuspend the effector T-cells in assay medium containing the Caspase 3/7 reagent.
-
Co-culture: Add the effector T-cells to the wells containing the target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1). Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Imaging: Place the plate in a live-cell imaging system incubated at 37°C and 5% CO2. Acquire images (phase contrast and green fluorescence) every 1-2 hours for the duration of the experiment (e.g., 24-48 hours).
-
Analysis: The imaging software will quantify the number of green fluorescent (apoptotic) target cells over time. The percentage of specific lysis is calculated as: % Specific Lysis = [(Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)] x 100
Experimental Workflow for a Cytotoxicity Assay
Caption: General experimental workflow for a T-cell mediated cytotoxicity assay.
Data Presentation
Quantitative data from cytotoxicity assays are typically presented in tables summarizing the percentage of specific lysis at different E:T ratios. Below is an example of how to structure such data.
Table 1: this compound-Specific T-Cell Cytotoxicity against Peptide-Pulsed Target Cells
| Effector:Target (E:T) Ratio | % Specific Lysis (this compound-Pulsed Targets) | % Specific Lysis (Control Non-Pulsed Targets) |
| 20:1 | 75.4 ± 5.1 | 4.2 ± 1.5 |
| 10:1 | 62.8 ± 4.3 | 3.8 ± 1.1 |
| 5:1 | 45.1 ± 3.7 | 2.5 ± 0.9 |
| 1:1 | 21.6 ± 2.9 | 1.9 ± 0.7 |
Data are represented as mean ± standard deviation from triplicate wells and are representative examples.
Table 2: Summary of IC50 Values for Various Cytotoxic Peptides (for comparison)
While this compound is not directly cytotoxic, many other peptides investigated in drug development are. The table below illustrates how to present data for such peptides, which are often evaluated using direct cytotoxicity assays like the MTT or LDH assay.[2][3]
| Peptide | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µg/mL) |
| Peptide P26 | MCF-7 | MTT | 72 | 78 |
| Peptide P7 | MCF-7 | MTT | 72 | 280 |
| Peptide P39 | MCF-7 | MTT | 72 | 100 |
| Peptide P40 | MDA-MB-231 | MTT | 72 | 1000 |
IC50 (half-maximal inhibitory concentration) is the concentration of a peptide that is required for 50% inhibition of cell viability. Data are illustrative based on published studies.[2][3]
Concluding Remarks
The this compound peptide is an indispensable tool for the functional validation of T-cell responses. While not directly cytotoxic, its use in pulsing target cells is the gold standard for initiating T-cell mediated cytotoxicity assays. The protocols and data presentation formats provided herein offer a robust framework for researchers in immunology and drug development to accurately assess the efficacy of cytotoxic T-lymphocytes, a critical component in the development of vaccines and cancer immunotherapies.
References
Application of CEF20 in Vaccine Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of vaccine development, particularly those targeting cell-mediated immunity, the use of standardized positive controls is paramount for the validation and interpretation of immunological assays. CEF20, a specific peptide epitope, serves as a critical reagent in this context. This document provides detailed application notes and protocols for the utilization of this compound in vaccine development research, focusing on its role in assessing T-cell functionality.
This compound is the amino acid sequence NLVPMVATV, corresponding to amino acids 495-503 of the human cytomegalovirus (CMV) pp65 protein.[1] It is a well-characterized, immunodominant epitope restricted to the human leukocyte antigen (HLA)-A*02:01 allele. In individuals expressing this common HLA allele and who have been previously exposed to CMV, this compound can elicit robust CD8+ T-cell responses. This makes it an ideal positive control for assays designed to measure antigen-specific T-cell activation, such as the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS).
The broader CEF peptide pool, which includes this compound, is a mixture of 32 peptides from CMV, Epstein-Barr virus (EBV), and influenza virus, designed to stimulate T cells across a wide range of HLA types.[2] However, the use of the specific this compound peptide allows for a more targeted assessment of the CD8+ T-cell response in HLA-A*02:01-positive individuals.
Core Applications in Vaccine Research
The primary application of this compound in vaccine development is to serve as a positive control to confirm the integrity and functionality of the cellular components (specifically T cells and antigen-presenting cells) within an assay. By demonstrating a strong and reproducible response to this compound, researchers can be confident that any lack of response to a novel vaccine candidate is due to the vaccine's immunogenicity rather than a technical failure of the assay.
Key applications include:
-
Assay Validation: Ensuring that the experimental setup, reagents, and cell populations are capable of detecting a T-cell response.
-
Quality Control: Monitoring the consistency and reproducibility of immunological assays over time and across different study sites.
-
Baseline Immune Competence: Assessing the general immune competence of study subjects, as a robust response to a common viral epitope can indicate a healthy and functional T-cell compartment.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing the CMV pp65(495-503) peptide (this compound) in vaccine clinical trials. This data illustrates the magnitude of T-cell responses that can be expected and serves as a reference for researchers designing and interpreting their own experiments.
Table 1: Ex Vivo T-Cell Responses to a CMV pp65(495-503) Peptide Vaccine in Healthy Volunteers
| Cohort | Timepoint | Parameter | Mean Response | Standard Deviation |
| Vaccine + Adjuvant | Pre-vaccination | % pp65 Tetramer+ CD8+ T cells | 0.05 | 0.04 |
| Vaccine + Adjuvant | Post-vaccination | % pp65 Tetramer+ CD8+ T cells | 0.25 | 0.15 |
| Vaccine Alone | Pre-vaccination | % pp65 Tetramer+ CD8+ T cells | 0.06 | 0.05 |
| Vaccine Alone | Post-vaccination | % pp65 Tetramer+ CD8+ T cells | 0.08 | 0.06 |
Data adapted from a clinical trial of a CMV peptide vaccine.[3][4]
Table 2: IFN-γ ELISpot Responses to CMV pp65 Peptide Pool in Healthy Donors
| Donor Status | Stimulant | Mean Spot Forming Units (SFU) / 10^6 PBMC | Range |
| CMV Seropositive | CMV pp65 peptide pool | 380 | 100 - 1770 |
| CMV Seronegative | CMV pp65 peptide pool | < 10 | 0 - 10 |
| CMV Seropositive | CEF peptide pool | 405 | 215 - 2135 |
This table provides an example of the expected range of responses to a CMV peptide pool, which includes the this compound epitope, in an ELISpot assay.[5]
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
This compound peptide (lyophilized)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
-
Phytohemagglutinin (PHA) as a mitogen positive control
-
DMSO (vehicle control)
Protocol:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The following day, wash the plate 3 times with sterile PBS to remove the capture antibody.
-
Block the plate with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment.
-
Add 2-3 x 10^5 PBMCs to each well.
-
Add this compound peptide to the designated wells at a final concentration of 1-5 µg/mL.
-
Include a negative control (medium with DMSO) and a positive control (PHA at 5 µg/mL).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate 6 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBST.
-
Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
-
Wash the plate 6 times with PBST, followed by 3 washes with PBS.
-
Add the substrate (BCIP/NBT or AEC) and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T cells, identifying the phenotype of the cells producing specific cytokines.
Materials:
-
PBMCs
-
This compound peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3 and Anti-CD28 antibodies (positive control)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
FACS tubes or 96-well V-bottom plates
Protocol:
-
Cell Stimulation:
-
Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add this compound peptide to the designated tubes/wells at a final concentration of 1-5 µg/mL.
-
Include a negative control (medium with DMSO) and a positive control (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (10 µg/mL) and Monensin (6 µg/mL) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Visualizations
T-Cell Activation by this compound Peptide
Caption: T-Cell Activation Pathway by this compound.
ELISpot Assay Workflow
Caption: ELISpot Assay Experimental Workflow.
Intracellular Cytokine Staining (ICS) Workflow
Caption: Intracellular Cytokine Staining Workflow.
References
- 1. genscript.com [genscript.com]
- 2. mabtech.com [mabtech.com]
- 3. Clinical evaluation of safety and immunogenicity of PADRE-cytomegalovirus (CMV) and tetanus-CMV fusion peptide vaccines with or without PF03512676 adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
Troubleshooting & Optimization
Technical Support Center: ELISPOT Assay
This guide provides troubleshooting assistance and answers to frequently asked questions regarding low T-cell responses to the CEF20 peptide pool in ELISPOT assays.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments, providing systematic steps to identify and resolve the problem.
Q1: Why am I observing a weak or no T-cell response to my this compound positive control?
A low response from your this compound peptide pool, a crucial positive control, indicates a potential issue with the cells, reagents, or the assay protocol itself. Follow these steps to diagnose the problem.
Step 1: Evaluate Peripheral Blood Mononuclear Cell (PBMC) Quality
The most common cause of a poor ELISPOT response is suboptimal cell quality. Healthy, viable, and functional PBMCs are essential for a successful assay.[1]
-
Cell Viability: Immediately after thawing cryopreserved PBMCs, viability should be high. Suboptimal storage, such as exposure to -20°C, can significantly reduce viability and functional responses.[2] A post-thaw viability of less than 70-80% is a common indicator of underlying issues.
-
Apoptosis: High rates of apoptosis, even in cells that exclude trypan blue, can lead to poor T-cell function. Delays of over 24 hours in processing fresh blood before cryopreservation can increase apoptosis.
-
Cell Handling: Improper thawing and washing of cryopreserved cells can cause osmotic lysis and cell clumping.[1] Clumping, often caused by free DNA from dead cells, can lead to inconsistent results and an underestimation of spot-forming cells.[1][3]
-
Resting Period: Cryopreservation can shock cells. Allowing PBMCs to rest for 4-24 hours in culture medium after thawing can improve their responsiveness in functional assays.[4]
Table 1: PBMC Quality Acceptance Criteria
| Parameter | Acceptance Limit | Common Causes of Failure |
|---|---|---|
| Post-Thaw Viability | ≥80% | Improper freezing, suboptimal storage temperature (-20°C), repeated freeze-thaw cycles.[2] |
| Apoptosis (Annexin V) | <20% | Delayed blood processing (>24h), harsh cryopreservation/thawing. |
| Cell Clumping | Minimal to none | High percentage of dead cells, release of DNA, rough handling.[1] |
Step 2: Verify Assay Parameters and Reagents
If cell quality is confirmed to be good, the issue may lie within your assay setup or reagents.
-
This compound Peptide Pool: Ensure the peptide pool was reconstituted correctly in DMSO and diluted to the final working concentration.[5][6] The recommended final concentration is typically 1-2 µg/mL for each peptide in the pool.[5][6] Confirm that the peptide stock has been stored correctly (aliquoted and frozen at -20°C or below) and has not undergone multiple freeze-thaw cycles.[5][7]
-
Cell Seeding Density: The number of cells plated per well is critical. Too few cells will result in a low spot count, while too many (>400,000 cells/well) can cause overcrowding, leading to diffuse spots or inhibition of the response.[1][3] The optimal range is typically 200,000 to 300,000 cells per well.[5]
-
Donor HLA Type: The CEF pool contains peptides restricted by common HLA class I molecules (e.g., HLA-A1, A2, A3, B7, B44).[7][8] While most individuals will respond, a donor may not express the appropriate HLA type, resulting in a naturally low or absent response.
-
Assay Incubation Time: For IFN-γ ELISPOT, an overnight incubation (18-24 hours) is standard.[5] Significantly shorter or longer times can lead to suboptimal spot formation.[3]
Table 2: Recommended IFN-γ ELISPOT Assay Parameters for this compound
| Parameter | Recommended Range | Notes |
|---|---|---|
| PBMC Density | 2.5 x 10⁵ cells/well | Linearity is typically observed between 1x10⁵ and 4x10⁵ cells/well.[1] |
| This compound Concentration | 1-2 µg/mL (per peptide) | Dilute stock solution 1:100 for a final test concentration.[5] |
| Incubation Time | 18-24 hours | Optimal time should be determined experimentally but this is a standard starting point.[5][9] |
| Culture Medium | Serum-free media | Serum is a major variable; using a specialized serum-free medium can improve consistency.[7] |
Step 3: Check Plate and System Components
Finally, rule out issues with the physical components and final steps of the assay.
-
Plate Pre-wetting: Inadequate pre-wetting of the PVDF membrane with ethanol (B145695) can prevent the capture antibody from binding correctly, leading to blank or patchy wells.[10][11]
-
Washing Steps: Improper washing can lead to high background or, if too harsh, can dislodge spots from the membrane.[11]
-
Detection Reagents: Ensure that the detection antibody, enzyme conjugate (e.g., Streptavidin-ALP/HRP), and substrate have not expired and have been stored correctly.[10]
Caption: Troubleshooting decision tree for a low this compound response.
Frequently Asked Questions (FAQs)
Q2: What is the this compound peptide pool?
The CEF (or this compound) peptide pool is a widely used positive control in T-cell assays.[12] It consists of 23 or more MHC class I-restricted T-cell epitopes from three common viruses: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[5][7] Because most people have been exposed to these viruses, their immune systems retain memory CD8+ T-cells that will recognize these peptides and produce cytokines, such as Interferon-gamma (IFN-γ), upon stimulation.[7][12] This makes the CEF pool an excellent antigen-specific control to verify that the PBMCs are functional and the ELISPOT assay is working correctly.[13]
Q3: What is a typical spot count for a healthy donor stimulated with this compound?
The magnitude of the response to the this compound pool can vary significantly between donors based on their immune history and HLA type. However, a robust positive control response is generally expected. While there is no universal cutoff, a healthy response typically ranges from 50 to over 1,000 Spot Forming Cells (SFC) per million PBMCs. A response below 50 SFC/10⁶ PBMCs may indicate a potential issue with the assay or the donor's cells. For comparison, a strong mitogen like Phytohemagglutinin (PHA) might be expected to produce ≥1,000 SFC per million PBMCs as a general measure of cell functionality.[2]
Q4: Can I use PBMCs from blood that was stored overnight?
While possible, it is not recommended. Processing blood for PBMC isolation should occur as promptly as possible, ideally within 8 hours of the draw.[3][14] Storing whole blood for 24-48 hours before processing can lead to a significant decrease in post-thaw viability and a dramatic increase in apoptotic cells, which severely compromises their functional capacity in ELISPOT assays. If a delay is unavoidable, store the blood at room temperature, not refrigerated.[14]
Experimental Protocols
Protocol 1: Thawing and Recovery of Cryopreserved PBMCs
This protocol is designed to maximize the viability and recovery of cryopreserved human PBMCs for use in functional assays like ELISPOT.
-
Preparation: Prepare a 50 mL conical tube with 9 mL of pre-warmed (37°C) cell culture medium (e.g., RPMI-1640 + 10% FBS or a commercial serum-free medium).[14]
-
Thawing: Remove a cryovial of PBMCs from liquid nitrogen storage. Immediately place it in a 37°C water bath until only a small ice crystal remains (typically 1-2 minutes). Do not submerge the cap.
-
Dilution: Sterilize the outside of the vial with 70% ethanol. Using a pipette, slowly transfer the thawed cell suspension into the 9 mL of pre-warmed medium in the conical tube. Add the first mL drop-by-drop over one minute to avoid osmotic shock.[1]
-
First Wash: Centrifuge the cells at 300 x g for 10 minutes at room temperature.[14]
-
Resuspension: Gently discard the supernatant. Resuspend the cell pellet in 10 mL of fresh, pre-warmed medium.
-
Cell Count and Viability: Remove a small aliquot (e.g., 20 µL) and determine the cell concentration and viability using a hemocytometer with Trypan Blue or an automated cell counter.
-
Resting Period: Adjust the cell concentration to 1-2 x 10⁶ viable cells/mL in fresh, pre-warmed medium and transfer to a culture flask. Let the cells rest in a 37°C, 5% CO₂ incubator for at least 4 hours (or overnight) before use in the ELISPOT assay.
Protocol 2: IFN-γ ELISPOT Assay - Core Procedure
This protocol outlines the key steps for a standard human IFN-γ ELISPOT assay after the plate has been coated with a capture antibody and blocked.
-
Cell Preparation: After the resting period, wash the recovered PBMCs once and resuspend them in the appropriate assay medium to a final concentration of 2.5 x 10⁶ cells/mL.
-
Stimulation Setup: Add reagents to the appropriate wells of the pre-coated and blocked 96-well ELISPOT plate:
-
Negative Control: 100 µL of medium only.
-
Positive Control (this compound): 100 µL of this compound peptide pool diluted in medium to the final concentration (e.g., 2 µg/mL per peptide).[5]
-
Test Wells: 100 µL of your test antigen diluted in medium.
-
-
Add Cells: Add 100 µL of the PBMC suspension (containing 250,000 cells) to each well.[5] The final volume in each well will be 200 µL.
-
Incubation: Cover the plate with a sterile lid and incubate at 37°C in a 5% CO₂ incubator for 18-24 hours. To prevent evaporation, do not stack plates.[3]
-
Washing: Decant the cells and wash the plate 4-6 times with PBS containing 0.05% Tween-20 (PBST), followed by washes with PBS.
-
Detection: Add the biotinylated anti-IFN-γ detection antibody to each well and incubate according to the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Enzyme Conjugate: Wash the plate as in Step 5. Add the enzyme conjugate (e.g., Streptavidin-ALP) and incubate (e.g., 1 hour at room temperature).
-
Development: Wash the plate a final time. Add the substrate solution (e.g., BCIP/NBT) and monitor for spot development (typically 5-20 minutes). Stop the reaction by washing thoroughly with distilled water.
-
Drying and Analysis: Allow the plate to dry completely in the dark. Count the spots using an automated ELISPOT reader.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Establishing Acceptance Criteria for Cell-Mediated-Immunity Assays Using Frozen Peripheral Blood Mononuclear Cells Stored under Optimal and Suboptimal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. researchgate.net [researchgate.net]
- 5. mabtech.com [mabtech.com]
- 6. stemcell.com [stemcell.com]
- 7. immunospot.eu [immunospot.eu]
- 8. intavispeptides.com [intavispeptides.com]
- 9. Development and Validation of a Gamma Interferon ELISPOT Assay for Quantitation of Cellular Immune Responses to Varicella-Zoster Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Optimize your ELISpot Assay [fishersci.it]
- 13. biolinks.co.jp [biolinks.co.jp]
- 14. immunospot.com [immunospot.com]
Technical Support Center: Troubleshooting High Background in CEF20 Stimulated Wells
This guide is designed for researchers, scientists, and drug development professionals encountering high background signals in their experiments utilizing CEF20 peptide pools for T-cell stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool and why is it used?
The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely used reagent in cellular immunology.[1] It consists of a mixture of well-defined HLA class I-restricted T-cell epitopes from these three common viruses.[1][2][3] Since a majority of the human population has been exposed to these viruses, their peripheral blood mononuclear cells (PBMCs) typically contain memory CD8+ T-cells capable of recognizing these peptides.[1] This makes the CEF pool an ideal positive control to verify the functional integrity of immune cells in various assays, such as ELISpot and intracellular cytokine staining (ICS), ensuring that the cells are viable and capable of responding to antigenic stimulation.[1][4] this compound specifically refers to an HLA-A*0201-restricted epitope from cytomegalovirus pp65 (495-503).[5]
Q2: What are the common causes of high background in this compound stimulated wells?
High background in assays with this compound stimulated wells can obscure specific responses and lead to misinterpretation of data. The most common causes can be categorized into several areas:
-
Cell-related issues: Poor PBMC quality, presence of dead cells, or using too many cells per well can contribute to non-specific signal.[6][7][8]
-
Assay procedure and reagents: Inadequate washing, improper reagent concentrations, suboptimal incubation times, and contamination are frequent culprits.[7][8][9]
-
Plate and membrane handling: Improper pre-treatment of plates, incomplete drying, or moving the plate during incubation can lead to diffuse spots and high background.[7][8][10]
Q3: How can I troubleshoot high background specifically related to my this compound stimulation?
While general troubleshooting for high background applies, there are specific considerations for this compound stimulation:
-
Optimize this compound concentration: While a standard concentration is often recommended (e.g., 1-2 µg/mL per peptide), it's crucial to titrate the peptide pool to find the optimal concentration for your specific cell type and assay system to avoid over-stimulation.[1][11]
-
Ensure cell viability: The health of your PBMCs is critical. Use freshly isolated cells whenever possible and handle them gently. High numbers of dead cells can release factors that contribute to background.[8][12]
-
Include proper controls: Always include a negative control (medium only) to determine the baseline background of your cells.[1]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving the root cause of high background in your this compound stimulated wells.
Summary of Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Cell Preparation & Plating | Too many cells per well | Optimize the number of cells per well by performing a cell titration experiment.[6][7][10] |
| Poor cell viability (high percentage of dead cells) | Assess cell viability before and after the assay. Ensure gentle handling of cells and use fresh, healthy PBMCs.[8][11] | |
| Inadequate washing of cells before plating | Wash cells thoroughly to remove any carryover of natural cytokines or other substances from the culture medium.[8][9] | |
| Cell clumping | Gently but thoroughly resuspend the cell pellet to achieve a homogenous single-cell suspension before plating.[6] | |
| Stimulation & Incubation | Over-stimulation with this compound | Titrate the this compound peptide pool to determine the optimal concentration for your experimental setup.[1][7] |
| Prolonged incubation time | Optimize the incubation time for your specific assay. Shorter incubation may be sufficient and can reduce background.[6][7] | |
| Disturbance of plates during incubation | Avoid moving or disturbing the incubator and plates during the cell incubation period to prevent streaks and diffuse spots.[8][9] | |
| Washing & Development | Inadequate washing steps | Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed if applicable.[7][9] |
| Over-development of the plate | Reduce the color development time. Monitor spot formation under a microscope to stop the reaction at the optimal time.[7][9] | |
| Improperly prepared or stored reagents | Ensure all reagents, especially antibodies and substrates, are stored correctly and are not expired. Prepare fresh solutions for each experiment.[7] | |
| Plate & Equipment | Improper plate pre-wetting | Ensure the membrane is adequately pre-treated (e.g., with ethanol) and washed thoroughly before adding reagents.[7] |
| Plate not dried properly before reading | Allow the plate to dry completely before analysis, as wet membranes can cause a dark background.[7][10] | |
| Contamination | Maintain sterile technique throughout the experiment to prevent bacterial or fungal contamination.[8][11] |
Experimental Protocols
General Protocol for this compound Stimulation in an ELISpot Assay
This protocol provides a general workflow. Optimization of cell numbers, incubation times, and reagent concentrations is highly recommended.
-
Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol, wash thoroughly with sterile PBS, and then coat with the capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and rest cryopreserved PBMCs overnight, or use freshly isolated PBMCs. Ensure high viability (>90%).
-
Cell Plating: Wash and resuspend cells in complete culture medium. Add the optimized number of cells (e.g., 2.5 x 10⁵ cells) to each well of the coated and washed ELISpot plate.[1]
-
Stimulation: Add the this compound peptide pool to the designated wells at the predetermined optimal final concentration (e.g., 1-2 µg/mL per peptide).[1] Include a negative control (medium only) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[1] Do not disturb the plate during incubation.
-
Detection: Lyse the cells and wash the wells with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugation: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate as recommended.
-
Development: Wash the plate thoroughly and add the substrate solution. Monitor spot development and stop the reaction by washing with distilled water.
-
Drying and Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader.
Visualizations
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background.
This compound T-Cell Stimulation and Signaling Pathway
Caption: MHC Class I-mediated CD8+ T-cell activation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CEF Peptide Pools | AnaSpec [anaspec.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. mabtech.com [mabtech.com]
- 5. genscript.com [genscript.com]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ELISpot Troubleshooting [elisa-antibody.com]
- 10. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Optimizing CEF20 Peptide Concentration for Intracellular Cytokine Staining (ICS): A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the CEF20 peptide pool for effective T cell stimulation in Intracellular Cytokine Staining (ICS) assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting concentration for the this compound peptide pool in an ICS assay?
A1: A final concentration of ≥ 1 µg/mL for each peptide within the pool is generally recommended as a starting point for antigen-specific T cell stimulation.[1] However, the optimal concentration is highly dependent on the specific experimental conditions, including cell type, donor variability, and the functional avidity of the T cells being analyzed.[2][3] Therefore, it is crucial to perform a titration experiment to determine the optimal concentration for your specific assay.
Q2: How should I prepare the this compound peptide pool for my experiment?
A2: CEF peptide pools are typically supplied lyophilized.[4] To prepare a stock solution, warm the vial to room temperature and centrifuge it briefly.[1] Reconstitute the peptides in a small amount of pure DMSO, ensuring they are completely dissolved.[1][4] Gentle warming (<40°C) or sonication can aid dissolution.[1] Subsequently, dilute the stock solution to the desired concentration using sterile tissue-culture grade water or cell culture medium.[1] It is critical to ensure the final DMSO concentration in your cell culture is below 1% (v/v) to avoid toxicity.[1] For immediate use, the diluted solution can be used directly. For storage, create single-use aliquots and store them at ≤ -20°C, protected from light to avoid repeated freeze-thaw cycles.[1][4]
Q3: I am observing a weak or no cytokine signal after stimulation. What are the possible causes and solutions?
A3: Weak or absent signals can stem from several factors:
-
Suboptimal Peptide Concentration: The peptide concentration may be too low to elicit a strong response. Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1, 1, 5, 10 µg/mL per peptide) to identify the optimal concentration.
-
Insufficient Incubation Time: The stimulation period may be too short for detectable cytokine accumulation. A typical stimulation time is 4 to 6 hours for T cells.[5] This timing should be optimized for the specific cytokine of interest.
-
Ineffective Protein Transport Inhibition: Ensure that a protein transport inhibitor, such as Brefeldin A or Monensin, is added to the culture to block cytokine secretion and allow for intracellular accumulation. Brefeldin A is often added after the initial 2 hours of stimulation.[1]
-
Low Frequency of Antigen-Specific T Cells: The donor may have a low frequency of T cells responsive to the CEF peptides. Using a positive control like PMA (Phorbol 12-myristate 13-acetate) and Ionomycin can help verify that the overall ICS procedure is working.[5]
-
Poor Cell Viability: Ensure cells are healthy and viable before starting the experiment. The use of a viability dye is highly recommended to exclude dead cells from the analysis, as they can cause non-specific antibody binding.[6]
Q4: My ICS results show high background staining in the unstimulated control. How can I reduce this?
A4: High background can obscure true positive signals. Consider the following to minimize it:
-
Antibody Titration: Using excessive amounts of fluorophore-conjugated antibodies is a common cause of high background. It is essential to titrate each antibody to find the optimal concentration that provides the best signal-to-noise ratio.[7]
-
Fc Receptor Blocking: To prevent non-specific binding of antibodies to Fc receptors on cells like monocytes, use an Fc blocking reagent before staining.[8]
-
Proper Gating Strategy: Implement stringent gating strategies. This includes proper singlet gating to exclude doublets and using Fluorescence Minus One (FMO) controls to accurately set gates for cytokine-positive populations, especially for dimly expressed cytokines.
-
Purity of Peptide Pool: Ensure the peptide pool used is of high purity to avoid non-specific stimulation.
-
Cellular Debris: Exclude cellular debris from your analysis based on forward and side scatter properties.
Q5: What are the essential controls to include in my this compound ICS experiment?
A5: A well-controlled experiment is crucial for data interpretation. The following controls are essential:
-
Unstimulated Control: This sample consists of cells cultured with the vehicle (e.g., DMSO) but without the this compound peptide pool. It establishes the baseline level of cytokine expression and helps identify non-specific stimulation.
-
Positive Control: A non-specific stimulant like a combination of PMA and Ionomycin or anti-CD3/CD28 antibodies should be used.[5] This control confirms that the cells are capable of producing cytokines and that the staining protocol is working correctly.
-
Single-Stained Controls: These are necessary for accurate fluorescence compensation to correct for spectral overlap between different fluorophores.
-
Fluorescence Minus One (FMO) Controls: FMO controls are critical for setting accurate gates, particularly for identifying positive populations with dim fluorescence.
Experimental Design and Protocols
Optimizing this compound Peptide Concentration
The optimal concentration of the this compound peptide pool can vary. A titration experiment is recommended to determine the ideal concentration for your specific experimental conditions.
Quantitative Data Summary: Typical Stimulation Conditions
| Parameter | Recommended Range/Value | Notes |
| This compound Peptide Concentration | 1-10 µg/mL per peptide | Titration is highly recommended. Start with 1 µg/mL.[1][2] |
| Cell Density | 1 x 10⁷ PBMCs in 1 mL | Can be scaled for different plate formats (e.g., 4 x 10⁵ cells in 200 µL for a 96-well plate).[1][7] |
| Stimulation Time | 4-6 hours | Optimal time can vary depending on the cytokine of interest.[5] |
| Protein Transport Inhibitor | Brefeldin A or Monensin | Added to trap cytokines intracellularly. Often added after the first 2 hours of stimulation.[1] |
| Positive Control (PMA) | 20-50 ng/mL | Used in combination with Ionomycin.[5][7] |
| Positive Control (Ionomycin) | 1 µg/mL or 1 µM | Used in combination with PMA.[5][7] |
Detailed Experimental Protocol for ICS
This protocol outlines the key steps for performing an ICS experiment with this compound peptide stimulation.
-
Cell Preparation:
-
Cell Stimulation:
-
Plate the cells in a 24-well or 96-well tissue culture plate.[1][7]
-
Prepare a 10X working solution of the this compound peptide pool in cell culture medium from your stock solution.[1]
-
Add the 10X peptide pool working solution to the corresponding wells to achieve the desired final concentration.
-
Include unstimulated (vehicle control) and positive control (e.g., PMA/Ionomycin) wells.[1]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired duration (typically 4-6 hours).[1]
-
After approximately 2 hours of incubation, add a protein transport inhibitor like Brefeldin A to each well to block cytokine secretion.[1]
-
Return the plate to the incubator for the remainder of the stimulation period.
-
-
Staining:
-
Surface Staining: Harvest the cells and wash them. Stain for surface markers such as CD3, CD4, and CD8 before fixation, as some epitopes can be sensitive to fixation. It is also recommended to include a viability dye at this step to exclude dead cells.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to stabilize the cell membrane. Following fixation, permeabilize the cells using a saponin-based buffer to allow antibodies to access intracellular targets.[7]
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorophore-conjugated antibodies. Ensure all antibodies have been previously titrated for optimal performance.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Use single-stain controls to set up the compensation matrix correctly.
-
Analyze the data using appropriate software. Start by gating on singlets, then live cells, followed by lymphocyte populations (e.g., CD3+), and then specific T cell subsets (e.g., CD4+ or CD8+). Finally, quantify the percentage of cytokine-producing cells within each subset using FMO controls to set the gates.
-
Visualizing the Workflow
Experimental Workflow for this compound ICS Optimization
Caption: Workflow for optimizing this compound peptide stimulation in ICS assays.
Signaling Pathway for T Cell Activation and Cytokine Production
Caption: T cell activation pathway leading to cytokine production.
References
- 1. stemcell.com [stemcell.com]
- 2. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
CEF20 Peptide Technical Support Center: Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the CEF20 peptide pool. The this compound pool, a widely used positive control in immunological assays, consists of 32 MHC class I-restricted T-cell epitopes from human Cytomegalovirus, Epstein-Barr virus, and Influenza virus.[1][2][3][4] Proper handling and storage are critical to ensure the integrity and performance of these peptides in sensitive applications like ELISpot, intracellular cytokine staining (ICS), and CTL assays.[3][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool and what is it used for?
A1: The this compound peptide pool is a lyophilized mixture of 32 peptides, each corresponding to a defined HLA class I-restricted T-cell epitope from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[2][3][4] It is primarily used as a positive control to stimulate and detect antigen-specific CD8+ T-cell responses in human peripheral blood mononuclear cells (PBMCs).[1][7] This makes it an invaluable tool for immune monitoring in vaccine trials and other immunological studies.[8][9]
Q2: How should I store the lyophilized this compound peptide pool upon receipt?
A2: Upon receipt, the lyophilized this compound peptide pool should be stored at -20°C or colder, protected from bright light. For long-term storage, -80°C is preferable.[10][11] Exposure to moisture can significantly decrease the long-term stability of the peptides.
Q3: What is the proper procedure for reconstituting the this compound peptide pool?
A3: To reconstitute the this compound peptide pool, first allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[10][12] Briefly centrifuge the vial to ensure the entire peptide pellet is at the bottom.[10][13] The peptides can be dissolved in sterile, endotoxin-free water or a buffer such as PBS or Tris at a pH of 7.[14] Some manufacturers recommend initially dissolving the peptide pool in a small amount of tissue culture grade DMSO, followed by dilution with sterile water or PBS.[1][7]
Q4: What is the stability of the this compound peptide pool once it is in solution?
A4: The stability of peptides in solution is limited and significantly less than in their lyophilized form.[10][15] Peptides containing amino acids such as Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine have a shorter shelf life in solution.[10] It is highly recommended to use the peptide solution immediately after preparation.[14] If storage is necessary, the solution should be aliquoted into single-use volumes and stored at -20°C or colder to avoid repeated freeze-thaw cycles.[16] Some sources suggest that the reconstituted stock solution can be stored at 4°C for up to a week or at -20°C to -80°C for long-term storage.[7]
Q5: My reconstituted this compound peptide solution appears cloudy. What should I do?
A5: A cloudy solution may indicate that the peptides are not fully dissolved or have aggregated.[17] Sonication can help to facilitate dissolution.[13] If the solution remains cloudy, it may be necessary to adjust the pH or use a different solvent system, though this should be done with caution as it may affect peptide integrity and experimental outcomes.[17][18]
Troubleshooting Guides
Issue 1: Low or no T-cell response to this compound stimulation.
| Potential Cause | Troubleshooting Step |
| Improper Peptide Storage | Ensure lyophilized peptides were stored at -20°C or colder and protected from light and moisture. Verify that reconstituted aliquots were stored properly and not subjected to multiple freeze-thaw cycles.[16] |
| Incorrect Reconstitution | Review the reconstitution protocol. Ensure the correct solvent and concentration were used. Use of sterile, endotoxin-free reagents is critical.[1][14] |
| Peptide Degradation | Prepare fresh peptide solutions for each experiment. Avoid storing peptides in solution for extended periods.[10][14] |
| Suboptimal Cell Viability | Check the viability of your PBMC population. Ensure proper cell handling and culture conditions. |
| Donor Non-responsiveness | While the this compound pool is designed to elicit responses in a majority of individuals with common HLA types, some donors may not respond.[7] |
Issue 2: Peptide precipitation after reconstitution or dilution.
| Potential Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI) | Adjust the pH of the solution to be at least one to two units away from the pI of the peptides.[16][19] |
| High Peptide Concentration | Dilute the peptide solution to a lower concentration.[16] |
| Inappropriate Solvent | While this compound peptides are generally soluble in aqueous buffers, some hydrophobic peptides may require a small amount of an organic solvent like DMSO for initial dissolution before dilution.[10][17] |
| Rapid Dilution | When diluting from a stock solution, add the stock to the aqueous buffer slowly while gently mixing. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Peptide Pool
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C or colder | Up to several years | Store in a desiccator, protected from light.[10][11] |
| 4°C | Short-term (days to weeks) | Keep away from moisture. | |
| In Solution (Stock) | -20°C or -80°C | Weeks to months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[16] |
| 4°C | Up to one week | Use sterile buffers (pH 5-6).[1][20] | |
| In Solution (Working) | Use immediately | N/A | Stability decreases at lower concentrations.[14] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide Pool
-
Equilibration: Allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator before opening.[12] This prevents moisture condensation.[10]
-
Centrifugation: Briefly centrifuge the vial at 12,000 x g for 20 seconds to pellet the lyophilized powder at the bottom of the tube.[10][13]
-
Solvent Addition (Method A - Aqueous): Add sterile, endotoxin-free water or buffer (e.g., PBS, pH 7) to the desired concentration.[14]
-
Solvent Addition (Method B - with DMSO): Add a small volume of tissue culture grade DMSO (e.g., 10-40 µL) to the vial.[1][7] Vortex briefly. Then, add sterile water or PBS to reach the final desired volume and concentration.[1]
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is fully dissolved.[21][22] A brief sonication may aid in dissolution if needed.[13]
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[16]
Visualizations
Caption: Workflow for the reconstitution of lyophilized peptides.
Caption: Logical steps for troubleshooting a weak T-cell response.
References
- 1. stella.mabtech.com [stella.mabtech.com]
- 2. stemcell.com [stemcell.com]
- 3. CEF Control Peptide Pool - 1 mg [anaspec.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. intavispeptides.com [intavispeptides.com]
- 7. immunospot.com [immunospot.com]
- 8. benchchem.com [benchchem.com]
- 9. mabtech.com [mabtech.com]
- 10. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 11. jpt.com [jpt.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 19. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 20. NIBSC - Peptide Storage [nibsc.org]
- 21. jpt.com [jpt.com]
- 22. uk-peptides.com [uk-peptides.com]
Non-specific activation with CEF20 peptide pool
Here is a technical support center for troubleshooting non-specific activation with CEF20 peptide pools.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing non-specific activation or high background when using the this compound peptide pool in T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool?
A1: The this compound peptide pool is a widely used reagent in cellular immunology that serves as a positive control for assays measuring antigen-specific T-cell responses.[1] The acronym "CEF" refers to the origin of the peptides: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu).[1][2] The pool contains a mixture of 23 to 32 well-defined, HLA class I-restricted T-cell epitopes from these common viruses.[3][4] Since most of the human population has been exposed to these viruses, their peripheral blood mononuclear cells (PBMCs) typically contain memory CD8+ T-cells that can recognize and respond to these peptides.[1][5] This makes the CEF pool an ideal control to verify the functional integrity and viability of immune cells in assays like ELISpot and intracellular cytokine staining (ICS).[1][3]
Q2: What is non-specific activation in the context of a T-cell assay?
A2: Non-specific activation refers to the stimulation of T-cells that is independent of the specific antigen being tested (in this case, the this compound peptides).[6] This phenomenon often results in false-positive signals or a high background signal in negative control wells (i.e., wells containing cells and medium but no stimulating peptide).[7][8] This can obscure the true antigen-specific response, making data interpretation difficult.[9]
Q3: What are the primary causes of non-specific activation or high background?
A3: There are several potential causes for non-specific activation:
-
Biological Contamination: The most common cause is contamination with endotoxins (lipopolysaccharides or LPS) from gram-negative bacteria.[10][11] Endotoxins are potent immune modulators that can cause non-specific activation of various immune cells, including monocytes and macrophages, leading to a cytokine-rich environment that indirectly activates T-cells.[6]
-
Peptide-Related Impurities: The process of solid-phase peptide synthesis (SPPS) can introduce impurities such as deletion sequences, truncated peptides, or residual chemical protecting groups.[12][13] These impurities can sometimes trigger an immune response.[14]
-
Cell Handling and Viability: Immune cells are sensitive to physical stress.[8] The process of freezing and thawing PBMCs can cause stress that leads to spontaneous cytokine release.[7] Additionally, plating cells at too high a density can lead to unwanted cell-to-cell activation.[8][15]
-
Reagent Quality: Contaminants in the cell culture medium, serum, or the peptide solvent (like DMSO) can also activate cells non-specifically.[8]
-
Assay-Specific Issues: In ELISpot assays, factors like insufficient washing, inadequate blocking, or over-development of the plate can all contribute to high background.[15][16]
Troubleshooting Guide
Q1: My negative control wells (cells only, no peptide) show a high number of spots/high cytokine signal. What should I do?
A1: A high signal in the negative control indicates a problem that is independent of the peptide stimulation. This points towards issues with the cells or the general assay conditions.
Troubleshooting Steps:
-
Rest Your Cells: If using cryopreserved PBMCs, rest them in culture medium for at least a few hours, or preferably overnight, after thawing.[7] This allows the cells to recover from the stress of the freeze-thaw cycle.
-
Optimize Cell Density: Overcrowding of cells in a well can lead to non-specific activation.[8] Perform a titration experiment to find the optimal number of cells per well that minimizes background while still allowing for the detection of a positive response. For ELISpot, 250,000 cells per well is a common starting point.[3]
-
Check for Reagent Contamination:
-
Endotoxins: Ensure your peptide pool is certified as endotoxin-free.[6][10] Endotoxins are a primary cause of non-specific immune activation.[11] They can be present in water, buffers, and other reagents.[17][18]
-
Serum and Media: Test different lots of fetal bovine serum (FBS) or human serum, as some lots can be more stimulatory than others. Ensure all media and buffers are sterile and filtered.[8]
-
-
Improve Cell Handling: Handle cells gently to minimize physical stress. Avoid excessive centrifugation speeds and temperature fluctuations.[8]
Example Data: High Background in ELISpot
The table below illustrates a typical scenario where the negative control shows an unacceptably high number of spots, making it difficult to determine the true antigen-specific response.
| Well Condition | Stimulant | Expected SFU / 10⁶ PBMCs | Observed SFU / 10⁶ PBMCs | Interpretation |
| Negative Control | Medium + 0.1% DMSO | < 10 | 75 | High Background |
| Positive Control | This compound Pool (2 µg/mL) | > 100 | 150 | Response is present, but signal-to-noise is low |
| Experimental | Test Peptide (2 µg/mL) | Variable | 90 | Indistinguishable from background |
| SFU: Spot-Forming Units |
Q2: Both my negative control and this compound-stimulated wells have high, confluent spots, making them impossible to count. What is the issue?
A2: This "too many to count" (TMTC) result, especially in the negative control, suggests a widespread activation event or an issue with the assay itself.
Troubleshooting Steps:
-
Reduce Cell Number: The most common cause of confluent spots is too many responding cells.[15] Reduce the number of cells plated per well.
-
Decrease Incubation Time: Over-incubation can lead to very large or merged spots.[15] Optimize the stimulation period; for ELISpot, 18-24 hours is typical, but this can be adjusted.[1]
-
Check Positive Control Concentration: While this compound is a positive control, using it at an excessively high concentration can lead to an overwhelming response. The recommended concentration is typically 1-2 µg/mL per peptide.[1][3]
-
Review ELISpot Development: If using an enzymatic detection method (e.g., with an AEC substrate), reduce the color development time to prevent spots from becoming too large and merging.[15][16]
Visual Guides and Workflows
Troubleshooting Logic for High Background
The following diagram outlines a decision-making process for troubleshooting high background in a T-cell assay.
Caption: Troubleshooting decision tree for high background signals.
General Workflow for T-Cell ELISpot Assay
This diagram illustrates the key steps in performing an ELISpot assay, highlighting critical points for quality control.
Caption: Standard experimental workflow for an ELISpot assay.
Simplified T-Cell Activation Pathway
This diagram shows the core mechanism of how a peptide from the this compound pool activates a CD8+ T-cell.
Caption: MHC Class I-mediated activation of a CD8+ T-cell.
Experimental Protocols
Protocol: IFN-γ ELISpot Assay Using Cryopreserved PBMCs
This protocol provides a standard methodology for measuring T-cell responses to the this compound peptide pool.
1. Plate Preparation (Day 1)
-
Pre-wet a 96-well PVDF-membrane ELISpot plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the plate with an anti-human IFN-γ capture antibody at the recommended concentration in PBS. Incubate overnight at 4°C.
2. Cell Preparation and Plating (Day 2)
-
Wash the coated plate 3 times with PBS.
-
Block the plate by adding 200 µL of blocking buffer (e.g., RPMI + 10% FBS) to each well. Incubate for at least 2 hours at room temperature.
-
Thaw cryopreserved PBMCs in a 37°C water bath. Transfer to a tube containing warm culture medium (RPMI + 10% FBS).
-
Wash the cells and resuspend them in culture medium. Perform a cell count and viability assessment (e.g., with Trypan Blue).
-
Allow cells to rest for 2-4 hours (or overnight) at 37°C, 5% CO₂.
-
After blocking, wash the plate 3 times with sterile culture medium.
-
Resuspend rested cells to the desired concentration (e.g., 2.5 x 10⁶ cells/mL) and add 100 µL to each well (for 250,000 cells/well).[3]
3. Cell Stimulation
-
Prepare your stimulants:
-
Add 100 µL of the appropriate stimulant to each well.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
4. Spot Development (Day 3)
-
Wash the plate thoroughly with PBS containing 0.05% Tween-20 (PBST) to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP). Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly with PBST, followed by a final wash with PBS.
-
Add the enzyme substrate (e.g., BCIP/NBT or AEC). Monitor spot development closely.
-
Stop the reaction by washing extensively with deionized water.
-
Allow the plate to dry completely in the dark.
5. Analysis
-
Scan the plate and count the spots using an automated ELISpot reader.
-
Calculate the number of Spot-Forming Units (SFU) per million input cells. A positive response is typically defined as a spot count significantly higher than the mean of the negative control wells.
References
- 1. benchchem.com [benchchem.com]
- 2. CEF Peptide Pools | AnaSpec [anaspec.com]
- 3. mabtech.com [mabtech.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Peptide Pools: Powerful Tools in Immune Research [peptides.de]
- 6. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 7. researchgate.net [researchgate.net]
- 8. mabtech.com [mabtech.com]
- 9. Optimize your ELISpot Assay [fishersci.it]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. An Overview of Peptides and Peptide Pools for Antigen-Specific Stimulation in T-Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 16. High background ELISPOT | Abcam [abcam.co.jp]
- 17. Endotoxin contamination triggers severe symptoms [peptides.de]
- 18. rdworldonline.com [rdworldonline.com]
Technical Support Center: Troubleshooting Poor PBMC Viability After CEF20 Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor Peripheral Blood Mononuclear Cell (PBMC) viability following stimulation with the CEF20 peptide pool. The information is tailored for researchers, scientists, and drug development professionals to help ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool and why is it used?
The this compound peptide pool is a well-established reagent in immunology used as a positive control for assays that measure antigen-specific T cell responses.[1] The acronym "CEF" stands for Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu). The pool contains a mixture of defined HLA class I-restricted T cell epitopes from these common viruses.[1] Since a a large portion of the human population has been exposed to these viruses, their PBMCs typically harbor memory CD8+ T cells capable of recognizing these peptides. This makes the CEF pool an excellent tool to confirm the functional integrity of immune cells in various assays, ensuring the cells are viable and can respond to antigenic stimulation.[1]
Q2: What is the expected viability of PBMCs after thawing and before stimulation?
The viability of cryopreserved PBMCs after thawing is a critical factor for successful downstream applications. While there can be variability between donors and laboratories, a median viability of 86% has been reported across multiple labs, with a wide range from 24.8% to 100%. With optimized protocols, it is possible to consistently achieve post-thaw viability of greater than 90%.[2] Some studies have even reported mean viabilities greater than 94% immediately after thawing.[3]
Q3: What is considered a "good" response to this compound stimulation?
A good response to this compound stimulation is typically measured by the number of cytokine-secreting cells, often using an ELISpot assay to detect Interferon-gamma (IFN-γ). While there is no universal standard, some researchers consider a result of over 50 Spot Forming Units (SFU) per 300,000 PBMCs to be a qualifying positive response.[4] However, it is important to note that a significant percentage of donors may show a low or no response to the CEF pool, not due to poor cell viability, but due to the specific composition of the peptide pool and the donor's HLA type.[4]
Q4: Can prolonged exposure to DMSO after thawing affect PBMC viability?
Yes, prolonged exposure to Dimethyl Sulfoxide (DMSO) at 37°C after thawing can negatively impact PBMC viability and functionality.[5] DMSO is a cryoprotectant that is toxic to cells at warmer temperatures. Therefore, it is crucial to wash the cells promptly and efficiently after thawing to remove residual DMSO.
Q5: Does the presence of serum in the culture medium affect PBMC viability?
Yes, the presence of serum, such as Fetal Bovine Serum (FBS) or autologous human serum, in the culture medium can significantly impact PBMC viability and proliferation.[6][7] Serum provides essential nutrients and growth factors that support cell survival. Studies have shown that autologous human serum can support better PBMC proliferation compared to FBS.[6] However, for certain applications, serum-free media are used, and in such cases, it is crucial to ensure the media is specifically formulated to support PBMC health.[8]
Troubleshooting Guide
This guide addresses common issues that can lead to poor PBMC viability after this compound stimulation.
| Problem | Potential Cause | Recommended Solution |
| Low Viability Immediately After Thawing | Improper Cryopreservation Technique: - Suboptimal freezing rate (not -1°C/minute).- Inappropriate cryoprotectant concentration (DMSO not at 5-10%).[9]- High cell density during freezing.[10] | - Use a controlled-rate freezer or a validated freezing container (e.g., Mr. Frosty™) to achieve a cooling rate of -1°C/minute.- Use a cryopreservation medium with 5-10% DMSO and serum (e.g., FBS).[9]- Freeze cells at an optimal density, typically 1 to 5 x 10^6 cells/mL.[10] |
| Suboptimal Thawing Procedure: - Slow thawing process.- Prolonged exposure to 37°C in the presence of DMSO.[5]- Vigorous handling of cells. | - Thaw cryovials rapidly in a 37°C water bath until a small ice crystal remains.[10]- Immediately transfer the cells to a larger volume of pre-warmed culture medium to dilute the DMSO.- Handle cells gently during washing steps (e.g., gentle centrifugation at 400xg for 10 minutes).[2] | |
| High Viability After Thawing, but Poor Viability After Stimulation | Activation-Induced Cell Death (AICD): - Overstimulation with the peptide pool.[11][12]- T cells can undergo apoptosis after strong or prolonged activation.[11] | - Titrate the concentration of the this compound peptide pool to find the optimal concentration for stimulation without inducing excessive cell death.- Reduce the stimulation time. A typical stimulation period for intracellular cytokine staining is 5-6 hours.[13] |
| Suboptimal Culture Conditions: - Inappropriate cell culture medium.- Incorrect cell density during stimulation. | - Use a complete culture medium supplemented with serum (e.g., 10% FBS or autologous human serum) unless the experimental design requires serum-free conditions.[6][7]- Plate PBMCs at an optimal density for stimulation. For ELISpot assays, a common density is 2.5 x 10^5 cells per well.[1] | |
| Inconsistent Viability or Function Across Experiments | Granulocyte Contamination: - Contamination of the PBMC fraction with granulocytes during isolation.[14][15]- Granulocytes can negatively impact T cell function and sample integrity.[14] | - Ensure proper PBMC isolation technique to minimize granulocyte contamination. Consider using a granulocyte depletion step if contamination is a recurring issue.[14][16] |
| Donor Variability: - Inherent differences in immune responses between individuals.[17] | - Test multiple donors to account for biological variability.- Use a positive control that is less dependent on specific HLA types, such as anti-CD3 stimulation, to confirm overall cell fitness.[4] |
Experimental Protocols
Protocol for Thawing Cryopreserved PBMCs
-
Prepare a 50 mL conical tube with 10 mL of pre-warmed complete culture medium (e.g., RPMI-1640 with 10% heat-inactivated FBS).
-
Quickly thaw a cryovial of PBMCs in a 37°C water bath until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly transfer the thawed cells from the vial into the prepared 50 mL tube, swirling the tube gently.
-
Rinse the cryovial with 1 mL of the warm medium and add it to the 50 mL tube to maximize cell recovery.
-
Centrifuge the cells at 400 x g for 10 minutes at room temperature.
-
Carefully discard the supernatant.
-
Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Perform a cell count and viability assessment using a method such as trypan blue exclusion or a fluorescence-based viability stain.
Protocol for PBMC Stimulation with this compound for Intracellular Cytokine Staining (ICS)
-
After thawing and counting, resuspend PBMCs in complete culture medium to a concentration of 1 x 10^7 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well round-bottom plate.
-
Prepare a working solution of the this compound peptide pool at the desired final concentration (typically 1-2 µg/mL per peptide).[1]
-
Add the this compound peptide pool to the appropriate wells. Include a negative control (medium only) and a positive mitogen control (e.g., PHA).
-
Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A) to each well to block cytokine secretion.
-
Incubate for an additional 4-5 hours.
-
Proceed with cell surface and intracellular staining for flow cytometry analysis.
Visualizations
Caption: Workflow for PBMC stimulation and analysis.
Caption: CEF peptide-mediated T-cell activation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. conscientiabeam.com [conscientiabeam.com]
- 7. Autologous serum supplement favours in vitro regenerative paracrine factors synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sanguinebio.com [sanguinebio.com]
- 11. nanoteintech.com [nanoteintech.com]
- 12. Different programs of activation-induced cell death are triggered in mature activated CTL by immunogenic and partially agonistic peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Impact of granulocyte contamination on PBMC integrity of shipped blood samples: Implications for multi-center studies monitoring regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of delayed isolation of peripheral blood mononuclear cells on cell viability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. sanguinebio.com [sanguinebio.com]
Technical Support Center: Understanding and Troubleshooting Variability in CEF20-Specific T-Cell Responses
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for managing variability in CEF20-specific T-cell responses between donors.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool and why is it used?
The this compound peptide pool is a well-defined mixture of 32 peptides derived from human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus (Flu).[1] These peptides are known as HLA class I-restricted T-cell epitopes, meaning they are presented by specific HLA molecules on the surface of infected cells to be recognized by CD8+ T-cells.[2][3] Because CMV, EBV, and influenza are common viruses that infect a large portion of the human population, most individuals will have memory T-cells that can recognize one or more of these peptides. This makes the this compound pool a reliable positive control in T-cell functionality assays like ELISpot and intracellular cytokine staining (ICS) to ensure that the experimental system is working correctly and that peripheral blood mononuclear cells (PBMCs) are viable and functional, especially after cryopreservation.[1][4]
Q2: Why is there significant variability in T-cell responses to the this compound pool between different donors?
The variability in T-cell responses to the this compound peptide pool between donors is a well-documented phenomenon and can be attributed to several key factors:
-
Genetic Background (HLA Type): The most significant factor is the donor's Human Leukocyte Antigen (HLA) type.[5] The peptides in the this compound pool are restricted to specific HLA alleles. Therefore, a donor will only respond to a peptide if they express the corresponding HLA molecule to present it to their T-cells.[6] The immense diversity of HLA alleles in the human population means that different donors will recognize and respond to different subsets of peptides within the pool, leading to varied response magnitudes.[6][7]
-
Immunological History: Each donor has a unique history of exposure to pathogens. The frequency and avidity of memory T-cells specific for CMV, EBV, and influenza viruses will differ based on the timing and nature of past infections.
-
Donor Demographics and Health: Factors such as age, sex, and overall health can influence the strength and character of an individual's T-cell responses.[5][8][9] For instance, T-cell function can decline with age.[9]
-
Pre-analytical Variables: Differences in how blood samples are collected, processed, and stored can significantly impact the viability and function of PBMCs, contributing to experimental variability.[10]
Q3: What is considered a "normal" response to the this compound pool?
There is no single "normal" response to the this compound pool due to the inherent donor-to-donor variability. A positive response can range from a few dozen to several hundred spot-forming units (SFU) per million PBMCs in an ELISpot assay.[6] In one study, CEF peptide pool-triggered SFU counts ranged from over 500 to zero.[6] The key is to observe a response that is significantly above the background (negative control) for a given donor. It's important to note that a lack of response to the this compound pool does not necessarily indicate an issue with the assay itself, as some individuals may not have T-cells that recognize the specific epitopes in the pool due to their HLA type.[6] In fact, one study reported that the CEF pool failed as a positive control in 48% of test subjects.[6]
Troubleshooting Guides
Issue 1: High Background in ELISpot or ICS Assays
High background can obscure a true positive response and make data interpretation difficult. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inadequate Washing | Ensure thorough but gentle washing of plates at all relevant steps. For ELISpot, wash both sides of the membrane.[11] |
| Contamination | Use sterile reagents and maintain aseptic technique throughout the experiment. Check media and solutions for any signs of contamination.[12] |
| Cell Viability Issues | Assess PBMC viability before starting the assay. High levels of cell death can lead to non-specific staining.[13] |
| Serum Reactivity | The serum used in the culture medium may contain heterophilic antibodies that cross-link the assay antibodies. Screen different lots of serum to find one with low background.[12] |
| Overdevelopment (ELISpot) | Reduce the incubation time with the substrate and monitor spot development under a microscope.[11] |
Issue 2: No or Very Weak Response to this compound in a Seemingly Healthy Donor
While a lack of response can be biological, it's also important to rule out technical issues:
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Ensure the final concentration of each peptide is adequate for stimulation, typically recommended at ≥ 1 µg/mL.[4] |
| Incorrect Peptide Handling | Peptides should be reconstituted correctly in DMSO and then diluted in culture medium. Avoid repeated freeze-thaw cycles of peptide stocks.[3][4] |
| Insufficient Cell Numbers | The frequency of antigen-specific T-cells can be low. Ensure you are plating a sufficient number of PBMCs per well (e.g., 200,000-300,000 for ELISpot).[6][14] |
| Inadequate Incubation Time | T-cell activation and cytokine secretion take time. Ensure a sufficient incubation period (e.g., 18-24 hours for ELISpot).[14] |
| Poor Cell Viability/Functionality | This is a critical point. If possible, include a polyclonal activator like Phytohemagglutinin (PHA) or anti-CD3 antibody as a positive control to confirm that the T-cells are generally responsive.[13] |
| HLA Mismatch | As mentioned, the donor may not express the appropriate HLA alleles to present the this compound peptides.[6] If this is a recurring issue, consider using alternative positive controls. |
Experimental Protocols
General Protocol for T-Cell Stimulation with this compound for ELISpot Assay
This is a generalized protocol and should be optimized for your specific laboratory conditions and reagents.
-
Preparation of Cells:
-
Thaw cryopreserved PBMCs in a 37°C water bath.
-
Wash the cells in warm culture medium.
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >90%.
-
Resuspend the cells at a concentration of 2-3 x 10^6 cells/mL in complete culture medium.
-
-
Plate Coating (Day Before):
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with an anti-cytokine (e.g., IFN-γ) capture antibody at the recommended concentration and incubate overnight at 4°C.
-
-
Cell Stimulation (Day of Assay):
-
Wash the coated plate 3 times with sterile PBS to remove the capture antibody.
-
Block the plate with culture medium containing 10% serum for at least 1 hour at 37°C.
-
Prepare your stimuli:
-
Negative Control: Culture medium with DMSO (at the same concentration as the peptide pool).
-
Positive Control (this compound): Dilute the this compound peptide pool to a 10X working concentration. A final concentration of 1 µg/mL per peptide is often recommended.[4]
-
Polyclonal Control (Optional): Prepare a mitogen like PHA.
-
-
Remove the blocking solution from the plate.
-
Add 2 x 10^5 PBMCs to each well.
-
Add the prepared stimuli to the respective wells.
-
Incubate the plate at 37°C with 5% CO2 for 18-24 hours.
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate as recommended by the manufacturer.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate again and add the substrate solution.
-
Monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before reading on an ELISpot reader.
-
Data Presentation
The following table provides an example of how to structure quantitative data from a this compound stimulation experiment.
| Donor ID | HLA Type (if known) | Negative Control (SFU/10^6 cells) | This compound Response (SFU/10^6 cells) | PHA Response (SFU/10^6 cells) |
| 001 | A02:01, B07:02 | 5 | 250 | >1000 |
| 002 | A01:01, B08:01 | 2 | 15 | >1000 |
| 003 | A03:01, B44:02 | 8 | 475 | >1000 |
| 004 | A24:02, B51:01 | 4 | 80 | >1000 |
This is example data and does not represent actual experimental results.
Visualizations
Experimental Workflow for T-Cell Assays
Caption: Workflow for a typical T-cell assay, highlighting stages where variability can be introduced.
Troubleshooting Logic for Low this compound Response
Caption: Decision tree for troubleshooting a low or absent this compound T-cell response.
References
- 1. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. Strategies for Dealing with Donor Variability [insights.bio]
- 6. mdpi.com [mdpi.com]
- 7. Genetics of HLA Peptide Presentation and Impact on Outcomes in HLA-Matched Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sources of Variability Associated with Regenerative Therapies: Lessons from Case Studies - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Addressing Variability in Donor Tissues and Cells - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 14. Guidelines for stimuli, cell concentrations and cell incubation times in T cell ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
How to improve the signal-to-noise ratio in CEF20 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their CEF20 assays. This compound is a peptide pool containing 32 well-defined viral epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, commonly used as a positive control for CD8+ T-cell stimulation in immunological assays such as ELISpot and Intracellular Cytokine Staining (ICS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound peptide pool?
A1: The this compound peptide pool is primarily used as a positive control to stimulate and verify the functionality of CD8+ T-cells in various immunological assays.[1] It helps ensure that the experimental setup, including reagents and cell populations, is capable of detecting antigen-specific T-cell responses. The release of IFN-γ from CD8+ T cells in individuals with specific HLA types is a common readout.[2]
Q2: What are the most common assays in which this compound is used?
A2: this compound is most commonly used in Enzyme-Linked Immunosorbent Spot (ELISpot) assays to quantify cytokine-secreting cells and in Intracellular Cytokine Staining (ICS) followed by flow cytometry to determine the percentage of cytokine-producing T-cells within a population.[3]
Q3: What is a typical positive response to this compound stimulation in an IFN-γ ELISpot assay?
A3: A robust positive response to this compound stimulation in an IFN-γ ELISpot assay typically ranges from 50 to over 500 Spot Forming Units (SFU) per million Peripheral Blood Mononuclear Cells (PBMCs).[3] However, this can vary depending on the donor's immune history and the specific experimental conditions. The background (unstimulated control) should ideally have less than 10 SFU.[4]
Q4: What is a typical positive response to this compound stimulation in an IFN-γ ICS assay?
A4: In an IFN-γ ICS assay, a positive response to this compound stimulation is generally characterized by 0.5% to 5% of CD8+ T-cells staining positive for IFN-γ.[3] The background in the unstimulated control should be significantly lower, typically less than 0.1%.
Troubleshooting Guides
High Background in ELISpot Assays
High background can mask a true positive signal, leading to a poor signal-to-noise ratio. Below are common causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed carefully.[5] |
| Suboptimal Blocking | Optimize the blocking buffer concentration and incubation time. Consider using a different blocking agent. |
| Contaminated Reagents or Cells | Use sterile techniques and fresh, high-quality reagents. Ensure cell culture media is not contaminated.[5] |
| High Cell Density | Reduce the number of cells plated per well. Titrate cell numbers to find the optimal density that minimizes background while maintaining a strong positive signal.[6] |
| Non-Specific Antibody Binding | Titrate the concentrations of capture and detection antibodies to determine the optimal concentrations that maximize specific binding and minimize non-specific interactions. |
| Overdevelopment | Reduce the incubation time with the substrate. Monitor spot development under a microscope to stop the reaction at the optimal time.[6] |
Weak or No Signal in ELISpot Assays
A weak or absent signal in the this compound positive control wells indicates a problem with the assay's ability to detect a response.
| Potential Cause | Recommended Solution |
| Low Cell Viability | Ensure PBMCs are handled gently and have high viability (>90%) before plating. Use freshly isolated cells whenever possible. |
| Suboptimal Cell Density | Increase the number of cells per well. A typical starting point is 200,000 to 400,000 PBMCs per well.[7] |
| Insufficient Stimulation Time | Optimize the incubation time with the this compound peptide pool. A common range is 18-24 hours. |
| Inactive Reagents | Check the expiration dates and storage conditions of all reagents, including antibodies, enzymes, and substrates. |
| Incorrect Antibody Concentrations | Titrate the capture and detection antibodies to ensure they are at their optimal concentrations for signal detection. |
| Improper Plate Activation | If using PVDF membranes, ensure proper pre-wetting with ethanol (B145695) to facilitate antibody binding. |
High Background in Intracellular Cytokine Staining (ICS)
High background in ICS can be caused by several factors, leading to difficulty in gating and analyzing cytokine-positive populations.
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Staining | Titrate antibody concentrations to find the optimal dilution. Use an Fc block to prevent non-specific binding to Fc receptors. |
| Inadequate Washing | Increase the number of wash steps after antibody incubation to remove unbound antibodies. |
| Cell Death | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. |
| Fixation/Permeabilization Issues | Optimize the fixation and permeabilization protocol. Ensure the buffers are fresh and used at the correct concentrations. |
Weak or No Signal in Intracellular Cytokine Staining (ICS)
A lack of a clear positive population in this compound-stimulated samples suggests an issue with the stimulation or staining process.
| Potential Cause | Recommended Solution |
| Ineffective Stimulation | Optimize the concentration of the this compound peptide pool and the duration of stimulation (typically 4-6 hours).[8] |
| Inefficient Cytokine Trapping | Ensure a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last few hours of stimulation to allow intracellular cytokine accumulation.[8] |
| Suboptimal Antibody Staining | Titrate the fluorescently-conjugated anti-cytokine antibody to its optimal concentration. Ensure the antibody has been stored correctly. |
| Low Frequency of Responding Cells | Increase the number of events acquired on the flow cytometer to ensure a sufficient number of cells are analyzed. |
| Incorrect Gating Strategy | Establish a clear and consistent gating strategy based on appropriate controls, including fluorescence minus one (FMO) controls. |
Quantitative Data Summary
The following tables provide representative data to help in evaluating the performance of your this compound assays.
Table 1: Representative IFN-γ ELISpot Assay Data
| Condition | Cell Density (PBMCs/well) | Mean SFU per 10^6 PBMCs | Signal-to-Noise Ratio |
| Unstimulated Control | 200,000 | 5 | - |
| This compound Stimulated | 200,000 | 150 | 30 |
| Unstimulated Control | 400,000 | 8 | - |
| This compound Stimulated | 400,000 | 280 | 35 |
Signal-to-Noise Ratio = (Mean SFU of Stimulated Wells) / (Mean SFU of Unstimulated Wells)
Table 2: Representative IFN-γ Intracellular Cytokine Staining Data
| Condition | Gated Population | % IFN-γ Positive Cells |
| Unstimulated Control | CD8+ T-cells | 0.05% |
| This compound Stimulated | CD8+ T-cells | 1.2% |
Experimental Protocols
Detailed Methodology for IFN-γ ELISpot Assay
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute. Wash the plate 3 times with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody at the optimal concentration and incubate overnight at 4°C.
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Ensure high cell viability.
-
Blocking: Wash the plate to remove unbound capture antibody. Block the membrane with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Remove the blocking solution. Add PBMCs to the wells at the desired density (e.g., 2 x 10^5 cells/well). Add the this compound peptide pool to the stimulation wells at the recommended concentration. Include unstimulated (negative) and mitogen (e.g., PHA) stimulated (positive) control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate to remove the cells. Add a biotinylated anti-human IFN-γ detection antibody at its optimal concentration and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate thoroughly. Add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP) and monitor for spot development.
-
Analysis: Stop the development by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Detailed Methodology for IFN-γ Intracellular Cytokine Staining
-
Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well. Add the this compound peptide pool to the stimulation wells. Include an unstimulated control. Incubate for 1-2 hours at 37°C.
-
Cytokine Secretion Block: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells and incubate for an additional 4-5 hours.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, and a viability dye) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a fluorescently-conjugated anti-human IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on viable, single CD3+CD8+ T-cells and determine the percentage of cells that are positive for IFN-γ.
Visualizations
References
- 1. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. abcam.co.jp [abcam.co.jp]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
Technical Support Center: T-Cell Monitoring with CEF20 Peptide Pool
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the CEF20 peptide pool in T-cell monitoring assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool?
A1: The this compound peptide pool is a well-established reagent used as a positive control in T-cell immunity research. It comprises a standardized mixture of 32 immunodominant peptides from three common viruses: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][2][3][4] These peptides are restricted to various HLA class I molecules, making them effective for stimulating CD8+ T-cell responses in a broad range of the human population.[5][6]
Q2: What are the primary applications of the this compound peptide pool?
A2: this compound is primarily used as a positive control to verify the functionality of T-cells and the overall integrity of cellular immune assays.[7] Its main applications include:
-
Enzyme-Linked Immunospot (ELISpot) assays: To quantify the number of cytokine-secreting T-cells.[8][9]
-
Intracellular Cytokine Staining (ICS) followed by flow cytometry: To determine the percentage of cytokine-producing T-cells within specific lymphocyte populations.[10]
-
Cytotoxic T-Lymphocyte (CTL) assays: To assess the cytotoxic potential of T-cells.
-
T-cell proliferation assays: To measure the proliferative response of T-cells upon stimulation.
Q3: How should the lyophilized this compound peptide pool be reconstituted and stored?
A3: Proper reconstitution and storage are critical for maintaining peptide integrity.
-
Reconstitution:
-
Allow the lyophilized peptide vial to warm to room temperature before opening.[2][5]
-
Add sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to dissolve the peptides. The exact volume will depend on the amount of peptide in the vial, so refer to the manufacturer's data sheet.[2][8]
-
Further dilute the DMSO stock solution with a sterile buffer like PBS or cell culture medium to achieve the desired working concentration.[8] The final DMSO concentration in the cell culture should be kept below 1% (v/v) to avoid cellular toxicity.[2]
-
-
Storage:
Troubleshooting Guides
This section addresses common problems encountered during T-cell monitoring experiments using the this compound peptide pool.
ELISpot Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Inadequate washing steps. | Increase the number and vigor of wash steps.[3] |
| Contaminated reagents (e.g., serum, media). | Use fresh, sterile reagents. Consider heat-inactivating fetal bovine serum.[12][13] | |
| High cell viability issues or over-stimulation. | Ensure high cell viability (>90%). Optimize cell number and stimulus concentration.[3] | |
| Presence of spontaneously secreting cells. | This may be a biological phenomenon. Analyze results in the context of the negative control.[4][13] | |
| No Spots or Very Few Spots | Insufficient number of responding cells. | Increase the number of cells plated per well.[3] |
| Poor cell viability. | Use freshly isolated PBMCs whenever possible or ensure proper cryopreservation and thawing techniques. | |
| Inactive peptide pool. | Ensure proper reconstitution and storage of the this compound peptide pool. Avoid multiple freeze-thaw cycles.[5] | |
| Suboptimal incubation time. | Increase the cell incubation time to allow for sufficient cytokine secretion.[3] | |
| Confluent or Fuzzy Spots | Over-stimulation of cells. | Reduce the concentration of the this compound peptide pool or the number of cells per well.[3] |
| Prolonged incubation. | Reduce the cell culture incubation time.[3] | |
| Insufficient capture antibody. | Optimize the concentration of the capture antibody.[6] |
Intracellular Cytokine Staining (ICS) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Cytokine Signal | Ineffective protein transport inhibition. | Ensure the protein transport inhibitor (e.g., Brefeldin A or Monensin) is added at the correct time and concentration.[14] |
| Insufficient stimulation time. | Optimize the duration of stimulation with the this compound peptide pool.[15] | |
| Loss of target epitope due to fixation/permeabilization. | Use a fixation/permeabilization buffer system known to be compatible with the cytokine of interest. Some surface markers may need to be stained before fixation.[16][17] | |
| Inactive peptide pool. | Verify the proper handling and storage of the this compound peptides.[5] | |
| High Background Staining | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Titrate antibodies to their optimal concentration. |
| Inadequate washing. | Increase the number of wash steps after antibody incubation. | |
| Cell death and debris. | Use a viability dye to exclude dead cells from the analysis.[15] | |
| Loss of Surface Marker Signal | Downregulation of surface markers upon activation. | Some markers like CD3 and CD4 can be downregulated. Consider staining after fixation and permeabilization for these markers.[10] |
| Epitope masking by fixation. | Test different fixation protocols or antibody clones that recognize epitopes resistant to fixation.[17] |
Quantitative Data Summary
The following table summarizes typical parameters and expected results for T-cell assays using the this compound peptide pool. Note that these values can vary depending on the donor's immune status, specific laboratory protocols, and reagents used.
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Cell Type | Peripheral Blood Mononuclear Cells (PBMCs) | PBMCs or isolated T-cells |
| Cell Seeding Density | 2.5 x 10^5 cells/well | 1-2 x 10^6 cells/mL |
| This compound Peptide Concentration | 1-2 µg/mL of each peptide | 1-2 µg/mL of each peptide |
| Incubation Time | 18-24 hours | 5-6 hours (with protein transport inhibitor added after 1-2 hours) |
| Typical Positive Response (IFN-γ) | 50 - 500+ Spot Forming Units (SFU) per million PBMCs[1] | 0.5% - 5% of CD8+ T-cells[1] |
Experimental Protocols
Detailed Methodology for ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs at the desired concentration. Add 2.5 x 10^5 cells per well.
-
Stimulation: Add the this compound peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (cells with media and DMSO vehicle) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution that will form a colored precipitate. Monitor spot development.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Detailed Methodology for Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well. Add the this compound peptide pool to a final concentration of 1-2 µg/mL per peptide. Include appropriate negative and positive controls.
-
Incubation: Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) to each well and incubate for an additional 4-5 hours.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated antibody against the intracellular cytokine of interest (e.g., IFN-γ) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software, gating on viable, single cells, and then on the T-cell populations of interest (e.g., CD8+) to determine the percentage of cells expressing the cytokine.
Visualizations
Caption: Simplified signaling pathway of CD8+ T-cell activation by a this compound peptide presented on an APC.
Caption: Key steps in the ELISpot experimental workflow for T-cell monitoring.
Caption: Workflow for Intracellular Cytokine Staining (ICS) to detect T-cell responses.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ELISpot Assays: Applications & Challenges | KCAS Bio [kcasbio.com]
- 8. mabtech.com [mabtech.com]
- 9. ELISpot and FluoroSpot: Learn Everything You Need | CellCarta [cellcarta.com]
- 10. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. mabtech.com [mabtech.com]
- 13. mabtech.com [mabtech.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. stemcell.com [stemcell.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. researchgate.net [researchgate.net]
CEF20 Peptide Quality Control & Lot-to-Lot Variability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding CEF20 peptide quality control and lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is a this compound peptide?
A this compound peptide is part of a broader CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool. These pools consist of a mixture of well-defined HLA class I-restricted T cell epitopes from these common viruses.[1][2] Given that a majority of the human population has been exposed to these viruses, their peripheral blood mononuclear cells (PBMCs) typically contain memory CD8+ T cells capable of recognizing these peptides. This makes CEF peptide pools an ideal positive control to verify the functional integrity of immune cells in various assays, ensuring that cells are viable and capable of responding to antigenic stimulation.[1] The this compound peptide specifically is an HLA-A*0201-restricted epitope from cytomegalovirus pp65 (495-503).
Q2: What information should I expect on the Certificate of Analysis (CoA) for a this compound peptide lot?
A Certificate of Analysis (CoA) is a critical document detailing the quality and purity of a peptide.[3] For a this compound peptide, the CoA should include:
-
Product Information: Product name, catalog number, and lot number.[3]
-
Physical and Chemical Properties: Appearance, molecular formula, and molecular weight.
-
Quality Control Data: Results from analyses such as High-Performance Liquid Chromatography (HPLC) to determine purity, Mass Spectrometry (MS) to confirm identity, and potentially Amino Acid Analysis (AAA) for peptide content.[4][5]
-
Storage Recommendations: Recommended storage conditions for both lyophilized powder and reconstituted solutions.[6]
Q3: How should I properly store and handle my this compound peptides?
Proper storage and handling are crucial to maintain peptide stability and ensure experimental consistency.
-
Lyophilized Peptides: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container.[6] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and degrade the peptide.[7]
-
Peptides in Solution: The shelf-life of peptides in solution is limited.[7] If storage in solution is necessary, use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes, and store at -20°C.[7] Avoid repeated freeze-thaw cycles.[7]
| Storage Condition | Recommendation | Duration |
| Lyophilized Powder | -20°C to -80°C, tightly sealed, desiccated | Long-term |
| In Solution | Aliquoted, -20°C, sterile buffer (pH 5-6) | Short-term (avoid if possible) |
Troubleshooting Guides
Issue 1: Weak or No Signal from this compound Positive Control in an ELISpot Assay
A weak or absent signal in your this compound positive control can invalidate your experimental results. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for a weak or absent this compound positive control signal.
Q: My this compound positive control is not working. What should I do?
-
Assess Cell Viability and Functionality:
-
Action: Before starting your assay, ensure the viability of your PBMCs is high (typically >90%) after thawing.
-
Rationale: Poor cell viability is a common reason for a lack of response to any stimulant.[8] The cryopreservation and thawing process can significantly impact cell health.
-
-
Verify Peptide Storage and Preparation:
-
Action: Confirm that the this compound peptide has been stored correctly (lyophilized at -20°C or -80°C) and that fresh aliquots were used.[6] Avoid using peptides that have undergone multiple freeze-thaw cycles.[7]
-
Rationale: Peptide degradation due to improper storage is a primary cause of reduced activity.
-
-
Optimize Peptide Concentration:
-
Action: Perform a dose-response experiment with the this compound peptide pool to determine the optimal concentration for stimulation in your specific assay and with your donor cells. A final concentration of ≥ 1 µg/mL per peptide is generally recommended for antigen-specific stimulation.
-
Rationale: The response to peptides is dose-dependent. Using a suboptimal concentration can lead to a weak signal.[1]
-
-
Review Your Assay Protocol:
-
Action: Carefully review your entire ELISpot protocol, paying close attention to incubation times, washing steps, and the correct addition of all reagents.[9]
-
Rationale: Deviations from a validated protocol can lead to assay failure.
-
Issue 2: High Background in ELISpot Assay Wells (Including Negative Control)
High background can mask true positive signals and make data interpretation difficult.
Q: I am observing a high number of spots in my negative control wells. What could be the cause?
-
Cell Handling and Culture Conditions:
-
Action: Ensure PBMCs are properly rested after thawing (e.g., 2-4 hours or overnight) before plating. Use serum-free media if possible, as serum can be a source of variability.[6]
-
Rationale: Stressed cells from the thawing process can non-specifically secrete cytokines.
-
-
Contamination:
-
Action: Use sterile technique throughout the procedure. Ensure all reagents, media, and peptides are free from endotoxin (B1171834) contamination.
-
Rationale: Bacterial or endotoxin contamination can lead to polyclonal T-cell activation and high background.
-
-
Washing Steps:
-
Action: Ensure thorough but gentle washing of the ELISpot plate at all relevant steps to remove unbound cells and reagents.
-
Rationale: Inadequate washing can leave residual enzymes or antibodies, leading to non-specific spot formation.[9]
-
Caption: Key areas to investigate when troubleshooting high background in ELISpot assays.
Issue 3: Lot-to-Lot Variability and Establishing Acceptance Criteria
Switching to a new lot of this compound peptide requires verification to ensure consistent performance.
Q: How do I validate a new lot of this compound peptide?
-
Review the Certificate of Analysis (CoA):
-
Action: Compare the CoA of the new lot to the previous lot. Pay close attention to purity (HPLC), identity (Mass Spec), and peptide content.
-
Rationale: Significant deviations in these parameters can indicate a potential performance difference.
-
-
Perform a Parallel Functional Assay:
-
Action: Run your standard functional assay (e.g., ELISpot) using both the old and new lots of this compound in parallel with the same donor PBMCs.
-
Rationale: This is the most direct way to assess if the new lot elicits a comparable biological response.[10]
-
-
Establish Acceptance Criteria:
-
Action: Define acceptable limits for the difference in response between the two lots. This can be based on historical data, biological variation, or a pre-defined percentage difference (e.g., ±20%).
-
Rationale: Having pre-defined acceptance criteria provides an objective measure for accepting or rejecting a new lot.[11]
-
Example Lot-to-Lot Acceptance Criteria for this compound Peptides
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC | ≥ 95% |
| Identity | Mass Spectrometry | Measured mass ± 0.5 Da of theoretical mass |
| Peptide Content | Amino Acid Analysis | 70-90% |
| Functional Activity | ELISpot (SFU/10^6 cells) | New Lot response within ±20% of Old Lot response |
Experimental Protocols
Protocol 1: Quality Control of this compound Peptides by HPLC and Mass Spectrometry
-
Sample Preparation: Reconstitute lyophilized this compound peptide in a suitable solvent (e.g., water with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL).[12]
-
HPLC Analysis:
-
Inject a defined volume (e.g., 10 µL) onto a C18 reverse-phase HPLC column.[12]
-
Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[12]
-
Monitor the eluent at 214 nm and 280 nm.
-
Calculate purity based on the area of the main peptide peak relative to the total peak area.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.[12]
-
Acquire mass spectra in positive ion mode.
-
Confirm the identity of the peptide by comparing the observed mass-to-charge (m/z) ratio with the theoretical value.
-
Protocol 2: Functional Validation of a New this compound Lot using ELISpot
-
Cell Preparation: Thaw and rest cryopreserved human PBMCs from a known CEF-responsive donor.
-
Plate Coating: Coat a 96-well PVDF ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI + 10% human serum for 2 hours at room temperature.
-
Cell Plating and Stimulation:
-
Plate PBMCs at an optimized concentration (e.g., 2.5 x 10^5 cells/well).
-
Add the "old" lot of this compound to triplicate wells at the standard concentration.
-
Add the "new" lot of this compound to triplicate wells at the same concentration.
-
Include negative (media only) and positive (e.g., PHA) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection and Development: Follow standard ELISpot procedures for washing, adding biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate to develop spots.
-
Analysis: Count the spots in each well and calculate the average Spot Forming Units (SFU) per million cells for each condition. Compare the results for the new and old lots against your established acceptance criteria.
Signaling Pathway
This compound Peptide-Mediated CD8+ T-Cell Activation
The peptides within the this compound pool are presented by HLA class I molecules on the surface of antigen-presenting cells (APCs). This peptide-MHC complex is recognized by the T-cell receptor (TCR) on CD8+ T-cells, initiating a signaling cascade that leads to T-cell activation and effector functions, such as the secretion of IFN-γ.[13][14]
Caption: Simplified signaling cascade of this compound-mediated CD8+ T-cell activation.
References
- 1. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 2. CEF-MHC Class I Control Peptide Pool “Plus” | ImmunoSpot® [immunospot.com]
- 3. stemcell.com [stemcell.com]
- 4. CEF Peptide Pools | AnaSpec [anaspec.com]
- 5. alfa-chemclinix.com [alfa-chemclinix.com]
- 6. immunospot.eu [immunospot.eu]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njlm.net [njlm.net]
- 12. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. immunology.org [immunology.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Guide to CEF20 and Other CMV Epitopes for Immunological Research
For researchers, scientists, and drug development professionals, selecting the appropriate antigenic stimulus is critical for the accurate assessment of Cytomegalovirus (CMV)-specific T-cell responses. This guide provides an objective comparison of the well-defined CEF20 peptide with broader CMV epitope pools, supported by experimental data and detailed methodologies.
This document outlines the characteristics of the this compound peptide and the widely used CMV pp65 and IE-1 overlapping peptide pools. It further presents a comparative analysis of their performance in key immunological assays, details the experimental protocols for reproducing these findings, and illustrates the relevant biological and experimental workflows.
Understanding the Epitopes
This compound is a single, well-characterized peptide with the sequence NLVPMVATV. It corresponds to amino acids 495-503 of the CMV pp65 protein and is a known HLA-A0201-restricted epitope.[1][2][3][4] Due to its high immunogenicity in individuals expressing the HLA-A02:01 allele, it is often used as a positive control in T-cell assays.
In contrast, CMV pp65 and IE-1 overlapping peptide pools are complex mixtures of synthetic peptides, typically 15 amino acids in length with an 11-amino acid overlap. These pools span the entire amino acid sequence of the CMV pp65 or IE-1 proteins, respectively. This design ensures the presence of potential epitopes for a wide range of HLA class I and class II alleles, allowing for the stimulation of both CD8+ and CD4+ T-cells across a diverse population.
Performance Comparison in T-Cell Assays
The choice between a single peptide and a peptide pool for T-cell stimulation involves a trade-off between specificity for a known epitope and the breadth of the potential response.
Quantitative Data Summary
A key consideration is the magnitude of the T-cell response elicited by each type of stimulus. The following table summarizes findings from a study that directly compared the T-cell recall response to the single this compound peptide (pp65 495-503) with the response to the entire pp65 peptide pool in an IFN-γ ELISPOT assay on peripheral blood mononuclear cells (PBMCs) from HLA-A*02:01-positive individuals.
| Antigen Stimulus | Mean T-cell Response (SFU/10⁶ PBMC) in CMV-Seropositive Donors | Normalized Response (Single Peptide vs. Pool) |
| This compound (pp65 495-503) | Variable, donor-dependent | The response to the single peptide was, on average, a fraction of the response to the full peptide pool. |
| CMV pp65 Peptide Pool | Generally higher and more consistent | 100% (baseline for comparison) |
SFU: Spot Forming Units
These data indicate that while the this compound peptide can elicit a strong response in some individuals, the pp65 peptide pool generally stimulates a larger proportion of CMV-specific T-cells. This is likely because the pool contains multiple epitopes recognized by different T-cell clones within a single donor.
Studies have also shown that when using a pool of peptides, the total response can be slightly less than the sum of the responses to each individual peptide, suggesting some level of competition between peptides for presentation on HLA molecules. However, for many applications, the comprehensive nature of the peptide pool outweighs this minor competitive effect.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are essential. Below are methodologies for the key experiments cited.
IFN-γ ELISPOT Assay
This assay is used to quantify the number of cytokine-secreting T-cells upon antigenic stimulation.
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Cryopreserved PBMCs are thawed and rested. Cell viability and count are determined.
-
Stimulation: 2-3 x 10⁵ PBMCs per well are plated. This compound peptide is added at a final concentration of 1-10 µg/mL. The CMV pp65 peptide pool is added at a final concentration of 1-2 µg/mL for each peptide in the pool. A negative control (medium with DMSO) and a positive control (phytohemagglutinin or anti-CD3 antibody) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wells are washed, and a biotinylated anti-human IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Development: A substrate is added to visualize the spots, where each spot represents a single IFN-γ secreting cell.
-
Analysis: Spots are counted using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This technique allows for the phenotypic characterization of cytokine-producing T-cells.
-
Cell Preparation: PBMCs are prepared as for the ELISPOT assay.
-
Stimulation: 1-2 x 10⁶ PBMCs are stimulated with this compound or the CMV pp65/IE-1 peptide pools for 6 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the last 4-5 hours of incubation to trap cytokines intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8 to identify T-cell subsets.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against IFN-γ, TNF-α, and other cytokines of interest.
-
Data Acquisition: Samples are acquired on a flow cytometer.
-
Data Analysis: The percentage of cytokine-positive cells within each T-cell subset is determined using flow cytometry analysis software.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for comparing T-cell responses to this compound and CMV peptide pools.
Caption: Simplified overview of the T-cell receptor signaling cascade.
Conclusion
Both this compound and CMV peptide pools are valuable tools for studying CMV-specific T-cell immunity.
-
This compound is an ideal positive control for assays involving HLA-A*02:01-positive individuals, providing a highly specific stimulus for a known immunodominant epitope.
-
CMV pp65 and IE-1 overlapping peptide pools are more suitable for screening T-cell responses in a broader population with diverse HLA backgrounds and for assessing the overall breadth of the anti-CMV T-cell response, as they encompass a wide range of potential epitopes for both CD4+ and CD8+ T-cells.
The choice between these reagents will depend on the specific research question, the HLA type of the study population, and whether the focus is on a single, well-defined epitope or the comprehensive T-cell response to a whole viral protein.
References
- 1. CMV-Specific T-cells Generated From Naïve T-cells Recognize Atypical Epitopes And May Be Protective in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
CEF20 Peptide Pools Versus Whole Protein Antigens: A Comparative Guide for T-Cell Stimulation
For researchers, scientists, and drug development professionals, selecting the appropriate antigen for stimulating T-cell responses is a critical decision that influences experimental outcomes. This guide provides an objective comparison between the use of CEF20 peptide pools and whole protein antigens for T-cell stimulation, supported by experimental data and detailed methodologies.
The this compound peptide pool is a well-defined mixture of 32 immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, designed to elicit robust recall T-cell responses in a large fraction of the human population.[1] This makes it a widely used positive control in immunological assays. Whole protein antigens, on the other hand, represent the complete sequence of a protein and must undergo processing by antigen-presenting cells (APCs) to be presented to T-cells.
Performance Comparison: Peptides vs. Whole Protein
The primary difference between using peptide pools and whole proteins lies in their processing and presentation to T-cells. Peptides, being short amino acid sequences, can directly bind to Major Histocompatibility Complex (MHC) molecules on the surface of APCs, bypassing the need for intracellular processing.[2] This allows for the stimulation of both CD8+ and CD4+ T-cells. In contrast, whole proteins are typically taken up by APCs into the endosomal pathway, where they are proteolytically cleaved and loaded onto MHC class II molecules, primarily leading to the activation of CD4+ T-helper cells.[3][4] While cross-presentation of exogenous proteins on MHC class I can occur, it is generally less efficient than the direct loading of peptides.[3]
This differential processing has significant implications for the types of T-cell responses detected. For applications requiring the assessment of both CD8+ cytotoxic T-lymphocyte (CTL) and CD4+ T-helper cell responses, peptide pools offer a more comprehensive stimulation method.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing T-cell responses to peptide pools and whole protein antigens in common immunological assays.
Table 1: Comparison of T-cell Responses by ELISpot Assay
| Antigen | T-Cell Specificity | Mean Response (Spot Forming Units/10^6 PBMCs) | Reference |
| CMV pp65 Peptide Pool | CD8+ & CD4+ | 150 - 800 | [5][6] |
| CMV pp65 Whole Protein | Primarily CD4+ | 50 - 300 | [5][7] |
| EBV BZLF1 Peptide Pool | CD8+ & CD4+ | 100 - 600 | [8][9] |
| EBV BZLF1 Whole Protein | Primarily CD4+ | 40 - 250 | [10] |
| Influenza M1 Peptide Pool | CD8+ & CD4+ | 80 - 500 | [11][12] |
| Influenza M1 Whole Protein | Primarily CD4+ | 30 - 200 | [13] |
Note: The data presented are representative ranges compiled from multiple sources and can vary significantly between donors based on their HLA type and infection history.
Table 2: Comparison of T-cell Responses by Intracellular Cytokine Staining (ICS)
| Antigen | T-Cell Population | Mean % of Cytokine-Positive Cells | Reference |
| CEF Peptide Pool | CD8+ T-cells (IFN-γ+) | 0.5% - 5% | [14] |
| CMV pp65 Whole Protein | CD4+ T-cells (IFN-γ+) | 0.2% - 2% | [14] |
| CMV pp65 Peptide Pool | CD4+ T-cells (IFN-γ+) | 0.3% - 3% | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Protocol 1: T-Cell Stimulation for IFN-γ ELISpot Assay
Objective: To quantify the number of IFN-γ secreting T-cells in response to this compound peptide pool or whole protein antigen.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound Peptide Pool (e.g., 1 µg/mL per peptide final concentration)
-
Whole Protein Antigen (e.g., CMV pp65, 5 µg/mL final concentration)
-
Human IFN-γ ELISpot plate
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Positive control (e.g., Phytohemagglutinin, PHA)
-
Negative control (medium with DMSO for peptides, medium only for protein)
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and rest PBMCs overnight. Adjust cell concentration to 2-3 x 10^6 cells/mL in RPMI medium.
-
Plate Blocking: Wash the coated plate and block with RPMI + 10% FBS for at least 2 hours at 37°C.
-
Antigen/Cell Addition:
-
Add 50 µL of 4x concentrated this compound peptide pool or whole protein antigen to the appropriate wells.
-
Add 50 µL of 4x concentrated positive and negative controls to their respective wells.
-
Add 100 µL of the PBMC suspension (2-3 x 10^5 cells) to each well.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Following another incubation and washing step, add streptavidin-alkaline phosphatase.
-
Spot Development: Add the substrate solution and monitor for spot formation. Stop the reaction by washing with water.
-
Analysis: Air dry the plate and count the spots using an ELISpot reader.
Experimental Protocol 2: T-Cell Stimulation for Intracellular Cytokine Staining (ICS)
Objective: To determine the percentage of T-cells producing IFN-γ in response to this compound peptide pool or whole protein antigen by flow cytometry.
Materials:
-
PBMCs
-
This compound Peptide Pool (e.g., 1 µg/mL per peptide final concentration)
-
Whole Protein Antigen (e.g., CMV pp65, 5 µg/mL final concentration)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD4, Anti-CD8, and Anti-IFN-γ antibodies conjugated to fluorochromes
-
Fixation and Permeabilization buffers
-
FACS tubes
Procedure:
-
Cell Stimulation:
-
Add 1 x 10^6 PBMCs to each FACS tube.
-
For peptide stimulation, add the this compound peptide pool and protein transport inhibitors simultaneously.
-
For whole protein stimulation, add the whole protein antigen and incubate for 1-2 hours at 37°C before adding the protein transport inhibitors.[3]
-
Incubate all tubes for a total of 6 hours at 37°C in a 5% CO2 incubator. Include positive and negative controls.
-
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using appropriate buffers according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of IFN-γ positive cells within the CD4+ and CD8+ T-cell gates.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. stemcell.com [stemcell.com]
- 3. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anilocus.com [anilocus.com]
- 5. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | EBV T-cell immunotherapy generated by peptide selection has enhanced effector functionality compared to LCL stimulation [frontiersin.org]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. The Epstein-Barr virus lytic protein BZLF1 as a candidate target antigen for vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Conserved Peptides Comprising Multiple T Cell Epitopes of Matrix 1 Protein in H1N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunopeptidomic analysis of influenza A virus infected human tissues identifies internal proteins as a rich source of HLA ligands | PLOS Pathogens [journals.plos.org]
- 13. Whole-Inactivated Influenza Virus Is a Potent Adjuvant for Influenza Peptides Containing CD8+ T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing Pooled Peptides with Intact Protein for Accessing Cross-presentation Pathways for Protective CD8+ and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of CEF20-Specific T-Cell Response as an Immune Correlate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CEF20 peptide pool with alternative T-cell stimulants for the validation of immune responses. It includes supporting experimental data, detailed protocols for key assays, and visualizations of experimental workflows and signaling pathways to aid in the objective assessment of these immunological tools.
Introduction: The Role of this compound in Immune Monitoring
The this compound peptide pool is a widely utilized reagent in immunology and vaccine development. It consists of a standardized mixture of 32 HLA class I-restricted T-cell epitopes derived from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1][2][3][4] Due to the high prevalence of these viruses in the general population, the this compound pool can elicit robust CD8+ T-cell recall responses in a majority of donors, making it an effective positive control for validating the functionality of T cells in various immunological assays.[5][6] This validation is a critical component of immune monitoring in clinical trials and research settings, ensuring that assays are performing correctly and that patient samples have functional T cells.[6]
The primary applications for the this compound peptide pool include Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays, which are designed to quantify the frequency and function of antigen-specific T cells.[7]
Performance Comparison: this compound vs. Alternative Peptide Pools
While the this compound peptide pool is a valuable tool, it has limitations. A notable drawback is its potential failure to elicit a response in a significant portion of the population, particularly those with certain HLA types that are less common in Caucasian populations, from which many of the epitopes were initially characterized.[8][9] This has led to the development of improved positive controls, such as the CERI, CEFX, and CPI peptide pools.[6][10]
-
CERI: This pool is designed to test the functionality of antigen-specific CD8+ T cells and, like CEF, contains short peptides that bind directly to HLA class I molecules.[6]
-
CEFX: This pool contains peptides of varying lengths (9-15 amino acids) designed to recall both CD4+ and CD8+ T-cell responses.[6][10]
-
CPI: This pool consists of whole protein antigens (inactivated Cytomegalo-, Parainfluenza-, and Influenza virions) and is used to assess the functionality of CD4+ T cells and the antigen processing and presentation machinery of antigen-presenting cells (APCs).[6][8]
Below is a comparative summary of the performance of these peptide pools in common T-cell assays.
Quantitative Performance Data
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Primary Readout | Number of cytokine-secreting cells (Spot Forming Units, SFU) | Percentage of cytokine-positive cells within a defined population |
| Typical this compound Response (IFN-γ) | 50 - 500+ SFU per million PBMCs[5] | 0.5% - 5% of CD8+ T-cells[5] |
| CERI Response (IFN-γ) | Generally higher SFU counts than CEF, particularly in CEF non-responders.[11] | Data not readily available in a quantitative format. |
| CEFX Response (IFN-γ) | Elicits responses from both CD4+ and CD8+ T-cells, often resulting in higher overall SFU counts than CEF.[11] | Can be used to phenotype responding CD4+ and CD8+ T-cell subsets. |
| CPI Response (IFN-γ) | Specifically activates CD4+ T-cells, with a high response rate across diverse donors.[8] | Primarily induces cytokine production in CD4+ T-cells. |
| Sensitivity | High, capable of detecting rare antigen-specific cells.[5][12] | Moderate to high, dependent on cytokine expression levels.[5][12] |
| Multiplexing Capability | Limited (typically 1-3 analytes).[5] | High, allows for simultaneous analysis of multiple cytokines and cell surface markers.[13] |
Experimental Protocols
Detailed methodologies for the two primary assays used to measure this compound-specific T-cell responses are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay Protocol
This protocol outlines the general steps for performing an IFN-γ ELISpot assay to detect this compound-specific T cells.
-
Plate Coating: Pre-wet a PVDF membrane 96-well plate with 35% ethanol, wash with sterile PBS, and coat with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile blocking buffer for at least one hour at room temperature.
-
Cell Plating: Prepare a single-cell suspension of Peripheral Blood Mononuclear Cells (PBMCs) and add them to the wells of the ELISpot plate.
-
Stimulation: Add the this compound peptide pool (or alternative peptide pool) to the appropriate wells at the predetermined optimal concentration. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the plate to remove cells and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate). Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of spots.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots in each well using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol provides a general workflow for ICS to identify this compound-specific, cytokine-producing T cells.
-
Cell Stimulation: Stimulate PBMCs with the this compound peptide pool in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate negative and positive controls.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation: Wash the cells and fix with a fixation buffer (e.g., 1-4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize with a permeabilization buffer containing a mild detergent like saponin.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody against the cytokine of interest (e.g., IFN-γ).
-
Washing: Wash the cells to remove unbound antibodies.
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Analysis: Analyze the flow cytometry data to determine the percentage of cytokine-positive cells within the different T-cell subsets (e.g., CD8+ T cells).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of T-cell responses.
References
- 1. intavispeptides.com [intavispeptides.com]
- 2. CEF-Peptide-Pool advanced [peptides.de]
- 3. STEMCELL Technologies CEF (HLA Class I Control) Peptide Pool, Size: 1 Unit, | Fisher Scientific [fishersci.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. A Positive Control for Detection of Functional CD4 T Cells in PBMC: The CPI Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
Unveiling the Enigma of T-Cell Cross-Reactivity: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 15, 2025 – In the intricate landscape of cellular immunology, understanding the specificity and potential off-target effects of T-cell responses is paramount for the development of safe and effective immunotherapies. This guide provides a comprehensive comparison of the cross-reactivity of T-cells specific for the widely used CEF20 peptide pool, a standard positive control in T-cell assays. We delve into the potential for these virus-specific T-cells to recognize and react with other viral antigens, tumor-associated antigens, and self-antigens, offering a framework for researchers and drug development professionals to assess the cross-reactivity profiles of their T-cell populations of interest.
The CEF peptide pool, composed of MHC class I-restricted epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, is a cornerstone for validating T-cell functionality in assays such as ELISpot and intracellular cytokine staining. While invaluable as a control, the inherent cross-reactive nature of T-cell receptors (TCRs) necessitates a thorough investigation into the potential for this compound-specific T-cells to recognize unintended targets. Such cross-reactivity could have significant implications, ranging from beneficial anti-tumor responses to detrimental autoimmune reactions.
This guide summarizes the current understanding of this compound-specific T-cell cross-reactivity, presents detailed experimental protocols for its assessment, and provides a logical framework for interpreting the data.
The Specter of Cross-Reactivity: Potential Targets for this compound-Specific T-Cells
The phenomenon of T-cell cross-reactivity, where a single TCR recognizes multiple different peptide-MHC complexes, is a fundamental aspect of the adaptive immune system. This promiscuity allows a limited T-cell repertoire to recognize a vast array of pathogens. However, it also carries the risk of off-target effects. For T-cells stimulated with the this compound pool, several classes of potential cross-reactive targets are of interest:
-
Other Viral Antigens: The immune response to one virus can sometimes confer protection against another, a phenomenon known as heterologous immunity. Studies have shown that T-cells specific for certain viral epitopes can cross-react with peptides from unrelated viruses. For instance, pre-existing memory T-cells against common cold coronaviruses, which share similarities with components of the CEF pool, have been shown to cross-react with SARS-CoV-2 antigens.
-
Tumor-Associated Antigens (TAAs): The presence of virus-specific T-cells within the tumor microenvironment of cancers with no known viral etiology suggests a potential for cross-reactivity between viral and tumor antigens. This "molecular mimicry" could be harnessed for therapeutic benefit, where a viral infection or vaccination could inadvertently prime the immune system to attack cancer cells.
-
Self-Antigens: The most critical concern regarding T-cell cross-reactivity is the potential for recognizing and attacking healthy tissues, leading to autoimmune disease. A breakdown in self-tolerance can occur if a foreign peptide closely mimics a self-peptide, triggering an autoimmune response by cross-reactive T-cells.
Quantifying Cross-Reactivity: A Comparative Analysis
While the direct, head-to-head quantitative analysis of this compound-stimulated T-cell cross-reactivity against a broad panel of viral, tumor, and self-antigens is not extensively documented in publicly available literature, the following tables provide a framework for how such data could be structured and presented. The values presented are hypothetical and for illustrative purposes only, designed to guide researchers in their own experimental design and data presentation.
Table 1: Cross-Reactivity of this compound-Specific T-Cells with Other Viral Antigens (Hypothetical Data)
| Target Viral Peptide | Source Virus | Sequence Homology to CEF Peptides | T-Cell Response (IFN-γ Spot Forming Units / 10^6 cells) |
| This compound Pool | CMV, EBV, Influenza | N/A | 500 ± 50 |
| SARS-CoV-2 Spike | SARS-CoV-2 | Moderate | 75 ± 15 |
| HSV-1 gB | Herpes Simplex Virus 1 | Low | 10 ± 5 |
| HIV-1 Gag | Human Immunodeficiency Virus 1 | Low | 5 ± 2 |
Table 2: Cross-Reactivity of this compound-Specific T-Cells with Tumor-Associated Antigens (Hypothetical Data)
| Tumor-Associated Antigen | Cancer Type | Sequence Homology to CEF Peptides | T-Cell Response (% Cytotoxicity at 20:1 E:T ratio) |
| This compound-pulsed Target Cells | N/A | N/A | 85 ± 8% |
| MART-1 | Melanoma | Low | 15 ± 5% |
| NY-ESO-1 | Various Cancers | Low | 8 ± 3% |
| Survivin | Various Cancers | Low | 5 ± 2% |
Table 3: Cross-Reactivity of this compound-Specific T-Cells with Self-Antigens (Hypothetical Data)
| Self-Antigen | Tissue Expression | Sequence Homology to CEF Peptides | T-Cell Response (Proliferation Index) |
| This compound Peptides | N/A | N/A | 15.2 ± 2.1 |
| Myelin Basic Protein | Central Nervous System | Low | 1.5 ± 0.5 |
| Insulin B chain | Pancreatic β-cells | Low | 1.2 ± 0.3 |
| Collagen Type II | Cartilage | Low | 1.1 ± 0.2 |
Experimental Protocols for Assessing T-Cell Cross-Reactivity
To empower researchers to generate their own comparative data, we provide detailed methodologies for key experiments.
Generation of this compound-Specific T-Cell Lines
Objective: To expand a population of T-cells that are specifically reactive to the this compound peptide pool.
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Add the this compound peptide pool to the cell culture at a final concentration of 1 µg/mL for each peptide.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 48 hours, add recombinant human Interleukin-2 (IL-2) to a final concentration of 20 U/mL.
-
Restimulate the T-cells with irradiated, this compound-pulsed autologous PBMCs every 7-10 days.
-
Maintain the culture by splitting the cells and adding fresh medium with IL-2 as needed.
-
After 2-3 weeks of expansion, confirm the specificity of the T-cell line by performing an IFN-γ ELISpot or intracellular cytokine staining assay using this compound peptides as the stimulus.
Caption: Workflow for generating this compound-specific T-cell lines.
Enzyme-Linked Immunospot (ELISpot) Assay for Cross-Reactivity
Objective: To quantify the frequency of this compound-specific T-cells that secrete IFN-γ in response to stimulation with other antigens.
Methodology:
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Prepare single-cell suspensions of the this compound-specific T-cell line and autologous PBMCs (as antigen-presenting cells).
-
Add 2 x 10^5 T-cells and 1 x 10^5 irradiated PBMCs to each well.
-
Add the respective peptides (this compound pool as positive control, individual cross-reactive candidate peptides, and an irrelevant peptide as a negative control) to the wells at a final concentration of 10 µg/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
Stop the reaction by washing with distilled water once spots have developed.
-
Air-dry the plate and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Objective: To determine the percentage of this compound-specific T-cells producing IFN-γ and other cytokines upon stimulation with cross-reactive antigens.
Methodology:
-
In a 96-well U-bottom plate, co-culture 5 x 10^5 this compound-specific T-cells with 2.5 x 10^5 autologous PBMCs.
-
Add the respective peptides (this compound pool, candidate cross-reactive peptides, and a negative control peptide) at a final concentration of 10 µg/mL.
-
Incubate for 1 hour at 37°C, then add Brefeldin A to inhibit cytokine secretion.
-
Incubate for an additional 5 hours.
-
Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
Caption: Simplified T-cell activation signaling pathway.
Logical Framework for Assessing Cross-Reactivity
A systematic approach is crucial for evaluating the cross-reactivity of this compound-specific T-cells.
Caption: Logical framework for assessing T-cell cross-reactivity.
Conclusion
The study of this compound-specific T-cell cross-reactivity is a critical area of research with far-reaching implications for immunotherapy and vaccine development. While the potential for cross-reactivity with other viral antigens, tumor-associated antigens, and self-antigens is biologically plausible, a comprehensive and quantitative understanding requires further dedicated investigation. This guide provides the necessary framework, experimental protocols, and conceptual diagrams to facilitate such research. By systematically evaluating the off-target potential of well-characterized T-cell populations, the scientific community can move closer to developing safer and more effective T-cell-based therapies.
A Comparative Analysis of CEF-Specific T-Cell Responses Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the variability of T-cell responses to the CEF peptide pool in different patient cohorts, supported by experimental data and detailed protocols.
The CEF peptide pool, a cocktail of immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a crucial positive control in T-cell assays. It is widely used to assess the general immunocompetence of individuals, particularly their ability to mount a CD8+ T-cell memory response. However, the magnitude of this response can vary significantly depending on the individual's health status. This guide provides a comparative overview of CEF-specific T-cell responses in healthy individuals versus those in various patient cohorts, including cancer patients, the elderly, and transplant recipients. Understanding these differences is critical for the accurate interpretation of immunological data in clinical research and drug development.
Data Presentation: Quantitative Comparison of CEF-Specific T-Cell Responses
The following tables summarize the quantitative data on CEF-specific T-cell responses, as measured by the Interferon-gamma (IFN-γ) ELISpot assay, across different patient cohorts. The data for healthy donors provides a baseline for comparison. Responses are typically quantified as Spot-Forming Units (SFU) per million Peripheral Blood Mononuclear Cells (PBMCs).
| Cohort | Number of Subjects | Assay | Mean/Median Response (SFU/10^6 PBMCs) | Key Observations | Reference |
| Healthy Donors | 210 | IFN-γ ELISpot | Median: >50 SFU/300,000 PBMCs (approx. 167 SFU/10^6 PBMCs) | 52% of donors showed a response >50 SFU/300,000 PBMCs, while 23% had no response (<10 SFU).[1] | [1] |
| HIV-Seronegative | 17 | IFN-γ ELISpot | Not specified | 88% of individuals showed a detectable IFN-γ secretion. | |
| HIV-Seropositive | 20 | IFN-γ ELISpot | Not specified | 70% of individuals showed a detectable IFN-γ secretion. | |
| Cancer Patients (Lung) | Not specified | ICS (AIM assay) | Lower AIM+ CD8+ T-cell frequencies post-vaccination compared to non-cancer donors. | CEF peptides showed minimal stimulation of CD4+ T-cells. | |
| Elderly Adults | Not specified | Not specified | T-cell responses are generally impaired in magnitude and functionality compared to younger adults.[2] | Specific quantitative data for CEF response is limited. | [2] |
| Transplant Recipients | Not specified | Not specified | T-cell responses to viral antigens can be diminished due to immunosuppressive therapy. | Direct comparative data for CEF response is not readily available. |
Note: Direct quantitative comparisons of CEF-specific T-cell responses across all patient cohorts using a standardized protocol are limited in the currently available literature. The data presented is compiled from various studies and should be interpreted with caution. Further research is needed to establish definitive reference ranges for CEF responses in these specific patient populations.
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
CEF peptide pool
-
Phytohemagglutinin (PHA) as a positive control
-
PBMCs isolated from whole blood
Methodology:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells and block with RPMI 1640 + 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Add 2.5 x 10^5 PBMCs to each well.
-
Stimulation: Add the CEF peptide pool (final concentration of 1-2 µg/mL per peptide), PHA (positive control), or media alone (negative control) to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the wells and add the BCIP/NBT substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader. Results are expressed as SFU per million PBMCs.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells, identifying their phenotype and frequency.
Materials:
-
FACS tubes or 96-well U-bottom plates
-
RPMI 1640 medium supplemented with 10% FBS
-
CEF peptide pool
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Methodology:
-
Cell Stimulation: Resuspend PBMCs in culture medium and add the CEF peptide pool (1-2 µg/mL per peptide). Include appropriate positive (e.g., PMA/Ionomycin) and negative (media alone) controls.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to the cell suspension.
-
Incubation: Incubate for 6-12 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Following fixation, permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines for 30 minutes at room temperature.
-
Data Acquisition: Wash the cells and acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ T-cell subsets to determine the percentage of cells expressing the cytokine of interest.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in T-cell activation and the general workflows for the ELISpot and ICS assays.
Caption: T-Cell Receptor (TCR) signaling cascade upon CEF peptide presentation.
Caption: General workflow of the ELISpot assay.
References
- 1. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three doses of Sars-CoV-2 mRNA vaccine in older adults result in similar antibody responses but reduced cellular cytokine responses relative to younger adults - PMC [pmc.ncbi.nlm.nih.gov]
CEF20 Peptide: A Comparative Guide to its Role as a Standard for CMV-Specific Immunity
Introduction
Monitoring Cytomegalovirus (CMV)-specific T-cell responses is crucial for managing immunocompromised individuals, such as transplant recipients, and for the development of vaccines and immunotherapies. The CEF20 peptide, and more broadly the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, has been established as a valuable tool in this field. This guide provides a comprehensive comparison of the this compound peptide and related CEF pools with other common antigens used to assess CMV-specific immunity, supported by experimental data and detailed protocols.
The CEF peptide pool is a standardized mixture of 32 immunodominant epitopes from CMV, EBV, and Influenza virus, designed to elicit robust recall T-cell responses in a majority of the population. This makes it an excellent positive control for validating the integrity of immunological assays and the functional capacity of peripheral blood mononuclear cells (PBMCs).[1] this compound itself is a specific HLA-A*0201-restricted epitope from the CMV pp65 protein (amino acids 495-503).[2][3][4][5][6]
This guide will compare the performance of CEF peptide pools against alternative CMV antigens, such as whole CMV lysate and specific CMV peptide pools (e.g., pp65 and IE-1), across various immunological platforms.
Performance Comparison of CMV Antigens
The choice of antigen is critical for the sensitive and accurate detection of CMV-specific T-cells. The following tables summarize the performance of CEF peptide pools in comparison to other commonly used antigens in three key assays: Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS), and Activation-Induced Marker (AIM) assays.
Table 1: Performance in ELISpot Assays
| Antigen | Primary T-Cell Target | Typical Response | Advantages | Disadvantages |
| CEF Peptide Pool | CD8+ T-cells | 50 - 500+ Spot Forming Units (SFU) per million PBMCs | Standardized positive control, broad HLA coverage for common viruses.[7] | Not solely CMV-specific, may not reflect the full breadth of the CMV response. |
| CMV pp65 Peptide Pool | CD4+ and CD8+ T-cells | Variable, can be high in CMV-seropositive individuals.[8] | Targets a major immunodominant CMV protein, good correlation with protective immunity.[9][10] | May not detect responses to other important CMV antigens like IE-1.[11] |
| CMV IE-1 Peptide Pool | Primarily CD8+ T-cells | Important for early immune response, variable response rates.[9] | Crucial for assessing early control of CMV replication. | Responses may be less frequent than to pp65 in healthy carriers.[11] |
| Whole CMV Lysate | CD4+ and CD8+ T-cells | Generally induces strong CD4+ T-cell responses.[12] | Represents the full spectrum of CMV proteins, more physiological processing.[13] | Can have batch-to-batch variability, difficult to standardize.[13] |
Table 2: Performance in Intracellular Cytokine Staining (ICS)
| Antigen | Primary T-Cell Target | Typical Response (% of CD8+ or CD4+ T-cells) | Advantages | Disadvantages |
| CEF Peptide Pool | CD8+ T-cells | 0.5% - 5% of CD8+ T-cells positive for IFN-γ. | Reliable positive control for assay performance. | Not CMV-specific. |
| CMV pp65 Peptide Pool | CD4+ and CD8+ T-cells | CD4+: 0.28% (median), CD8+: Variable.[12] | Allows for simultaneous assessment of CD4+ and CD8+ responses to a key antigen. | May miss IE-1 specific responses. |
| CMV IE-1 Peptide Pool | Primarily CD8+ T-cells | CD4+: 0.06% (median), CD8+: Variable.[12] | Important for a comprehensive picture of anti-CMV immunity. | Lower response frequency in some individuals.[12] |
| Whole CMV Lysate | CD4+ and CD8+ T-cells | CD4+: 1.67% (median), CD8+: 0.25% (median).[12] | Elicits a broader response, particularly from CD4+ T-cells.[12] | Standardization challenges. |
Table 3: Performance in Activation-Induced Marker (AIM) Assays
| Antigen | Primary T-Cell Target | Typical Response (% of activated T-cells) | Advantages | Disadvantages |
| CEF Peptide Pool | CD8+ T-cells | 1% - 10% of CD8+ T-cells (CD69+CD137+). | Strong and reliable positive control. | Not specific to CMV. |
| CMV pp65 Peptide Pool | CD4+ and CD8+ T-cells | Allows for sensitive detection of antigen-specific T-cells.[14] | High sensitivity for detecting recent T-cell activation. | Relatively newer technique, less standardized than ELISpot or ICS. |
| Whole CMV Lysate | CD4+ and CD8+ T-cells | Can be used to detect both CD4+ and CD8+ activated T-cells. | More comprehensive antigen source. | Potential for higher background activation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are summarized protocols for the key assays discussed.
ELISpot Assay Protocol for CMV-Specific T-Cell Response
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates pre-coated with anti-IFN-γ antibody.
-
PBMCs isolated from whole blood.
-
CEF peptide pool, CMV pp65 peptide pool, or whole CMV lysate.
-
Phytohemagglutinin (PHA) as a positive control.
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Detection antibody (e.g., biotinylated anti-IFN-γ).
-
Streptavidin-alkaline phosphatase.
-
Substrate (e.g., BCIP/NBT).
-
ELISpot plate reader.
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized blood using density gradient centrifugation. Wash and resuspend cells in culture medium to a concentration of 2-3 x 10^6 cells/mL.
-
Plate Coating: If not pre-coated, coat ELISpot plates with a capture antibody against the cytokine of interest (e.g., IFN-γ) overnight at 4°C.
-
Blocking: Wash the plates and block with culture medium for at least 30 minutes at 37°C.
-
Cell Stimulation: Add 200,000 to 300,000 PBMCs per well.[15] Add the appropriate antigen (e.g., CEF peptide pool at a final concentration of 1-2 µg/mL per peptide) or control (PHA for positive control, medium only for negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[15]
-
Detection: Wash the plates to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash and add the substrate. Stop the reaction by washing with distilled water once spots have developed.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol for CMV Immunity
ICS allows for the multiparametric characterization of T-cells, identifying their phenotype and cytokine production simultaneously.[16]
Materials:
-
PBMCs.
-
CEF peptide pool, CMV pp65 peptide pool, or whole CMV lysate.
-
Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin as a positive control.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow cytometer.
Procedure:
-
Cell Stimulation: Resuspend 1-2 x 10^6 PBMCs in culture medium. Add the antigen or positive control. Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add a protein transport inhibitor and incubate for an additional 4-6 hours.[17]
-
Surface Staining: Wash the cells and stain with antibodies against surface markers for 20-30 minutes at 4°C.
-
Fixation: Wash and fix the cells with a fixation buffer for 20 minutes at room temperature.
-
Permeabilization: Wash and permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain with antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of cytokine-producing CD4+ and CD8+ T-cells.
Activation-Induced Marker (AIM) Assay Protocol
AIM assays detect antigen-specific T-cells by measuring the upregulation of surface activation markers, such as CD69, OX40 (CD134), and CD25.[18]
Materials:
-
PBMCs or whole blood.
-
CEF peptide pool, CMV pp65 peptide pool, or whole CMV lysate.
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, OX40, CD25).
-
Flow cytometer.
Procedure:
-
Cell Stimulation: Add the antigen to whole blood or isolated PBMCs.[14]
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[18]
-
Staining: Add a cocktail of fluorochrome-conjugated antibodies for surface and activation markers. Incubate for 20-30 minutes at room temperature in the dark.
-
Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.
-
Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells co-expressing the activation markers of interest.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of the described assays and the T-cell activation pathway upon antigen presentation.
Caption: T-Cell Activation Pathway.
Caption: General Experimental Workflow.
Conclusion
The this compound peptide and the broader CEF peptide pool serve as an indispensable standard for the quality control and validation of T-cell-based immunological assays. While not exclusively CMV-specific, their ability to elicit robust and reproducible responses in a large proportion of the population makes them an ideal positive control.
For a more in-depth and specific assessment of CMV immunity, a combination of antigens, such as pp65 and IE-1 peptide pools, or the use of whole CMV lysate, is recommended. The choice of antigen and assay platform will ultimately depend on the specific research question, the available resources, and the need to differentiate between CD4+ and CD8+ T-cell responses. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their studies on CMV-specific immunity.
References
- 1. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. This compound, Cytomegalovirus, CMV pp65 Peptide | ABIN399352 [antibodies-online.com]
- 4. This compound, Cytomegalovirus, CMV pp65 (495-503) - 1 mg [anaspec.com]
- 5. shop.altabioscience.com [shop.altabioscience.com]
- 6. innopep.com [innopep.com]
- 7. intavispeptides.com [intavispeptides.com]
- 8. jpt.com [jpt.com]
- 9. Expansion of CMV pp65 and IE-1 Specific Cytotoxic T Lymphocytes for CMV Specific Immunotherapy Following Allogeneic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the ELISPOT-TC Trial: A Randomized Controlled Study Evaluating CMV-Specific Cellular Immune Monitoring in Heart Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CMV pp65 and IE-1 T cell epitopes recognized by healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CMV Antigen-Specific CD4+ and CD8+ T Cell IFNγ Expression and Proliferation Responses in Healthy CMV-Seropositive Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Comparison of four different assays to evaluate cellular-mediated immunity against cytomegalovirus in solid organ transplantation [frontiersin.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. anilocus.com [anilocus.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of CEF-Based Immunological Assays
The CEF peptide pool, a standardized mixture of 32 epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a widely used positive control for monitoring antigen-specific CD8+ T-cell responses.[1][2][3][4] Its utility in assays such as the Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) with flow cytometry is well-established for verifying the functionality of peripheral blood mononuclear cells (PBMCs), particularly after cryopreservation or shipping.[5] However, the reproducibility of these assays can be influenced by a multitude of factors, from the inherent characteristics of the peptide pool to the nuances of laboratory procedures. This guide provides an objective comparison of CEF-based assay performance, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in achieving more consistent and reliable results.
Factors Influencing Reproducibility
The consistency of results in CEF-based assays is not guaranteed. Several key variables can introduce significant variability, impacting the interpretation of immunological data.
-
Inherent Peptide Pool Characteristics : While using a peptide pool is a convenient approach for immune monitoring, peptides restricted by the same HLA allele can compete for binding sites.[3][6] This competition may lead to an underestimation of the total T-cell response compared to the cumulative response measured using individual peptides.[3][6]
-
Cell Viability and Handling : The quality of PBMCs is a critical determinant of assay performance.[7][8] Cryopreservation and thawing processes can induce cell stress and apoptosis, and poor post-thaw viability significantly limits the reliability of complex immunological assays.[7][8] It is recommended that cells be >60-70% live and apoptosis-negative to ensure that results reflect the inherent biology rather than cell fitness.[7]
-
Inter-Laboratory and Operator Variability : Significant variation is often observed between different laboratories and even between different operators within the same lab.[9][10] A study on cytokine flow cytometry assays reported mean inter-laboratory coefficients of variation (C.V.) ranging from 17% to 44%.[10] Much of this variability can be attributed to differences in data analysis, particularly the gating strategy in flow cytometry.[10]
-
Assay Protocol Differences : Minor variations in experimental protocols, such as cell concentration, peptide concentration, incubation times, and the use of liquid versus lyophilized reagents, can contribute to inconsistent outcomes.[9][10]
Quantitative Data on Assay Performance
Summarized below is quantitative data from studies investigating the performance and variability of CEF-based and other immunological assays.
Table 1: T-Cell Response to CEF Peptide Pool vs. Sum of Individual Peptides
| Metric | Value | Finding | Source |
| Mean Pool Response | 79% | The T-cell response elicited by the CEF pool was, on average, 79% of the total response seen when stimulating with each of the 32 peptides individually. | [3] |
| Median Pool Response | 77% | The median response to the pool was 77% of the sum of individual peptide responses, suggesting a relatively minor impact of peptide competition. | [3] |
Table 2: Inter-Laboratory Reproducibility of Intracellular Cytokine Staining (ICS) Assays
| Condition | Mean Inter-Lab C.V. (Site Analysis) | Mean Inter-Lab C.V. (Centralized Analysis) | Finding | Source |
| CD4+ T-Cell Responses | 55% | 24% | Centralized data analysis significantly reduced the coefficient of variation, highlighting the impact of gating strategies on reproducibility. | [10] |
| CD8+ T-Cell Responses | 32% | 24% | Inter-laboratory variability was substantial but could be mitigated by standardizing the data analysis process. | [10] |
| Samples with >0.5% IFNγ+ T cells | 18-24% | N/A | Reproducibility is higher for samples with stronger positive responses. | [10] |
| Samples with <0.1% IFNγ+ T cells | 57-82% | N/A | Assays show very high variability when detecting low-frequency T-cell populations. | [10] |
Table 3: Impact of PBMC Fitness on Assay Reproducibility
| PBMC Fitness Metric | Threshold for Reliability | Finding | Source |
| Live and Apoptosis Negative (LAN) Cells | >60-70% | When cell fitness fell below this threshold, biomarker values were determined more by cell damage than by the inherent biology of the cells. | [7] |
| Post-thaw Viability (Permeability Stain) | Not sufficient | Simple viability stains at the time of thawing did not accurately quantify cell fitness for complex assays. | [7] |
Alternative Positive Controls
The standard CEF pool, comprising 32 peptides, is designed to recall CD8+ T cells and can frequently fail as a comprehensive positive control, especially for CD4+ T-cell functionality.[1][5] This limitation is due to the vast diversity of HLA class I alleles in the human population.[1] To address this, improved and alternative peptide pools have been developed.
-
CERI, CEFX, and CPI Pools : These are largely improved positive controls compared to the original CEF pool for testing antigen-specific T-cell function.[1]
-
CEF Extended and CEFTA Pools : Some suppliers offer "extended" CEF pools for broader CD8+ T-cell coverage and specific pools like CEFTA, which contains MHC class II-restricted peptides to stimulate CD4+ T cells.[11]
Experimental Protocols
Detailed methodologies are crucial for enhancing reproducibility. Below are standardized protocols for common CEF-based assays.
Protocol 1: ELISpot Assay for IFN-γ Secretion
This protocol outlines the key steps for quantifying the frequency of IFN-γ-secreting T cells upon stimulation with the CEF peptide pool.
-
Plate Preparation : Activate a 96-well PVDF plate with 35% ethanol, wash with sterile PBS, and coat with an anti-human IFN-γ capture antibody (e.g., 5 µg/mL) overnight at 4°C.[12]
-
Cell Preparation : Thaw cryopreserved PBMCs and allow them to rest. Ensure cell viability and fitness meet predefined criteria (e.g., >70% LAN). Resuspend cells in a serum-free medium to the desired concentration (typically 2-4 x 10^5 PBMCs per well).[7]
-
Stimulation : Add the cell suspension to the coated plate. Add the CEF peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide.[13] Include a negative control (medium/DMSO) and a positive polyclonal control (e.g., PHA).
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
Detection : Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody. Incubate, then wash.
-
Visualization : Add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP). After incubation and washing, add a substrate solution (e.g., BCIP/NBT) to develop spots.
-
Analysis : Stop the development by washing with water. Once dry, count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol details the multiparametric analysis of T-cell responses to the CEF peptide pool.
-
Cell Preparation : Prepare 1-2 x 10^6 PBMCs in culture medium.
-
Stimulation : Add the CEF peptide pool at a final concentration of 1-2 µg/mL per peptide.[13] Include appropriate negative and positive controls.
-
Inhibition of Cytokine Secretion : Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell suspension.[13][14]
-
Incubation : Incubate the cells for 4-6 hours at 37°C with 5% CO2.[13][14]
-
Surface Staining : Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization : Wash the cells, then fix and permeabilize the cell membrane using a dedicated fixation/permeabilization buffer. This step is critical for allowing intracellular antibodies to enter the cell.
-
Intracellular Staining : Stain the permeabilized cells with a fluorochrome-conjugated antibody against IFN-γ (or other cytokines of interest).
-
Data Acquisition : Wash the cells and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-40,000 CD4+ or CD8+ T cells) to ensure statistical significance.[10]
-
Data Analysis : Analyze the acquired data using flow cytometry software. Apply a standardized gating strategy to identify IFN-γ-producing CD4+ and CD8+ T cells.
Visualized Workflows and Relationships
To clarify the experimental processes and factors influencing them, the following diagrams are provided.
Caption: A simplified workflow for a CEF-based ELISpot assay.
Caption: Key stages of an ICS and Flow Cytometry experiment.
Caption: Major factors contributing to variability in immunological assays.
References
- 1. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 4. immunospot.com [immunospot.com]
- 5. A Positive Control for Detection of Functional CD4 T Cells in PBMC: The CPI Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Standardization of cytokine flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mabtech.com [mabtech.com]
- 12. Frontiers | Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. stemcell.com [stemcell.com]
Navigating the Immune Landscape: Correlation of CEF20 T-Cell Responses with Clinical Outcomes
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of cellular immunology, understanding the functional capacity of T-cells is paramount for developing and evaluating novel therapies. The CEF20 peptide, an HLA-A*0201-restricted epitope from the Cytomegalomegalovirus (CMV) pp65 protein, and the broader CEF peptide pool, serve as vital tools in this endeavor. This guide provides a comprehensive comparison of CEF-spurred T-cell responses and their correlation with clinical outcomes, supported by experimental data and detailed protocols.
The CEF peptide pool, comprising 32 epitopes from CMV, Epstein-Barr virus (EBV), and Influenza virus, is widely employed as a positive control in T-cell assays.[1][2] Given the high prevalence of these viruses in the general population, a robust response to the CEF pool indicates healthy T-cell functionality.[1][2] This guide will delve into a specific clinical application where T-cell responses to a key component of the CEF pool, CMV pp65, have been correlated with patient outcomes, and will also touch upon its use in other therapeutic areas.
Quantitative Analysis of CMV-Specific T-Cell Responses and Clinical Outcomes in Transplant Recipients
A pivotal application of monitoring T-cell responses to CMV antigens is in the post-transplant setting, where CMV reactivation can lead to significant morbidity and mortality.[3][4] A study involving heart and lung transplant recipients demonstrated a clear correlation between the frequency of T-cells specific for CMV proteins and protection from CMV disease.[3] The data below summarizes the key findings.
| T-Cell Specificity | Patient Group | No. of Patients | CMV Disease Incidence | Key Finding |
| IE-1-specific CD8+ T-cells | >0.4% of total CD8+ T-cells | 11 | 0% | High frequency of IE-1 specific T-cells correlated with protection from CMV disease.[3] |
| <0.4% of total CD8+ T-cells | 16 | 56% | Lower frequency of IE-1 specific T-cells was associated with a higher risk of CMV disease.[3] | |
| pp65-specific CD8+ T-cells | Dominant Response | 13 | 69% | A dominant pp65-specific response did not correlate with protection and, intriguingly, all patients who developed CMV disease had a dominant pp65 response.[3] |
| Sub-dominant Response | 14 | 21% | ||
| pp65-specific CD4+ T-cells | Responder | 15 | 40% | No significant correlation with protection from CMV disease was observed.[3] |
| Non-responder | 12 | 50% |
Alternative Approaches: CEF Pool in Cancer Immunotherapy
While the CEF peptide pool is primarily a positive control, it can be used to assess the general immunocompetence of patients undergoing cancer immunotherapy. In a study on metastatic breast cancer, T-cell responses to the CEF pool were measured alongside responses to tumor-associated antigens (TAAs) like Survivin, Mammaglobin-A, and HER2.[5] A positive response to the CEF pool confirmed the capability of the patient's T-cells to mount an immune response, providing a baseline for interpreting the TAA-specific responses.[5]
Experimental Protocols
Assessment of CMV-Specific T-Cell Responses by Intracellular Cytokine Staining (ICS)
This protocol is based on the methodology used to correlate T-cell responses with protection from CMV disease in transplant recipients.[3]
-
Sample Processing: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Stimulation:
-
PBMCs are resuspended in RPMI 1640 medium supplemented with 10% fetal calf serum.
-
Cells are stimulated for 6 hours with a pool of overlapping 15-mer peptides covering the entire sequence of the CMV pp65 or IE-1 protein at a final concentration of 1 µg/mL for each peptide.
-
An unstimulated control (medium only) and a positive control (e.g., Staphylococcal enterotoxin B) are included.
-
Brefeldin A is added during the last 5 hours of incubation to inhibit cytokine secretion.
-
-
Staining:
-
Cells are first stained for surface markers, including CD4 and CD8.
-
Following surface staining, cells are fixed and permeabilized.
-
Intracellular staining is then performed using a fluorochrome-conjugated antibody against interferon-gamma (IFN-γ).
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a flow cytometer.
-
Data is analyzed by gating on CD4+ or CD8+ T-cell populations and then quantifying the percentage of cells expressing IFN-γ in response to the peptide stimulation.
-
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Responses
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells.[5][6]
-
Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for IFN-γ.
-
Cell Plating: 300,000 PBMCs per well are plated in triplicates.[5]
-
Stimulation:
-
Detection:
-
After incubation, cells are washed away, and a biotinylated detection antibody for IFN-γ is added.
-
Streptavidin-alkaline phosphatase and a developer solution are used to visualize the spots, where each spot represents a single cytokine-secreting cell.[5]
-
-
Analysis: The spots are counted using an automated ELISpot reader.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow for assessing CEF/CEF20-specific T-cell responses and clinical correlation.
Caption: Simplified signaling pathway of CEF peptide-mediated CD8+ T-cell activation.
References
- 1. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 2. A Positive Control for Detection of Functional CD4 T Cells in PBMC: The CPI Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection from cytomegalovirus after transplantation is correlated with immediate early 1–specific CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Clinical relevance of the combined analysis of circulating tumor cells and anti-tumor T-cell immunity in metastatic breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New T-Cell Assays with CEF20 Peptide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of T-cell responses is critical for evaluating the efficacy of new immunotherapies and vaccines. The CEF20 peptide pool, a well-characterized mix of viral epitopes, serves as a valuable positive control for benchmarking the performance of various T-cell assays. This guide provides an objective comparison of three common T-cell assays—ELISpot, Intracellular Cytokine Staining (ICS), and T-cell Proliferation Assays—when used with the this compound peptide pool, supported by experimental data and detailed methodologies.
The this compound peptide pool is a lyophilized mixture of 32 peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1] These peptides are HLA class I-restricted T-cell epitopes known to stimulate CD8+ T-cells, making them an ideal control for assessing the functionality of T-cell-mediated immune responses.[1][2]
Comparative Analysis of T-Cell Assay Performance
The choice of a T-cell assay depends on the specific question being addressed, the available resources, and the desired level of detail. While some assays are more sensitive for detecting rare responses, others provide more comprehensive phenotypic information. The following tables summarize the key performance characteristics of ELISpot, ICS, and T-cell proliferation assays.
| Assay Characteristic | ELISpot | Intracellular Cytokine Staining (ICS) | T-Cell Proliferation Assay |
| Primary Readout | Number of cytokine-secreting cells (spot-forming cells) | Percentage of cytokine-positive cells within a specific T-cell subset | Extent of cell division (e.g., dilution of a fluorescent dye) |
| Typical Cytokines Measured | IFN-γ, IL-2, Granzyme B | IFN-γ, TNF-α, IL-2 (multiplexed) | Primarily measures proliferation, indirectly related to IL-2 production |
| Cell Phenotyping | No | Yes (CD4+, CD8+, memory subsets) | Yes (can be combined with surface marker staining) |
| Polyfunctionality | No | Yes | No |
| Sensitivity | High, often considered more sensitive for low-frequency responses[3] | High, though some studies suggest slightly lower sensitivity than ELISpot[3] | Dependent on the extent of proliferation, may be less sensitive for weakly responding cells |
| Cell Requirement | Fewer cells per well, but often run in triplicates[4] | Higher number of cells per well, but typically single replicates[4] | Moderate to high, depending on the length of the assay |
| Throughput | High | Moderate to High | Low to Moderate |
| Performance Metric | ELISpot | Intracellular Cytokine Staining (ICS) | T-Cell Proliferation Assay |
| Reproducibility (Inter-Assay %CV) | <20%[5] | 17-44% (can be reduced with centralized analysis)[6] | Generally good, but can be influenced by culture conditions and donor variability |
| Specificity | High | High (gating strategies can exclude non-specific signals)[4] | Can be affected by non-specific or bystander proliferation[7] |
| Linearity (R²) | 0.85 - 0.99[8] | 0.85 - 0.99[8] | Good, dependent on the dye dilution and number of cell divisions |
Experimental Protocols
Detailed methodologies for performing ELISpot, ICS, and T-cell proliferation assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of individual cells secreting a specific cytokine.[9]
Materials:
-
PVDF membrane 96-well plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Alkaline Phosphatase or Horseradish Peroxidase)
-
Substrate for the enzyme
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound peptide pool
-
T-cell medium (e.g., RPMI-1640 with 10% fetal bovine serum)
Procedure:
-
Plate Coating: Pre-wet the PVDF plate with 70% ethanol, wash with sterile PBS, and coat with anti-IFN-γ capture antibody overnight at 4°C.[7]
-
Blocking: Wash the plate and block with T-cell medium for at least 2 hours at 37°C to prevent non-specific binding.[7]
-
Cell Plating: Prepare a suspension of PBMCs and add them to the wells (typically 2-3 x 10^5 cells/well).[7]
-
Stimulation: Add the this compound peptide pool to the appropriate wells at a final concentration of approximately 1-2 µg/mL per peptide.[2] Include a negative control (medium with DMSO) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 16-20 hours at 37°C in a 5% CO2 incubator.[7]
-
Detection: Discard the cells and wash the plate with PBS containing 0.05% Tween 20. Add the biotinylated detection antibody and incubate for 2 hours at 37°C.[7]
-
Enzyme and Substrate: Wash the plate and add the streptavidin-enzyme conjugate. After another incubation and wash, add the substrate to develop the spots.[7]
-
Analysis: Stop the reaction by washing with tap water. Allow the plate to dry completely before counting the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS combined with flow cytometry allows for the simultaneous measurement of cytokine production and cell surface markers, providing a detailed profile of the responding T-cell populations.[10]
Materials:
-
PBMCs
-
This compound peptide pool
-
T-cell medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Add PBMCs to a 24-well plate (e.g., 1 x 10^6 cells/mL). Add the this compound peptide pool and incubate for 1-2 hours at 37°C.[4][11]
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture and incubate for an additional 4-6 hours.[11][12]
-
Surface Staining: Harvest the cells and stain with a fixable viability dye to exclude dead cells. Then, stain with antibodies against surface markers for 15-20 minutes on ice.[4]
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer for 20 minutes at room temperature. After washing, resuspend the cells in a permeabilization buffer.[8][12]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 20-30 minutes in the dark.[8]
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell gates.
T-Cell Proliferation Assay (CFSE-based)
T-cell proliferation assays measure the ability of T-cells to divide upon stimulation. The most common method uses carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each cell division.
Materials:
-
PBMCs
-
This compound peptide pool
-
T-cell medium
-
CFSE dye
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend PBMCs in pre-warmed PBS and add CFSE dye to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C. Quench the labeling reaction with cold T-cell medium.[3]
-
Cell Plating and Stimulation: Wash the labeled cells and resuspend them in T-cell medium. Plate the cells in a 96-well plate and add the this compound peptide pool.
-
Incubation: Culture the cells for 4-7 days at 37°C in a 5% CO2 incubator to allow for cell division.[3]
-
Staining (Optional): After incubation, cells can be stained with antibodies for surface markers to identify specific T-cell subsets.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the CFSE profiles of the T-cell populations. Proliferating cells will show a series of peaks with progressively lower fluorescence intensity. Calculate metrics such as the percentage of divided cells or the proliferation index.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow of the ELISpot Assay.
Caption: Workflow of the Intracellular Cytokine Staining (ICS) Assay.
Caption: Workflow of the CFSE-based T-Cell Proliferation Assay.
References
- 1. stemcell.com [stemcell.com]
- 2. Frontiers | Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors [frontiersin.org]
- 3. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 5. researchgate.net [researchgate.net]
- 6. Standardization of cytokine flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides | Semantic Scholar [semanticscholar.org]
- 9. Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CEF20 and Other Viral Peptides for T-Cell Assay Validation
In the realm of cellular immunology and vaccine development, the accurate measurement of antigen-specific T-cell responses is paramount. Assays such as the Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS), and proliferation assays are routinely employed to quantify these responses. A critical component of these assays is the inclusion of a reliable positive control to ensure the integrity of the experiment, confirming that the immune cells are viable and capable of a functional response. Viral peptide pools, particularly the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) pools, are widely used for this purpose, as a majority of the human population has been exposed to these viruses and harbors memory T-cells against them.[1]
This guide provides a detailed comparison of a specific formulation, referred to here as CEF20, against other commonly used viral peptide pools for the validation of T-cell assays.
Understanding Viral Peptide Pools
Viral peptide pools are mixtures of short, synthetic peptides that represent immunodominant epitopes from common viruses. When added to a culture of Peripheral Blood Mononuclear Cells (PBMCs), these peptides are presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) class I molecules. This leads to the activation of specific CD8+ T-cells, which then produce cytokines like Interferon-gamma (IFN-γ) that can be measured by various assays.[1][2]
CEF Peptide Pools: These pools contain a collection of well-defined MHC class I-restricted T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu).[2][3] They are designed to stimulate T-cells across a broad range of Human Leukocyte Antigen (HLA) types.[2][4]
CMV pp65 Peptide Pool: This is another widely used control, consisting of overlapping peptides spanning the sequence of the CMV phosphoprotein 65 (pp65). It is a potent stimulator of CMV-specific T-cells and is often used in monitoring the immune status of transplant patients.[5][6][7]
Comparative Analysis: this compound vs. Alternatives
The choice of a positive control peptide pool can influence the outcome and interpretation of T-cell assays. The following tables provide a comparative summary of this compound and other common viral peptide pools.
| Feature | This compound Peptide Pool | Standard CEF Pool | CMV pp65 Pool |
| Viral Origin | Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), Influenza Virus | Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), Influenza Virus | Cytomegalovirus (CMV) only |
| Peptide Composition | A defined set of 23 MHC class I-restricted epitopes.[2] | A pool of 32 defined HLA class I-restricted epitopes.[4][8] | Overlapping peptides covering the full length of the pp65 protein. |
| Target T-Cell Population | Primarily CD8+ T-cells | Primarily CD8+ T-cells | Both CD4+ and CD8+ T-cells |
| HLA Restriction | Broad, covering multiple common HLA types.[2] | Broad, covering highly frequent HLA types (e.g., A1, A2, A3, B7, B8).[4] | Not restricted to specific HLA types due to overlapping nature. |
| Typical Application | Positive control in ELISpot and ICS assays for IFN-γ release.[3][9] | Positive control in ELISpot, CTL, and Intracellular Cytokine Assays.[4] | Monitoring CMV-specific immunity, particularly in transplant recipients.[5][6] |
| Performance Metric | This compound Peptide Pool | Standard CEF Pool | CMV pp65 Pool |
| Expected Responder Frequency | High in the general population due to the prevalence of CMV, EBV, and Flu. | High in the general population. | High in CMV-seropositive individuals. |
| Magnitude of Response (IFN-γ ELISpot) | Strong response, typically >100 Spot Forming Units (SFU) per million PBMCs. | Robust response, comparable to other CEF pools. | Strong response in CMV-positive donors, can exceed CEF pool response in some cases.[10] |
| Breadth of Response | Stimulates a multi-specific response to three different viruses. | Stimulates a multi-specific response to three different viruses. | Stimulates a response to a single viral protein. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for Intracellular Cytokine Staining (ICS) and ELISpot assays using a viral peptide pool like this compound as a positive control.
Intracellular Cytokine Staining (ICS) Protocol
This protocol is for the detection of intracellular IFN-γ in CD8+ T-cells following stimulation with a viral peptide pool.[11][12]
-
Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest overnight, or use freshly isolated PBMCs. Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI medium.
-
Stimulation:
-
Add 1 mL of the cell suspension to each well of a 24-well plate.
-
Add the this compound peptide pool to the designated wells at a final concentration of 1-2 µg/mL for each peptide.
-
Include a negative control (cells with medium only) and a positive mitogen control (e.g., PMA/Ionomycin).
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A, to each well and incubate for an additional 4-6 hours.[13]
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population, then on CD3+ T-cells, and finally on CD8+ T-cells to determine the percentage of IFN-γ producing cells.
-
ELISpot Protocol
This protocol outlines the steps for quantifying IFN-γ secreting T-cells.
-
Plate Preparation: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating:
-
Wash the plate and block with complete RPMI medium.
-
Add 2.5 x 10^5 PBMCs per well.
-
-
Stimulation:
-
Add the this compound peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide.[2]
-
Include negative and positive controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[2]
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.
-
-
Development:
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT).
-
Monitor for the development of spots.
-
Stop the reaction by washing with water.
-
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: TCR Signaling Cascade in CD8+ T-Cells.
Caption: Workflow for Intracellular Cytokine Staining.
Caption: Composition of different viral peptide pools.
References
- 1. benchchem.com [benchchem.com]
- 2. mabtech.com [mabtech.com]
- 3. CEF Peptide Pools | AnaSpec [anaspec.com]
- 4. intavispeptides.com [intavispeptides.com]
- 5. Immunomonitoring via ELISPOT Assay Reveals Attenuated T-Cell Immunity to CMV in Immunocompromised Liver-Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISPOT assays with pp65 peptides or whole HCMV antigen are reliable predictors of immune control of HCMV infection in seropositive kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. anilocus.com [anilocus.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for CEF20
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the proper handling and disposal of CEF20, a peptide pool used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a preferred source for laboratory safety information, we aim to provide value beyond the product itself, fostering a culture of safety and responsibility in your research endeavors.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, a thorough risk assessment is crucial. While this compound is a research-grade peptide and not classified as acutely hazardous, its full toxicological properties may not be extensively documented. Therefore, it should be handled with care, assuming it to be a potentially bioactive chemical.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory hood, to minimize the risk of inhalation.
This compound Disposal Parameters
The following table summarizes the key parameters and recommended procedures for the disposal of this compound waste.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound (Lyophilized Powder) | Dispose of as solid chemical waste through your institution's Environmental Health and Safety (EHS) department.[1][2][3] | Do not dispose of in regular trash.[2][3] The original container should be tightly sealed and properly labeled. |
| Aqueous Solutions of this compound | Chemical inactivation followed by disposal via the sanitary sewer, or collection for EHS pickup, depending on local regulations.[4][5][6] | Never pour untreated peptide solutions down the sink.[1] Check with your institution's EHS for specific guidelines on aqueous waste disposal. |
| Contaminated Labware (e.g., pipette tips, vials, plates) | Segregate as solid chemical waste. Decontamination may be required prior to disposal. | Collect in a designated, clearly labeled, leak-proof hazardous waste container.[4][7] |
| Contaminated Sharps (e.g., needles, broken glass) | Place immediately into a puncture-resistant, labeled sharps container.[8][9][10] | Do not recap, bend, or break needles. The container should be designated for chemically contaminated sharps.[9] |
Experimental Protocol: Chemical Inactivation of Aqueous this compound Waste
This protocol details a general method for inactivating peptide solutions before disposal. This procedure should be performed in a chemical fume hood.
Materials:
-
Aqueous this compound waste
-
1M Sodium Hydroxide (NaOH) or 1M Hydrochloric Acid (HCl)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste collection container
Procedure:
-
Preparation: In a designated chemical fume hood, slowly add the aqueous this compound waste to a suitable container, allowing for the addition of an inactivation solution.
-
Inactivation: Slowly add 1M NaOH (for hydrolysis) to the peptide solution while stirring. A general guideline is to add a sufficient amount to raise the pH significantly, ensuring the peptide is denatured. Alternatively, 1M HCl can be used. Allow the mixture to stand for at least one hour to ensure complete inactivation.[7]
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[7] If you used NaOH, slowly add 1M HCl. If you used HCl, slowly add 1M NaOH. Monitor the pH carefully during this process.
-
Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.[5] Consult your institution's EHS for final approval. If drain disposal is not permitted, collect the neutralized waste in a clearly labeled hazardous waste container for EHS pickup.[7]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of different forms of this compound waste.
By following these procedures, you contribute to a safer research environment and ensure the responsible management of laboratory chemicals. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. peptide24.store [peptide24.store]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 6. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 7. benchchem.com [benchchem.com]
- 8. tamiu.edu [tamiu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Handling Protocols for CEF20
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of reagents like the CEF20 peptide pool is paramount for both personal safety and the integrity of experimental outcomes. While this compound, a control peptide pool derived from cytomegalovirus (CMV), Epstein-Barr virus (EBV), and influenza virus, is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety procedures is essential.[1] This guide provides immediate safety protocols, operational plans for handling, and disposal procedures to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing during reconstitution. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after potential contact. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where chemical reagents are handled.[4] |
Operational Plan and Experimental Workflow
Proper handling and storage are critical for maintaining the stability and integrity of the this compound peptide pool.
Storage:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide in a dry, dark, and cool environment, with -20°C being the preferred temperature.[2][5]
-
Reconstituted Solution: Once in solution, it should be stored in sterile buffers at a pH of 5-6 and kept at -20°C or colder. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the peptide solution into single-use quantities.[2]
Handling and Reconstitution:
-
Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent moisture contamination.[2]
-
When reconstituting, work in a sterile environment, such as a laminar flow hood, and use high-purity water or an appropriate buffer.[6]
-
Add the diluent slowly to the side of the vial.
-
Gently swirl the vial to dissolve the peptide; do not shake, as this can damage the molecular structure.[7]
-
Clearly label all reconstituted aliquots with the peptide name, concentration, and date of preparation.[5][6]
The following diagram outlines the procedural steps for handling and preparing this compound for experimental use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
